ADAM-17 Substrate
Description
Properties
Molecular Formula |
C59H92N22O21 |
|---|---|
Molecular Weight |
1445.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,4-dinitroanilino)propanoic acid |
InChI |
InChI=1S/C59H92N22O21/c1-27(2)21-38(74-48(88)32-11-7-8-12-33(32)60)52(92)70-29(5)46(86)71-37(17-18-44(61)85)49(89)69-30(6)47(87)79-45(28(3)4)56(96)73-36(14-10-20-67-59(64)65)51(91)76-41(25-83)54(94)78-42(26-84)55(95)77-40(24-82)53(93)72-35(13-9-19-66-58(62)63)50(90)75-39(57(97)98)23-68-34-16-15-31(80(99)100)22-43(34)81(101)102/h7-8,11-12,15-16,22,27-30,35-42,45,68,82-84H,9-10,13-14,17-21,23-26,60H2,1-6H3,(H2,61,85)(H,69,89)(H,70,92)(H,71,86)(H,72,93)(H,73,96)(H,74,88)(H,75,90)(H,76,91)(H,77,95)(H,78,94)(H,79,87)(H,97,98)(H4,62,63,66)(H4,64,65,67)/t29-,30-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChI Key |
RRTVIQGBLVYLQM-GHWPXLJNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Cancer Secretome: A Technical Guide to the Discovery of Novel ADAM-17 Substrates
For Researchers, Scientists, and Drug Development Professionals
Published: November 11, 2025
Abstract
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell surface sheddase implicated in the progression of numerous cancers. Its proteolytic activity releases the ectodomains of a vast array of transmembrane proteins, including growth factors, cytokines, and their receptors, thereby modulating key signaling pathways that drive tumorigenesis. The identification of novel ADAM-17 substrates is paramount for understanding cancer biology and developing targeted therapeutics. This technical guide provides an in-depth overview of the methodologies employed for the discovery and validation of novel ADAM-17 substrates in a cancer context, presents quantitative data on recently identified substrates, and illustrates the intricate signaling networks governed by ADAM-17 activity.
Introduction to ADAM-17 in Oncology
ADAM-17 is a member of the ADAM family of transmembrane and secreted proteins that play pivotal roles in a variety of biological processes, including cell adhesion, migration, and signaling. In the tumor microenvironment, ADAM-17's role as a "molecular scissor" is particularly significant. By cleaving and releasing the extracellular domains of its substrates, a process known as ectodomain shedding, ADAM-17 can trigger potent downstream signaling cascades. For instance, the shedding of ligands for the Epidermal Growth Factor Receptor (EGFR) by ADAM-17 is a well-established mechanism for activating pro-proliferative and anti-apoptotic pathways in cancer cells.[1][2] Dysregulation of ADAM-17 expression and activity has been observed in a multitude of malignancies, including lung, breast, colorectal, and ovarian cancers, often correlating with poor prognosis.[1][3][4] The expanding list of over 80 known ADAM-17 substrates underscores its central role in cancer pathophysiology and highlights the urgent need for comprehensive strategies to identify its full substrate repertoire.[5][6]
Methodologies for Novel Substrate Discovery
The identification of novel ADAM-17 substrates is a multi-step process that typically involves proteomic screening followed by biochemical and cell-based validation assays.
Proteomic Screening Approaches
Modern proteomic techniques offer powerful tools for the unbiased discovery of ADAM-17 substrates from complex biological samples such as conditioned cell culture media (the "secretome").
This protocol is adapted from methodologies that have successfully identified substrates like Desmoglein 2 and Activated Leukocyte Cell Adhesion Molecule (ALCAM).[7]
-
Cell Culture and Treatment:
-
Culture cancer cells of interest (e.g., HeLa, A431) to near confluence.
-
For comparative analysis, create experimental groups:
-
Wash cells extensively with serum-free media to remove contaminating proteins.
-
Incubate cells in serum-free media for a defined period (e.g., 24-48 hours) to collect the conditioned medium containing shed proteins.
-
-
Sample Preparation and Labeling:
-
Harvest the conditioned media and centrifuge to remove cellular debris.
-
Concentrate the proteins in the conditioned media using methods such as ultrafiltration.
-
Determine the protein concentration of each sample.
-
Label equal amounts of protein from each experimental group with different fluorescent CyDyes (e.g., Cy3, Cy5) according to the manufacturer's instructions. A pooled internal standard labeled with a third dye (e.g., Cy2) is often included for accurate normalization.
-
-
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE):
-
Combine the differentially labeled samples.
-
Separate the proteins in the first dimension by isoelectric focusing (IEF) based on their isoelectric point (pI).
-
Separate the proteins in the second dimension by SDS-PAGE based on their molecular weight.
-
-
Image Analysis and Protein Identification:
-
Scan the gel at different wavelengths to visualize the fluorescently labeled protein spots from each sample.
-
Use specialized software to quantify the fluorescence intensity of each spot across the different samples.
-
Identify protein spots that show a significant decrease in intensity in the presence of the ADAM-17 inhibitor or in ADAM-17 knockdown cells, or an increase in intensity in ADAM-17 overexpressing cells. These are candidate substrates.[7][8]
-
Excise the protein spots of interest from a preparative gel.
-
Perform in-gel digestion with trypsin.
-
Identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
This advanced workflow is designed to identify substrates that remain bound to the cell surface via interactions with HSPGs and are therefore missed in traditional secretome analysis.[9][10]
-
Cell Culture and Stimulation:
-
Secretome and Cell Layer Fractionation:
-
Collect the conditioned medium (traditional secretome).
-
Wash the remaining cell layer gently.
-
Treat the cell layer with heparin to displace and solubilize HSPG-binding proteins.[9]
-
-
Proteomic Analysis:
-
Process both the traditional secretome and the heparin-solubilized fractions for mass spectrometry.
-
Analyze the raw data using software like MaxQuant.[11]
-
Compare the protein abundance between stimulated wild-type and ADAM-17 knockout cells in both fractions.
-
-
Candidate Identification:
Validation of Putative Substrates
Following proteomic identification, candidate substrates must be validated through a series of biochemical and cell-based assays.
-
Sample Collection: Prepare conditioned media and cell lysates from cancer cells with modulated ADAM-17 activity (overexpression, knockdown, or inhibitor treatment) as described in the proteomic protocols.
-
SDS-PAGE and Immunoblotting:
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific to the candidate substrate.
-
A decrease in the full-length protein in the cell lysate and a corresponding increase of a cleaved fragment in the conditioned medium upon ADAM-17 activation (or the reverse upon inhibition) confirms shedding.[8]
-
Quantitative Data on Novel ADAM-17 Substrates in Cancer
The following tables summarize quantitative data for several recently discovered ADAM-17 substrates in cancer.
| Substrate | Cancer Type/Cell Line | Method of Identification | Key Quantitative Finding | Reference |
| Clusterin | HeLa (Cervical Cancer) | Cell surface protein-specific labeling and 2DE | >50% decrease in shed fragment intensity in the presence of TAPI-2 inhibitor.[8] | [8] |
| Desmoglein-2 (Dsg-2) | A431 (Squamous Cell Carcinoma) | 2D-DIGE | Increased shedding in cells overexpressing ADAM-17.[7] | [7] |
| Activated Leukocyte Cell Adhesion Molecule (ALCAM) | A431 (Squamous Cell Carcinoma) | 2D-DIGE | Increased shedding in cells overexpressing ADAM-17.[7] | [7] |
| MHC class I (MHC-I) | Murine Embryonic Fibroblasts | HEP-SEC Proteomics | Identified as one of 47 transmembrane proteins shed in response to ADAM-17 activation.[9] | [9] |
| Interleukin-1 receptor-like 1 (IL1RL1) | Murine Embryonic Fibroblasts | HEP-SEC Proteomics | Validated as a novel ADAM-17 substrate by immunoblotting.[9] | [9] |
| Heparin-binding EGF-like growth factor (HB-EGF) | 4T1 and E0771 (Breast Cancer) | TMT-MS/MS and ELISA | Decreased levels of shed HB-EGF in cocultures with ADAM-17 deficient cancer cells.[6] | [6] |
| Amphiregulin (AREG) | 4T1 and E0771 (Breast Cancer) | TMT-MS/MS and ELISA | Decreased levels of shed AREG in cocultures with ADAM-17 deficient cancer cells.[6] | [6] |
Signaling Pathways and Experimental Workflows
The functional consequences of ADAM-17-mediated shedding are best understood by visualizing the affected signaling pathways and the experimental logic used for substrate discovery.
ADAM-17 in Key Cancer Signaling Pathways
ADAM-17 is a central node in several oncogenic signaling networks. Its substrates include ligands for the EGFR family, Notch receptors, and cytokine receptors, all of which are critical for cancer cell proliferation, survival, and invasion.[1][3][4]
Caption: ADAM-17 mediated signaling pathways in cancer.
Experimental Workflow for Substrate Discovery
The logical flow for identifying and validating novel ADAM-17 substrates follows a structured path from broad screening to specific confirmation.
Caption: Workflow for this compound discovery.
Conclusion and Future Directions
The continued exploration of the this compound landscape in cancer is crucial for advancing our understanding of tumor biology and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for the identification and validation of new substrates. Future research will likely focus on more sensitive proteomic techniques, including in vivo models, to capture the full complexity of ADAM-17's role in the tumor microenvironment. The development of substrate-specific inhibitors of ADAM-17, as opposed to broad-spectrum inhibitors that may have off-target effects, represents a promising avenue for precision oncology.[12] By continuing to unravel the intricate network of ADAM-17-mediated signaling, we can pave the way for more effective and targeted cancer therapies.
References
- 1. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. mdpi.com [mdpi.com]
- 4. ADAM17 promotes lymph node metastasis in gastric cancer via activation of the Notch and Wnt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 7. Proteomic Identification of Desmoglein 2 and Activated Leukocyte Cell Adhesion Molecule as Substrates of ADAM17 and ADAM10 by Difference Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan-Binding Substrates of ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. Discovery of Novel Inhibitors of a Disintegrin and Metalloprotease 17 (ADAM17) Using Glycosylated and Non-glycosylated Substrates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying ADAM-17 Cleavage Sites in Transmembrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of the ectodomains of a vast array of transmembrane proteins. This process, termed ectodomain shedding, is a key regulatory mechanism in numerous physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. The identification of ADAM-17 substrates and the precise mapping of their cleavage sites are paramount for understanding its biological functions and for the development of targeted therapeutics. This guide provides a comprehensive overview of the methodologies employed to identify and validate ADAM-17 cleavage sites, presents quantitative data on substrate specificity and cleavage efficiency, and illustrates the key signaling pathways regulated by ADAM-17.
Introduction to ADAM-17 and Ectodomain Shedding
ADAM-17 is a member of the ADAM family of zinc-dependent metalloproteinases. It plays a pivotal role in "shedding" the extracellular domains of over 90 transmembrane proteins, including cytokines, growth factors, receptors, and adhesion molecules.[1][2] This proteolytic event can have profound functional consequences:
-
Activation of Signaling: The release of soluble ligands, such as Transforming Growth Factor-α (TGF-α), can lead to the activation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) in a paracrine or autocrine manner.[3]
-
Signal Transduction: The shedding of receptor ectodomains, for instance, the Interleukin-6 Receptor (IL-6R), can initiate "trans-signaling" cascades.[4]
-
Regulation of Cell Adhesion: Cleavage of adhesion molecules can modulate cell-cell and cell-matrix interactions.
-
Intramembrane Proteolysis: Ectodomain shedding is often a prerequisite for subsequent regulated intramembrane proteolysis by enzymes like γ-secretase, leading to the release of intracellular domains that can act as transcriptional regulators.
Given its central role in cellular communication, the activity of ADAM-17 is tightly regulated through various mechanisms, including phosphorylation, interaction with regulatory proteins like iRhoms, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-3.
Molecular Determinants of ADAM-17 Cleavage
While ADAM-17 does not exhibit a strict consensus cleavage sequence, studies using peptide libraries and analysis of known substrates have revealed preferences for certain amino acid residues around the scissile bond. The cleavage site is denoted by P and P' positions, with the cleavage occurring between P1 and P1'.
-
P1' Position: This is a major determinant of specificity. ADAM-17 shows a strong preference for valine at the P1' position, while also accommodating other small aliphatic residues. This contrasts with the closely related ADAM10, which can accommodate larger aromatic residues at this position.[5][6]
-
P5 Position: A proline residue at the P5 position is frequently observed in ADAM-17 substrates.[6]
-
Other Positions: While less stringent, there are observable preferences at other positions that contribute to efficient cleavage.
Beyond the primary sequence, the secondary structure of the substrate is also crucial. ADAM-17 preferentially cleaves substrates within α-helical regions.[7] The distance of the cleavage site from the transmembrane domain is another important factor.
Experimental Methodologies for Identifying ADAM-17 Cleavage Sites
A multi-pronged approach is typically employed to identify and validate ADAM-17 cleavage sites, combining unbiased discovery methods with targeted validation experiments.
Mass Spectrometry-Based Approaches for Cleavage Site Discovery
Mass spectrometry (MS) is a powerful tool for the unbiased identification of protease cleavage sites in complex biological samples. Two prominent techniques are Quantitative Proteomics for the Identification of Cleavage Sites (Q-PICS) and Terminal Amine Isotopic Labeling of Substrates (TAILS).
3.1.1. Quantitative Proteomics for the Identification of Cleavage Sites (Q-PICS)
The Q-PICS method utilizes proteome-derived peptide libraries to determine the cleavage site specificity of a protease.
Detailed Protocol for Q-PICS:
-
Peptide Library Generation:
-
Extract proteins from a complex source, such as yeast or a specific cell line.
-
Digest the proteome with a specific protease (e.g., Lys-C or Glu-C) to generate a diverse peptide library.
-
-
In Vitro Cleavage Reaction:
-
Incubate the peptide library with recombinant, active ADAM-17. A control reaction without ADAM-17 is run in parallel.
-
Typical reaction conditions: 1-5 µg of ADAM-17 with 100-200 µg of peptide library in an appropriate buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl) for 4-16 hours at 37°C.
-
-
N-terminal Peptide Enrichment:
-
Block primary amines (N-termini and lysine side chains) in both the control and ADAM-17-treated samples using a chemical labeling strategy (e.g., dimethylation).
-
Digest the samples with trypsin. The newly generated N-termini from ADAM-17 cleavage will have a free amine, while the original N-termini and tryptic peptides from the control will be blocked.
-
Enrich for the newly generated N-terminal peptides using a method that captures primary amines.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurement.
-
-
Data Analysis:
-
Identify the sequences of the enriched peptides using a database search algorithm (e.g., Mascot, Sequest).
-
The identified peptides with a free N-terminus in the ADAM-17-treated sample, but not in the control, represent cleavage products. The N-terminal amino acid of these peptides corresponds to the P1' residue of the cleavage site.
-
3.1.2. Terminal Amine Isotopic Labeling of Substrates (TAILS)
TAILS is a powerful in vivo or in vitro method to identify protease substrates and their cleavage sites by comparing the N-terminomes of a protease-treated and a control sample.[8][9]
Detailed Protocol for TAILS:
-
Sample Preparation and Labeling:
-
Prepare two cell culture samples: one treated with a stimulus to activate ADAM-17 (e.g., PMA) and a control sample.
-
Lyse the cells and label the primary amines of the proteins in each sample with different isotopic labels (e.g., light and heavy formaldehyde for dimethylation). This allows for quantitative comparison.[9]
-
-
Protease Digestion:
-
Combine the isotopically labeled protein samples.
-
Incubate the mixed sample with active ADAM-17 (for in vitro studies) or analyze the naturally shed proteins from the cell culture supernatant.
-
-
N-terminal Peptide Enrichment:
-
Block all primary amines in the combined sample.
-
Digest the entire proteome with trypsin.
-
Enrich for N-terminal peptides (both original and newly generated) using a polymer-based negative selection method that removes internal tryptic peptides.[10]
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the enriched N-terminal peptides by LC-MS/MS.
-
Quantify the relative abundance of the light and heavy labeled peptides.
-
-
Data Analysis:
-
Peptides that show a significant increase in the "heavy" to "light" ratio (or vice versa, depending on the experimental design) in the ADAM-17 activated sample represent newly generated N-termini and thus indicate a cleavage event.
-
Cell-Based Shedding Assays
Cell-based assays are essential for validating putative ADAM-17 substrates and for studying the regulation of their shedding in a physiological context.
3.2.1. Alkaline Phosphatase (AP)-Tagged Substrate Shedding Assay
This is a widely used, robust, and quantitative assay to measure the shedding of a specific substrate.[11][12]
Detailed Protocol for AP-Tagged Substrate Shedding Assay:
-
Construct Generation:
-
Fuse the cDNA of the transmembrane protein of interest to the cDNA of a secreted alkaline phosphatase (AP) at the N-terminus of the mature protein (after the signal peptide). The AP tag will be located in the extracellular domain.
-
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T, HeLa, or ADAM-17 deficient MEFs for reconstitution experiments) with the AP-tagged substrate construct using a standard transfection reagent (e.g., Lipofectamine).
-
-
Stimulation and Sample Collection:
-
24-48 hours post-transfection, replace the culture medium with serum-free medium.
-
Stimulate the cells with an ADAM-17 activator, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 1-2 hours), or a specific signaling molecule. Include an unstimulated control.[11]
-
Collect the cell culture supernatant (containing the shed AP-tagged ectodomain) and lyse the cells to obtain the cell-associated fraction.
-
-
AP Activity Measurement:
-
Measure the AP activity in both the supernatant and the cell lysate using a colorimetric substrate like p-nitrophenyl phosphate (pNPP). The absorbance is read at 405 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of shed substrate as: (AP activity in supernatant) / (AP activity in supernatant + AP activity in lysate) * 100.
-
An increase in the percentage of shed substrate upon stimulation indicates ADAM-17 mediated cleavage.
-
3.2.2. Fluorescent Substrate-Based Cell Assay
This method utilizes a fluorogenic peptide substrate that mimics the ADAM-17 cleavage site to measure its activity directly on the cell surface.
Detailed Protocol for Fluorescent Substrate-Based Cell Assay:
-
Cell Culture:
-
Plate cells of interest in a 96-well plate.
-
-
Assay Reaction:
-
Wash the cells and incubate them with a fluorogenic ADAM-17 substrate (e.g., a FRET-based peptide) in a suitable assay buffer. These substrates typically contain a fluorophore and a quencher, and cleavage by ADAM-17 results in an increase in fluorescence.
-
Stimulate the cells with an ADAM-17 activator.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the ADAM-17 activity on the cell surface.
-
Site-Directed Mutagenesis for Cleavage Site Validation
Site-directed mutagenesis is the gold standard for confirming the exact cleavage site. By mutating the amino acids at the predicted cleavage site, one can assess the impact on shedding.
Detailed Protocol for Site-Directed Mutagenesis (QuikChange™ Method): [5][13][14][15]
-
Primer Design:
-
Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the middle.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid containing the wild-type substrate cDNA as a template.
-
Use a low number of cycles (12-18) to minimize the chance of secondary mutations.
-
A typical PCR cycle:
-
Initial denaturation: 95°C for 30 seconds
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
-
Template DNA Digestion:
-
Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Incubate with DpnI for 1-2 hours at 37°C.
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
-
Verification:
-
Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
-
Functional Assay:
-
Transfect cells with the validated mutant construct and perform a cell-based shedding assay as described above. A significant reduction or abolishment of shedding compared to the wild-type substrate confirms the identified cleavage site.
-
Quantitative Analysis of ADAM-17 Cleavage
The efficiency of ADAM-17 cleavage can be quantified to compare different substrates or the effect of mutations.
Kinetic Parameters
The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number), describe the efficiency of an enzyme. These are typically determined using purified recombinant ADAM-17 and synthetic fluorogenic peptide substrates.
| Substrate (Peptide) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| TNFα-based peptide | 12.3 ± 3 | 0.14 ± 0.01 | 1.14 x 10⁴ | [7] |
| α-helical TNFα-based peptide | 1.3 ± 0.1 | 0.003 ± 0.0001 | 2.31 x 10³ | [7] |
| Secretase Substrate II | 2.22 ± 0.44 | 0.0031 ± 0.0001 | 1.40 x 10³ | [16][17] |
Note: Kinetic parameters can vary depending on the specific peptide sequence and assay conditions.
Relative Cleavage Efficiency of Physiological Substrates
Direct kinetic analysis of full-length transmembrane proteins is challenging. However, cell-based assays can be used to compare the relative shedding efficiency of different substrates. For example, studies in mouse embryonic fibroblasts (MEFs) have shown that ADAM-17 is the major sheddase for several EGFR ligands upon PMA stimulation.
| EGFR Ligand | % Reduction in Shedding in ADAM-17⁻/⁻ cells | Reference |
| TGF-α | 89% | [18] |
| Amphiregulin | 65.8% | [18] |
| HB-EGF | 58.1% | [18] |
| Epiregulin | Significant reduction | [18] |
Signaling Pathways and Experimental Workflows
The identification of ADAM-17 cleavage sites is often a critical step in elucidating complex signaling pathways.
Key Signaling Pathways Regulated by ADAM-17
ADAM-17-Mediated EGFR Activation:
Caption: ADAM-17 cleaves pro-TGF-α, releasing soluble TGF-α, which then activates EGFR signaling.
ADAM-17-Mediated IL-6 Trans-Signaling:
Caption: ADAM-17 sheds the IL-6R, which then binds IL-6 and activates gp130 on other cells.
Experimental Workflow for Cleavage Site Identification and Validation
Caption: A typical workflow for identifying and validating ADAM-17 cleavage sites.
Conclusion
The identification of ADAM-17 cleavage sites is a crucial endeavor for understanding its multifaceted role in health and disease. The combination of unbiased, large-scale proteomic techniques with targeted cell-based and molecular biology approaches provides a robust framework for discovering and validating novel substrates and their precise cleavage sites. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals aiming to unravel the complexities of ADAM-17-mediated proteolysis and to develop novel therapeutic strategies targeting this key sheddase.
References
- 1. amsbio.com [amsbio.com]
- 2. TAILS Identifies Candidate Substrates and Biomarkers of ADAMTS7, a Therapeutic Protease Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To cleave or not to cleave: role of ADAM17 in cell proliferation in PKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Identification of Cleavage Sites Leading to the Shed Form of the Anti-Aging Protein Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]
- 9. Identifying and quantifying proteolytic events and the natural N terminome by terminal amine isotopic labeling of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutagenesis of the ADAM17-phosphatidylserine–binding motif leads to embryonic lethality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Disintegrin and Metalloprotease (ADAM) 10 and ADAM17 Are Major Sheddases of T Cell Immunoglobulin and Mucin Domain 3 (Tim-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. protocols.io [protocols.io]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
predicting ADAM-17 substrate specificity using computational models
An In-depth Technical Guide: Predicting ADAM-17 Substrate Specificity Using Computational Models
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational models and experimental methodologies used to predict and validate the substrate specificity of ADAM-17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE). Understanding the determinants of this compound cleavage is critical for developing targeted therapeutics for a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[1][2][3][4]
Introduction to ADAM-17 and Substrate Specificity
ADAM-17 is a transmembrane metalloproteinase responsible for a process called "ectodomain shedding," where it cleaves and releases the extracellular portions of membrane-bound proteins.[5] This shedding mechanism activates or inactivates a diverse array of substrates, including cytokines, growth factors, receptors, and adhesion molecules, thereby regulating crucial cellular processes like cell-cell communication, inflammation, and proliferation.[3][5][6] With over 80 known substrates, the activity of ADAM-17 is implicated in numerous human diseases.[2][7][8][9]
The central challenge lies in the enzyme's broad substrate repertoire.[2][10] Developing therapeutic inhibitors requires a nuanced understanding of what makes a protein a specific target for ADAM-17. Computational models offer a powerful approach to decipher this specificity, enabling the prediction of novel substrates and the design of selective inhibitors that can distinguish between the cleavage of different targets.
Computational Approaches to Predicting Substrate Specificity
Predicting ADAM-17 substrates involves integrating data from protein sequences, structures, and their physicochemical properties. Computational models are generally categorized into sequence-based and structure-based approaches.
Sequence-Based Models
These models focus on identifying conserved sequence motifs around the cleavage site (scissile bond). The specificity is often described by the amino acid preferences at positions flanking the cleavage site, denoted Pn...P3-P2-P1 ↓ P1'-P2'-P3'...Pn', where the arrow indicates the cleaved bond.
Analysis of known substrates and peptide library screening has revealed distinct preferences for ADAM-17. For instance, studies have shown that ADAM-17 prefers smaller aliphatic residues like valine at the P1' position, which distinguishes it from its close homolog, ADAM10, which favors larger aromatic residues.[3][11][12][13]
Structure-Based Models
Structure-based methods utilize 3D models of the ADAM-17 catalytic domain to simulate its interaction with potential substrates.
-
Homology Modeling: Since the full-length structure of ADAM-17 is not fully resolved, homology modeling is used to build 3D structures of its domains based on experimentally determined structures of related proteins.[14]
-
Molecular Docking: This technique predicts the preferred binding orientation of a substrate (ligand) to the enzyme (receptor).[14] For ADAM-17, docking simulations are used to model how a substrate peptide fits into the active site.[14][15] These simulations can calculate binding energies, providing a quantitative measure of the interaction strength.[14]
These models are crucial for understanding how non-catalytic domains (exosites) contribute to substrate recognition, a key factor for designing substrate-selective inhibitors.[14][16][17]
Key Determinants of Substrate Specificity
The specificity of ADAM-17 is not determined by the primary amino acid sequence alone. A combination of factors, including the substrate's secondary structure and its interaction with non-catalytic domains of the enzyme, plays a crucial role.
-
Primary Sequence: The amino acids immediately surrounding the scissile bond are critical.
-
Substrate Conformation: The secondary structure of the substrate significantly impacts cleavage. For example, inducing an α-helical conformation in a TNFα-derived peptide was found to decrease the activity of ADAM proteases.[17]
-
Exosite Interactions: Secondary substrate binding sites outside the catalytic center, known as exosites, are vital for substrate recognition and can be targeted to develop highly selective inhibitors.[14][16][17]
-
Juxtamembrane and Transmembrane Domains: The regions of both ADAM-17 and its substrates that are close to or within the cell membrane play a role in substrate selectivity.[18]
-
Post-Translational Modifications: Glycosylation of substrates can influence their cleavage by ADAMs.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings regarding this compound specificity, comparing it with its close homolog, ADAM10.
Table 1: ADAM-17 vs. ADAM10 Cleavage Site Preferences
| Position | ADAM-17 Preference | ADAM10 Preference | Reference(s) |
| P5 | Proline (Pro) | Proline (Pro) | [12] |
| P2 | - | - | [12] |
| P1 | - | - | [12] |
| P1' | Valine (Val) | Aromatic amino acids (e.g., Leucine) | [11][13] |
| P2' | - | - | [12] |
| P3' | - | - | [12] |
Table 2: Major Substrates of ADAM-17 and Associated Pathways
| Substrate | Function / Pathway | Reference(s) |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine signaling.[7][8] | [5] |
| EGFR Ligands (TGF-α, Amphiregulin) | Activation of EGFR signaling, cell proliferation.[6][7] | [5][8] |
| Interleukin-6 Receptor (IL-6R) | IL-6 trans-signaling, inflammation.[7][8] | [9] |
| L-selectin | Cell adhesion molecule involved in immune response. | [5] |
| Klotho | Anti-aging protein, tumor suppressor. | [2][12] |
| Neuregulin (NRG) | Regulated by PKC-δ pathway for cleavage. | [19] |
Signaling Pathways and Logical Workflows
Visualizing the complex interactions involving ADAM-17 is essential for understanding its regulatory role. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
ADAM-17 Mediated EGFR Pathway Activation
Caption: ADAM-17 cleaves EGFR ligands like Amphiregulin (AREG), leading to EGFR activation and downstream signaling.[6][7]
IL-6 Trans-Signaling Pathway
Caption: ADAM-17 sheds the IL-6 receptor, enabling IL-6 trans-signaling in cells expressing gp130.[7][8]
Experimental Workflow for Substrate Validation
Caption: A typical workflow for identifying and validating novel ADAM-17 substrates.
Experimental Protocols for Validation
Computational predictions must be validated through rigorous experimental testing. Below are detailed methodologies for key experiments.
In Vitro Cleavage Assay using FRET Peptides
This assay measures the proteolytic activity of recombinant ADAM-17 on a synthetic peptide substrate.
Objective: To directly measure the cleavage of a specific peptide sequence by ADAM-17.
Materials:
-
Recombinant active ADAM-17 enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) peptide substrate: A short peptide containing the predicted cleavage sequence flanked by a fluorophore and a quencher.
-
Assay Buffer (e.g., Tris-based buffer, pH 7.5).
-
Fluorescence plate reader.
Protocol:
-
Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the recombinant ADAM-17 and the FRET substrate to desired working concentrations in the assay buffer.
-
In a microplate, add the assay buffer and the FRET substrate.
-
Initiate the reaction by adding the recombinant ADAM-17 to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).[20] Cleavage of the peptide by ADAM-17 separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.[19]
-
As a negative control, run parallel reactions without the enzyme or with a broad-spectrum metalloproteinase inhibitor.
Cell-Based Shedding Assay with Inhibitors
This assay confirms that the shedding of a putative substrate from the cell surface is ADAM-17 dependent.
Objective: To validate a protein as an this compound in a cellular context.
Materials:
-
Cell line endogenously expressing or transfected with the candidate substrate (e.g., HeLa, HEK293).[21]
-
ADAM-17 inhibitor (e.g., TAPI-1, TAPI-2) and a vehicle control (e.g., DMSO).[14][21]
-
Stimulating agent (optional, e.g., PMA) to induce shedding.[22]
-
Antibodies for detecting the shed ectodomain or the C-terminal fragment (CTF).
-
ELISA or Western Blotting equipment.
Protocol:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-treat the cells with the ADAM-17 inhibitor or vehicle control for a specified time (e.g., 30-60 minutes).
-
If applicable, add a stimulating agent like PMA to induce robust shedding and incubate for the desired period.
-
Ectodomain Analysis: Collect the cell culture supernatant. Analyze the concentration of the shed ectodomain using a specific ELISA or by concentrating the supernatant for Western blot analysis.[19]
-
CTF Analysis: Lyse the remaining cells. Analyze the cell lysates by Western blotting using an antibody that recognizes the intracellular or C-terminal domain of the substrate. A decrease in shedding due to the inhibitor will result in less shed ectodomain in the supernatant and an accumulation of the full-length protein in the cell lysate.[19][23]
-
Compare the results from the inhibitor-treated cells to the vehicle-treated control. A significant reduction in the shed product in the presence of the inhibitor validates the substrate as ADAM-17 dependent.[21]
Quantitative Proteomics for Identification of Cleavage Sites (Q-PICS)
This is a large-scale, unbiased method to determine the cleavage site specificity of a protease.
Objective: To identify the full spectrum of cleavage sites for ADAM-17 using a complex peptide library.
Protocol:
-
Peptide Library Generation: Generate a complex peptide library, for example, by digesting the proteome of an organism like yeast with an enzyme such as Lys-C.[11][13]
-
Protease Digestion: Incubate the peptide library with recombinant ADAM-17. A parallel control incubation is performed without the protease.
-
N-terminal Labeling: Chemically label the newly generated N-termini (from ADAM-17 cleavage) and the original N-termini in both the sample and control mixtures using isotopic labels (e.g., light and heavy isotopic variants of a labeling reagent).
-
Enrichment and Analysis: Combine the labeled samples, further digest with trypsin, and enrich for the labeled N-terminal peptides.
-
Mass Spectrometry: Analyze the enriched peptides using LC-MS/MS.[11][13]
-
Data Analysis: The isotopically labeled pairs are identified, and the sequences of the newly generated N-termini are determined. This reveals the P1' residue of the cleaved peptides, allowing for the construction of a detailed cleavage site specificity profile for ADAM-17.[11][13]
Conclusion and Future Outlook
Computational models are indispensable tools for navigating the complexity of the ADAM-17 sheddome. By integrating sequence-based predictions with sophisticated structural modeling, researchers can efficiently identify high-probability substrates. However, these in silico predictions must always be anchored by rigorous experimental validation using a combination of in vitro and cell-based assays.
The future of this field lies in the development of more accurate, multi-faceted computational models that incorporate not only sequence and structure but also substrate conformation, cellular localization, and the regulatory influence of binding partners like iRhoms.[6] Such advanced models will accelerate the discovery of novel substrates and pave the way for the design of next-generation, substrate-selective ADAM-17 inhibitors, offering more precise therapeutic interventions with fewer off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 10. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Cleavage Sites Leading to the Shed Form of the Anti-Aging Protein Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS based cleavage site profiling of the proteases ADAM10 and ADAM17 using proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Computational Model for Predicting ADAM17 Substrate Specificity | Scientific.Net [scientific.net]
- 16. mdpi.com [mdpi.com]
- 17. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substrate-selective protein ectodomain shedding by ADAM17 and iRhom2 depends on their juxtamembrane and transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Degradome of soluble ADAM10 and ADAM17 metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of ADAM17 Substrates in Orchestrating Inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a membrane-bound sheddase that plays a pivotal role in regulating a vast array of physiological and pathological processes, particularly inflammation. By cleaving and releasing the ectodomains of a multitude of cell surface proteins, ADAM17 unleashes a cascade of signaling events that can either propagate or dampen inflammatory responses. This technical guide provides an in-depth exploration of the critical role of ADAM17 substrates in inflammatory signaling pathways, offering valuable insights for researchers, scientists, and professionals involved in drug development. We will delve into the key substrates of ADAM17, their downstream signaling consequences, quantitative data from seminal studies, and detailed experimental methodologies to investigate these processes.
Key ADAM17 Substrates in Inflammation
ADAM17 boasts a broad substrate repertoire, with over 80 identified proteins to date.[1] In the context of inflammation, several key substrates and their shed counterparts are of paramount importance. The shedding of these molecules from the cell surface initiates or modulates critical inflammatory signaling cascades.
Tumor Necrosis Factor-α (TNF-α): The archetypal substrate of ADAM17, the shedding of membrane-bound pro-TNF-α to its soluble, active form is a critical step in initiating and amplifying the inflammatory response.[2][3] Soluble TNF-α is a potent pro-inflammatory cytokine that drives a plethora of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[4][5]
Interleukin-6 Receptor (IL-6R): ADAM17 mediates the shedding of the membrane-bound IL-6R (mIL-6R), generating a soluble form (sIL-6R).[6] This soluble receptor can bind to IL-6 and activate cells that do not express mIL-6R via a process called "trans-signaling," which is predominantly pro-inflammatory.[5] In contrast, classical signaling through mIL-6R is often associated with regenerative and anti-inflammatory responses.[6]
Epidermal Growth Factor Receptor (EGFR) Ligands: A variety of EGFR ligands, including Amphiregulin (AREG), Transforming Growth Factor-α (TGF-α), and Heparin-Binding EGF-like growth factor (HB-EGF), are substrates of ADAM17.[7] The shedding of these ligands leads to the activation of the EGFR pathway, which, in the context of inflammation, can promote cell proliferation, survival, and the production of inflammatory mediators.[8]
Adhesion Molecules: ADAM17 also cleaves adhesion molecules such as L-selectin and ICAM-1, influencing leukocyte trafficking and adhesion to the endothelium, key processes in the inflammatory response.[9]
Quantitative Data on ADAM17 and its Substrates in Inflammatory Diseases
Quantitative analysis of ADAM17 expression and the levels of its shed substrates provides crucial evidence for its role in inflammatory diseases. The following tables summarize key findings from studies in rheumatoid arthritis and psoriasis.
Table 1: Serum ADAM17 Levels in Patients with Inflammatory Diseases Compared to Healthy Controls
| Disease | Patient Group (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value | Reference |
| Rheumatoid Arthritis | Markedly higher than controls | - | <0.0001 | [10] |
| Psoriasis | 76.5 ± 31.1 ng/mL | 29.5 ± 22.4 ng/mL | < 0.001 | [11][12] |
Table 2: Inhibition of TNF-α Shedding by ADAM17 Inhibitors in THP-1 Cells
| Inhibitor | Concentration | % Inhibition of TNF-α Cleavage | IC50 | Reference |
| Compound 17 | 25 µM | ~30-50% | ~100 µM | [13] |
| Compound 19 | 25 µM | ~30-50% | 28 µM | [13] |
| Marimastat | 10 µM | ~30-50% | - | [13] |
Inflammatory Signaling Pathways Modulated by ADAM17 Substrates
The shedding of ADAM17 substrates activates several key intracellular signaling pathways that are central to the inflammatory response.
The NF-κB Signaling Pathway
The activation of the NF-κB pathway is a hallmark of inflammation, leading to the transcription of numerous pro-inflammatory genes. The shedding of TNF-α by ADAM17 is a primary trigger for this pathway.
ADAM17-mediated TNF-α shedding and subsequent NF-κB activation.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling. ADAM17-mediated shedding of IL-6R initiates IL-6 trans-signaling, a potent activator of this pathway.
IL-6 trans-signaling activated by ADAM17-mediated IL-6R shedding.
The MAPK/ERK Signaling Pathway
The shedding of EGFR ligands by ADAM17 activates the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and inflammation.
MAPK/ERK pathway activation via ADAM17-mediated EGFR ligand shedding.
Experimental Protocols
Investigating the role of ADAM17 and its substrates requires specific and robust experimental methodologies. Below are detailed outlines for key experiments.
Proteomic Identification of Novel ADAM17 Substrates
This protocol outlines a method to identify novel ADAM17 substrates using cell surface protein labeling and proteomics.[14]
Objective: To identify proteins shed from the cell surface in an ADAM17-dependent manner.
Methodology:
-
Cell Culture and Labeling:
-
Culture HeLa cells (or other suitable cell line) to near confluence.
-
Label cell surface proteins with a fluorescent dye (e.g., Cy3 or Cy5) according to the manufacturer's protocol.
-
-
Inhibition of ADAM17:
-
Treat one set of labeled cells with an ADAM17 inhibitor (e.g., TAPI-2) at an effective concentration.
-
Use a vehicle control (e.g., DMSO) for the other set of labeled cells.
-
-
Collection of Shed Proteins:
-
Culture the cells for a defined period (e.g., 24 hours) in serum-free medium.
-
Collect the conditioned medium containing the shed ectodomains.
-
-
Protein Separation and Detection:
-
Concentrate the proteins in the conditioned medium.
-
Separate the proteins using two-dimensional gel electrophoresis (2DE).
-
Visualize the fluorescently labeled protein spots using a fluorescence scanner.
-
-
Data Analysis and Protein Identification:
-
Compare the 2DE gel images from the inhibitor-treated and control samples.
-
Identify protein spots with significantly decreased intensity in the inhibitor-treated sample.
-
Excise these spots from the gel and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the proteins.
-
-
Validation:
-
Confirm the identified candidates as ADAM17 substrates using techniques such as Western blotting of the conditioned medium from ADAM17 knockdown or knockout cells.
-
Workflow for proteomic identification of ADAM17 substrates.
TNF-α Shedding Assay
This protocol describes a cell-based assay to measure the shedding of TNF-α, a key substrate of ADAM17.
Objective: To quantify the amount of soluble TNF-α released from cells and to assess the effect of ADAM17 inhibitors.
Methodology:
-
Cell Culture and Stimulation:
-
Culture a suitable cell line (e.g., THP-1 monocytes) in 96-well plates.
-
Stimulate the cells with a potent inducer of TNF-α shedding, such as Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS).
-
-
Inhibitor Treatment:
-
Pre-incubate cells with various concentrations of the ADAM17 inhibitor or a vehicle control for a defined period before stimulation.
-
-
Collection of Supernatant:
-
After the stimulation period, centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant containing the shed, soluble TNF-α.
-
-
Quantification of Soluble TNF-α:
-
Measure the concentration of TNF-α in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Determine the percentage of inhibition of TNF-α shedding for each inhibitor concentration and calculate the IC50 value if applicable.
-
IL-6R Shedding Assay
This protocol details a method to measure the shedding of the Interleukin-6 Receptor (IL-6R).
Objective: To quantify the release of soluble IL-6R (sIL-6R) from cells and to investigate the role of ADAM17.
Methodology:
-
Cell Culture and Transfection (if necessary):
-
Use a cell line that endogenously expresses IL-6R (e.g., HEK293 cells) or transfect cells with a plasmid encoding IL-6R.
-
-
Shedding Induction and Inhibition:
-
Induce IL-6R shedding using a stimulus such as PMA or ionomycin.
-
To specifically assess the role of ADAM17, pre-treat cells with an ADAM17-selective inhibitor or use cells with ADAM17 knocked down or knocked out.
-
-
Supernatant Collection:
-
After the induction period, collect the cell culture supernatant.
-
-
Quantification of sIL-6R:
-
Measure the concentration of sIL-6R in the supernatant using a specific ELISA kit.[6]
-
-
Cell Surface IL-6R Analysis (Optional):
-
To complement the shedding data, analyze the levels of membrane-bound IL-6R on the cell surface using flow cytometry with an anti-IL-6R antibody. A decrease in cell surface IL-6R should correlate with an increase in sIL-6R in the supernatant.
-
Conclusion
ADAM17 and its substrates are central players in the complex network of inflammatory signaling. The shedding of key molecules like TNF-α, IL-6R, and EGFR ligands by ADAM17 initiates and perpetuates inflammatory responses through the activation of critical downstream pathways, including NF-κB, JAK/STAT, and MAPK/ERK. The elevated levels of ADAM17 in inflammatory diseases highlight its potential as a therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to further unravel the intricate roles of ADAM17 in inflammation and to aid in the development of novel therapeutic strategies aimed at modulating its activity. A deeper understanding of the substrate-specific regulation of ADAM17 will be crucial for designing targeted therapies that can selectively inhibit pro-inflammatory shedding events while preserving its homeostatic functions.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. Degradome of soluble ADAM10 and ADAM17 metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution [mdpi.com]
- 6. Minimal Interleukin 6 (IL-6) Receptor Stalk Composition for IL-6 Receptor Shedding and IL-6 Classic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan-Binding Substrates of ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADAM-17 is expressed on rheumatoid arthritis fibroblast-like synoviocytes and regulates proinflammatory mediator expression and monocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of Serum ADAM17 Level Accompanied with Decreased Cytokines after Abatacept Therapy in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The importance of a disintegrin and metalloproteinase (ADAM)10 and ADAM17 in the pathogenesis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to ADAM17 Substrate Involvement in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), is a pivotal cell-surface sheddase that governs a vast array of physiological and pathological processes. By cleaving the extracellular domains of its numerous substrates, ADAM17 releases soluble molecules that mediate critical cell-to-cell communication. In the central nervous system (CNS), this activity is a double-edged sword. Dysregulation of ADAM17-mediated substrate shedding is increasingly implicated in the pathogenesis of several neurodegenerative diseases. On one hand, its α-secretase activity on Amyloid Precursor Protein (APP) is neuroprotective, precluding the formation of toxic amyloid-β peptides. On the other hand, its role in shedding pro-inflammatory cytokines and their receptors can fuel the chronic neuroinflammation that is a hallmark of neurodegeneration. This technical guide provides an in-depth examination of the core involvement of ADAM17 substrates in diseases such as Alzheimer's and Multiple Sclerosis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.
Introduction to ADAM17: The Master Sheddase
ADAM17 is a transmembrane zinc metalloproteinase responsible for the ectodomain shedding of over 80 membrane-bound proteins, including growth factors, cytokines, receptors, and adhesion molecules[1][2][3]. This proteolytic event is a key post-translational modification that rapidly converts membrane-tethered precursors into soluble, active molecules, thereby influencing a multitude of signaling pathways[4]. The activity of ADAM17 is tightly regulated through various mechanisms, including proteolytic maturation, phosphorylation, and interaction with regulatory proteins like iRhoms[4][5][6]. Given its extensive substrate repertoire, the dysregulation of ADAM17 is linked to numerous pathologies, including cancer, inflammatory disorders, and, increasingly, neurodegenerative diseases[7][8].
Role of ADAM17 Substrates in Key Neurodegenerative Diseases
Alzheimer's Disease (AD)
In Alzheimer's Disease, ADAM17 plays a complex, dual role primarily centered on its cleavage of two key substrates: Amyloid Precursor Protein (APP) and Tumor Necrosis Factor-α (TNF-α).
-
Amyloid Precursor Protein (APP): APP can be processed via two competing pathways. Cleavage by β-secretase (BACE1) initiates the amyloidogenic pathway, leading to the generation of neurotoxic amyloid-β (Aβ) peptides[9]. Conversely, cleavage by α-secretases within the Aβ domain initiates the non-amyloidogenic pathway, which not only prevents Aβ formation but also produces the neuroprotective soluble APPα (sAPPα) fragment[9][10]. While ADAM10 is considered the primary constitutive α-secretase, ADAM17 is recognized as the key regulated α-secretase, with its activity stimulated by various signaling events[9][10]. Enhanced ADAM17 activity can therefore shift APP processing towards the neuroprotective pathway, making it a potential therapeutic target[9][11].
-
Tumor Necrosis Factor-α (TNF-α): ADAM17 was originally identified as the enzyme responsible for cleaving membrane-bound pro-TNF-α to release its soluble, pro-inflammatory form (sTNF-α)[12][13]. In the AD brain, chronic neuroinflammation is a critical component of pathogenesis. Increased ADAM17 activity can lead to excessive sTNF-α, which primarily signals through TNFR1, promoting apoptosis and inflammation[1][2]. This pro-inflammatory role contrasts with its neuroprotective function in APP processing, highlighting the challenge in therapeutically targeting ADAM17 in AD[2][9].
-
Other Substrates: ADAM17 also cleaves other relevant substrates, such as the IL-6 receptor (IL-6R), contributing to pro-inflammatory IL-6 trans-signaling, and various cell adhesion molecules that can influence microglial activation and neuronal integrity[9][14].
Multiple Sclerosis (MS)
In Multiple Sclerosis, a chronic inflammatory demyelinating disease of the CNS, the role of ADAM17 is predominantly pro-inflammatory.
-
TNF-α and its Receptors: As in AD, the shedding of TNF-α by ADAM17 is a key pathogenic event in MS[13]. Furthermore, ADAM17 also sheds the TNF receptors, TNFR1 and TNFR2, which can modulate the complex TNF signaling landscape[1]. Studies have shown that ADAM17 expression is upregulated in active MS lesions, associated with endothelial cells, activated microglia/macrophages, and invading T lymphocytes[13][15][16].
-
Adhesion Molecules and Cytokine Receptors: ADAM17's ability to cleave adhesion molecules like L-selectin and cytokine receptors such as IL-6R is crucial in mediating the inflammatory cascades and leukocyte infiltration characteristic of MS[1][15]. Increased levels of soluble TNFR2, a product of ADAM17 activity, have been detected in the cerebrospinal fluid (CSF) of MS patients, suggesting active shedding processes within the CNS[16].
Other Neurodegenerative Diseases
-
Amyotrophic Lateral Sclerosis (ALS): Research suggests a potential competition between the processing of Notch1 and APP by α-secretases, including ADAM17. In the hippocampus of ALS patients, altered processing may lead to inactivation of the Notch signaling pathway, which is involved in neurogenesis and plasticity[17][18].
-
Parkinson's Disease (PD) and Huntington's Disease (HD): While neuroinflammation is a component of both PD and HD, the specific role and substrate involvement of ADAM17 are less well-defined compared to AD and MS. Further research is needed to elucidate its contribution to these pathologies.
Quantitative Data on ADAM17 and Substrate Expression
The following tables summarize quantitative findings from studies investigating ADAM17 and its substrates in neurodegenerative contexts.
Table 1: ADAM17 Expression in Neurodegenerative Diseases
| Disease Model/Condition | Tissue/Cell Type | Change in ADAM17 Expression/Activity | Reference |
| Multiple Sclerosis | Active lesions in post-mortem brain tissue | Increased immunoreactivity | [13][15] |
| Multiple Sclerosis | Invading T lymphocytes in plaques | Localized expression (exclusive to plaques) | [16] |
| Multiple Sclerosis | Cerebrospinal Fluid (CSF) | Increased protein levels vs. non-inflammatory controls | [16] |
| Traumatic Brain Injury (TBI) | Microglia | High expression post-TBI | [19] |
| Entorhinal Denervation Model | Denervated Dentate Gyrus (Astrocytes) | Increased mRNA expression and labeling | [20] |
Table 2: Effects of ADAM17 Modulation on Substrates and Disease Phenotypes
| Experimental Model | Modulation | Effect | Reference |
| 3xTg-AD Mouse Model | M1 muscarinic receptor activation | Stimulated α-secretase activity via ADAM17 | [9] |
| Human Neurons | ADAM17 inhibitor | Prevented regulated α-secretase activity | [10] |
| Prefrontal Cortex (Rat) | TACE/ADAM17 siRNA knockdown | Significantly decreased AIF1 (microglia marker) expression | [21] |
| TBI Model (Mouse) | ADAM17 inhibition | Improved neurological function, shifted microglia to M2 phenotype | [19] |
| HEK cells | Phorbol-12-myristate-13-acetate (PMA) | Induced IL-6R shedding | [22] |
Key Experimental Protocols
Measurement of ADAM17 Activity
A. Fluorogenic Peptide Cleavage Assay (Cell-based or with Lysates)
This method measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by ADAM17 separates the pair, leading to an increase in fluorescence.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, microglia) in a 96-well plate. Treat with stimuli (e.g., PMA to induce shedding) or inhibitors as required.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, 15 mM NaCl, 5 µM ZnCl₂, pH 7.5)[23]. Reconstitute the fluorogenic peptide substrate according to the manufacturer's instructions (e.g., from Amsbio, R&D Systems)[24].
-
Assay Procedure:
-
For live-cell assays, add the fluorogenic substrate directly to the cell culture medium[25].
-
For lysate-based assays, prepare cell lysates and add a defined amount of total protein to each well of a microtiter plate.
-
Add the fluorogenic substrate to initiate the reaction.
-
-
Data Acquisition: Measure fluorescence intensity kinetically over time (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader (e.g., λex=485 nm, λem=530 nm)[24][25].
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Normalize to total protein concentration or cell number. For inhibitor studies, calculate IC₅₀ values.
B. Western Blot for Endogenous Substrate Shedding
This method detects the appearance of the soluble ectodomain of a specific ADAM17 substrate in the cell culture supernatant.
-
Cell Culture and Supernatant Collection: Culture cells to near confluence. Replace with serum-free media and treat with stimuli or inhibitors for a defined period (e.g., 30 minutes to 24 hours). Collect the conditioned media.
-
Protein Concentration: Concentrate the collected supernatant using centrifugal filter units (e.g., Amicon Ultra) to enrich for shed ectodomains.
-
SDS-PAGE and Western Blotting:
-
Quantify total protein in the concentrate and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the ectodomain of the substrate of interest (e.g., anti-sAPPα, anti-sIL-6R).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Use an enhanced chemiluminescence (ECL) substrate to visualize bands. Quantify band intensity using densitometry software (e.g., ImageJ).
Detection of Cell-Surface ADAM17 by Flow Cytometry
This protocol allows for the quantification of ADAM17 present on the plasma membrane.
-
Cell Preparation: Harvest cells using a non-enzymatic method (e.g., gentle scraping or using an EDTA-based dissociation buffer) to avoid cleaving cell surface proteins[26]. Wash cells with ice-cold FACS buffer (e.g., PBS with 1% FCS).
-
Antibody Staining:
-
Washing: Wash the cells 2-3 times with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated to a fluorophore, resuspend the cells in FACS buffer containing a fluorescently-labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash and Acquisition: Wash cells again. Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live, single-cell population. Analyze the shift in fluorescence intensity compared to the isotype control to determine the level of cell-surface ADAM17 expression.
Visualizations of Pathways and Workflows
Signaling and Experimental Diagrams
References
- 1. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 | Aging [aging-us.com]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity [mdpi.com]
- 7. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Distinct Role of ADAM17 in APP Proteolysis and Microglial Activation Related to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APP processing in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of ADAM17 in cerebrovascular and cognitive function in the APP/PS1 mouse model of Alzheimer’s disease [frontiersin.org]
- 12. The role of ADAM17 in cerebrovascular and cognitive function in the APP/PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upregulation of ADAM-17 expression in active lesions in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ADAM-10 and ADAM-17 in the inflamed human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Notch Signalling in the Hippocampus of Patients With Motor Neuron Disease [frontiersin.org]
- 18. Notch Signalling in the Hippocampus of Patients With Motor Neuron Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADAM17 Aggravates the Inflammatory Response by Modulating Microglia Polarization Through the TGF-β1/Smad Pathway Following Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Upregulation of APP, ADAM10 and ADAM17 in the Denervated Mouse Dentate Gyrus | PLOS One [journals.plos.org]
- 21. Prefrontal cortical protease TACE/ADAM17 is involved in neuroinflammation and stress-related eating alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Shedding of Endogenous Interleukin-6 Receptor (IL-6R) Is Governed by A Disintegrin and Metalloproteinase (ADAM) Proteases while a Full-length IL-6R Isoform Localizes to Circulating Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. amsbio.com [amsbio.com]
- 25. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The ADAM17 Interactome: A Technical Guide to Substrates and Signaling Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of physiological and pathological processes.[1][2] Its primary function is to cleave the extracellular domains (ectodomains) of a multitude of cell surface proteins, a process termed "shedding." This proteolytic event releases soluble ectodomains that can act as signaling molecules, while the remaining membrane-tethered portion can initiate intracellular signaling cascades. With a repertoire of over 80 known substrates, ADAM17 is a critical regulator of cell-cell communication, inflammation, cancer progression, and tissue regeneration.[3][4][5] Dysregulation of ADAM17 activity is implicated in numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[2][6]
This in-depth technical guide provides a comprehensive exploration of the ADAM17 interactome, its diverse substrates, and the intricate signaling pathways it governs. We present a summary of quantitative data on substrate cleavage, detailed experimental protocols for identifying and validating ADAM17 interactions, and visual representations of key signaling networks and experimental workflows to facilitate a deeper understanding of this crucial enzyme.
Data Presentation: Quantitative Analysis of ADAM17 Substrate Cleavage
The efficiency of ADAM17-mediated shedding can vary significantly between substrates and is influenced by cellular context and stimuli.[2][7] Quantitative analysis of substrate cleavage provides valuable insights into the regulatory mechanisms of ADAM17 and the biological consequences of its activity. The following tables summarize available quantitative data on the kinetics and efficiency of ADAM17-mediated cleavage for select substrates.
| Substrate | Cell Type | Method | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pro-TNFα (synthetic peptide) | In vitro | FRET-based assay | 7.2 ± 0.6 | 0.14 ± 0.01 | 1.9 x 10^4 | [3] |
| Pro-TNFα (juxtamembrane region) | In vitro | FRET-based assay | 24 ± 6.2 | 0.07 ± 0.005 | 2.9 x 10^3 | [3] |
Table 1: Kinetic Parameters of ADAM17 Cleavage for TNFα-based Substrates. This table presents the Michaelis constant (Km) and catalytic rate (kcat) for the cleavage of synthetic peptides derived from the ADAM17 substrate TNFα.
| Substrate | Cell Type | Stimulus | Shedding Efficiency | Time | Reference |
| L-selectin | Neutrophils | Activation | ~100% | minutes | [7] |
| CD62L | Primary B cells | BzATP | Faster than ADAM10-dependent shedding | - | [2] |
Table 2: Relative Shedding Efficiency of ADAM17 Substrates. This table highlights the rapid and efficient shedding of L-selectin from the surface of neutrophils upon activation and compares the shedding rate of CD62L by ADAM17 and ADAM10.
Experimental Protocols
The identification and validation of ADAM17 substrates and interacting proteins rely on a combination of sophisticated molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the study of the ADAM17 interactome.
Co-Immunoprecipitation (Co-IP) for ADAM17 Interaction Analysis
Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment.[8][9][10][11] This protocol is optimized for the investigation of interactions involving the transmembrane protein ADAM17.
a. Cell Lysis:
-
Culture cells expressing the protein of interest to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors).[8] For membrane proteins, a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100 is often recommended.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
b. Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA).
-
Pre-clear the lysate by adding protein A/G agarose or magnetic beads and incubating for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[10]
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody specific to the bait protein (e.g., anti-ADAM17) to the pre-cleared lysate. The optimal antibody concentration should be empirically determined.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP lysis buffer or a wash buffer of choice. Each wash should be followed by a brief centrifugation to pellet the beads.[10]
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
d. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the bait protein and its putative interacting partners.
-
For the identification of novel interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.[9]
Mass Spectrometry-Based Proteomics for ADAM17 Interactome Mapping
Mass spectrometry (MS) is a powerful tool for the large-scale identification of proteins in complex mixtures, making it ideal for mapping the ADAM17 interactome.[6][13] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a quantitative proteomic technique that allows for the differentiation of proteins from two cell populations.[4][14][15][16]
a. SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 2H4-L-lysine).
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.
b. Experimental Treatment and Sample Preparation:
-
In one of the cell populations (e.g., the "heavy" labeled cells), knockdown or inhibit ADAM17. The other population ("light" labeled cells) serves as the control.
-
Stimulate both cell populations to induce ADAM17-mediated shedding (e.g., with PMA).
-
Collect the conditioned media (secretome) from both cell populations.
-
Combine equal amounts of protein from the "light" and "heavy" secretomes.
c. Protein Digestion and Mass Spectrometry:
-
Concentrate and purify the proteins from the combined secretome.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.[15]
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
d. Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of proteins in the two samples by comparing the signal intensities of the "light" and "heavy" isotopic peptide pairs.
-
Proteins that show a significant decrease in the "heavy" (ADAM17-deficient) sample compared to the "light" (control) sample are considered potential ADAM17 substrates.
Membrane Yeast Two-Hybrid (MYTH) System for Membrane Protein Interactions
The conventional yeast two-hybrid system is not suitable for studying interactions involving integral membrane proteins. The MYTH system is a modification that allows for the detection of interactions between membrane proteins in their native environment.[1][17][18][19][20]
a. Principle:
The MYTH system is based on the split-ubiquitin concept. The "bait" protein (e.g., ADAM17) is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor (LexA-VP16). The "prey" protein is fused to the N-terminal half of ubiquitin (Nub). If the bait and prey proteins interact, the Cub and Nub moieties are brought into close proximity, leading to the reconstitution of a functional ubiquitin molecule. This is recognized by ubiquitin-specific proteases, which cleave off the transcription factor. The released transcription factor then translocates to the nucleus and activates reporter genes, leading to a selectable phenotype (e.g., growth on selective media) and/or a colorimetric readout (e.g., β-galactosidase activity).[1]
b. Protocol Outline:
-
Vector Construction: Clone the coding sequences of the bait (ADAM17) and prey proteins into the appropriate MYTH vectors.
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection and Interaction Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for interacting partners.
-
Reporter Gene Assay: Perform a β-galactosidase assay to quantify the strength of the interaction.
-
Validation: Confirm positive interactions by re-testing and performing control experiments (e.g., using empty vectors).
Fluorogenic Sheddase Activity Assay
This assay provides a quantitative measure of ADAM17's enzymatic activity using a synthetic peptide substrate that fluoresces upon cleavage.[21][22][23][24][25]
a. Materials:
-
Recombinant ADAM17 enzyme or cell lysate containing ADAM17.
-
Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).[22]
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10^-4 Brij detergent).[25]
-
96-well black microplate.
-
Fluorescence plate reader.
b. Protocol:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the ADAM17 enzyme or cell lysate to the desired concentration in the assay buffer.
-
Add the diluted enzyme/lysate to the wells of the 96-well plate.
-
Initiate the reaction by adding the fluorogenic substrate to each well. The final substrate concentration is typically around 10 µM.[25]
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm) in kinetic mode over a defined period.[22]
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Include appropriate controls, such as a no-enzyme control and a known ADAM17 inhibitor control.
Mandatory Visualization
Signaling Pathways
Experimental Workflows
Logical Relationships
References
- 1. Integrated Membrane Yeast Two-Hybrid System for the Analysis of Membrane Protein Complexes [bio-protocol.org]
- 2. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease 17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 16. SILAC-based quantitative proteomics to investigate the eicosanoid associated inflammatory response in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yeast Two-Hybrid Screening Service (Membrane Protein) [pronetbio.com]
- 18. Integrated Membrane Yeast Two-Hybrid System for the Analysis of Membrane Protein Complexes [en.bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Integrated Membrane Yeast Two-Hybrid System for the Analysis of Membrane Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. amsbio.com [amsbio.com]
- 25. biozyme-inc.com [biozyme-inc.com]
The Role of ADAM17-Mediated Shedding in Cell-Cell Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in intercellular communication by cleaving and releasing the ectodomains of a vast array of cell surface proteins.[1][2][3][4] This process, termed ectodomain shedding, converts membrane-tethered precursors into soluble, active molecules that can act as signaling ligands, thereby modulating a wide range of physiological and pathological processes, including inflammation, cancer progression, and tissue development.[3][4][5] Understanding the intricacies of ADAM17-mediated shedding is crucial for the development of novel therapeutic strategies targeting diseases driven by aberrant cell-cell signaling. This guide provides an in-depth overview of the core functions of ADAM17, its key substrates, the signaling pathways it modulates, and the experimental methodologies used to investigate its activity.
Core Function of ADAM17 in Cell-Cell Communication
ADAM17 acts as a molecular switch, rapidly responding to various extracellular stimuli to control the availability of soluble signaling molecules.[6][7] Its activation can be triggered by growth factors, cytokines, and other signaling molecules, leading to the cleavage of its substrates at the cell surface.[6][7] The released ectodomains can then engage receptors on the same cell (autocrine signaling), neighboring cells (paracrine signaling), or distant cells through circulation (endocrine signaling), thereby initiating a cascade of intracellular events.[8] This sheddase activity is a critical step in the regulation of numerous signaling pathways that govern cell proliferation, differentiation, migration, and survival.[4]
Key Substrates of ADAM17 and Their Functions
ADAM17 has a broad substrate repertoire, with over 80 identified proteins, including cytokines, growth factor precursors, receptors, and adhesion molecules.[1][2][9] The shedding of these substrates has profound implications for cell-cell communication in various biological contexts.
| Substrate Category | Key Substrates | Function in Cell-Cell Communication | References |
| EGFR Ligands | Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), Heparin-binding EGF-like growth factor (HB-EGF), Epiregulin | Activation of the Epidermal Growth Factor Receptor (EGFR) pathway, leading to cell proliferation, differentiation, and survival signals. Dysregulation is implicated in cancer. | [4][10][11][12] |
| Cytokines | Tumor Necrosis Factor-α (TNF-α), Lymphotoxin-α | Release of pro-inflammatory cytokines that mediate inflammatory responses. TNF-α is a key target in autoimmune diseases. | [1][2][3][13] |
| Cytokine Receptors | Interleukin-6 Receptor (IL-6R), TNF Receptor I and II (TNFR1/2) | Generation of soluble receptors that can either inhibit or enhance cytokine signaling (trans-signaling), modulating the inflammatory response. | [1][2][3][14] |
| Notch Signaling Components | Notch1 | Ligand-independent activation of Notch signaling, which is crucial for cell fate decisions, differentiation, and tissue development. | [15][16][17][18] |
| Adhesion Molecules | L-selectin, ICAM-1, VCAM-1, Desmoglein-2, Activated Leukocyte Cell Adhesion Molecule (ALCAM) | Regulation of cell-cell and cell-matrix interactions, influencing processes like leukocyte trafficking and tumor cell invasion. | [13][14][19][20][21] |
| Other | Amyloid Precursor Protein (APP), Fractalkine, Klotho | Involvement in neurodegenerative diseases (Alzheimer's), chemokine signaling, and tumor suppression. | [22][23] |
Signaling Pathways Modulated by ADAM17
ADAM17-mediated shedding is a critical upstream event in several major signaling pathways that govern cell-cell communication.
Epidermal Growth Factor Receptor (EGFR) Signaling
ADAM17 is the principal sheddase for the majority of EGFR ligands.[10][11] Upon stimulation, ADAM17 cleaves membrane-bound pro-ligands, such as TGF-α and AREG, releasing the soluble growth factors. These soluble ligands then bind to and activate EGFR on neighboring or the same cells, triggering downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are fundamental for cell proliferation and survival.[24][25] Dysregulation of this pathway is a hallmark of many cancers.[12][14]
Caption: ADAM17-mediated shedding of EGFR ligands and subsequent receptor activation.
Notch Signaling Pathway
ADAM17 is involved in the ligand-independent activation of Notch signaling.[17][18] While ADAM10 is primarily responsible for ligand-dependent Notch activation, ADAM17 can cleave the Notch receptor at the S2 site under certain conditions, initiating its sequential proteolytic processing.[17][18] This leads to the release of the Notch intracellular domain (NICD), which translocates to the nucleus and acts as a transcriptional regulator of target genes involved in cell fate determination.[15][16] This ADAM17-mediated "tonic" Notch signaling is important for maintaining tissue homeostasis, for instance, in the epidermis.[15][26]
Caption: Ligand-independent Notch signaling pathway initiated by ADAM17.
Experimental Protocols for Studying ADAM17-Mediated Shedding
A variety of experimental approaches are employed to investigate the function of ADAM17.
In Vitro Sheddase Activity Assay
This assay measures the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HEK293, HeLa, or primary cells) to near confluency. Treat cells with a known ADAM17 activator, such as Phorbol-12-myristate-13-acetate (PMA), or a vehicle control.[6]
-
Incubation with Substrate: Wash cells and incubate with a fluorogenic peptide substrate specific for ADAM17 in a suitable buffer.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the sheddase activity.
-
Data Analysis: Compare the activity in stimulated versus unstimulated cells, or in the presence and absence of specific ADAM17 inhibitors, to determine the contribution of ADAM17 to the observed proteolytic activity.
Cell-Based Substrate Shedding Assay
This assay quantifies the release of a specific ADAM17 substrate from the cell surface.
Methodology:
-
Transfection: Transfect cells with a construct encoding an alkaline phosphatase (AP)-tagged version of the substrate of interest (e.g., TGFα-AP).[6]
-
Stimulation: Stimulate the transfected cells with an agonist (e.g., LPA, EGF) or a control.[6]
-
Collection of Supernatant and Lysate: After a defined incubation period, collect the cell culture supernatant (containing the shed ectodomain) and lyse the cells (containing the remaining cell-associated substrate).
-
AP Activity Measurement: Measure the AP activity in both the supernatant and the cell lysate using a colorimetric substrate.
-
Calculation of Shedding: The amount of shedding is typically expressed as the ratio of AP activity in the supernatant to the total AP activity (supernatant + lysate).
Proteomic Identification of Novel Substrates
This approach uses mass spectrometry to identify new substrates of ADAM17.
Methodology:
-
Cell Surface Protein Labeling: Label the surface proteins of cultured cells with a fluorescent dye or biotin.[27]
-
Inhibitor Treatment: Culture the labeled cells in the presence or absence of a potent ADAM17 inhibitor (e.g., TAPI-2).[27]
-
Collection and Separation of Shed Proteins: Collect the conditioned media and separate the released (shed) proteins using 2-dimensional gel electrophoresis (2-DE).[27]
-
Identification of Candidate Substrates: Identify protein spots whose intensity is significantly decreased in the inhibitor-treated samples.
-
Mass Spectrometry: Excise the protein spots of interest from the gel and identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Validation: Validate the identified candidates as bona fide ADAM17 substrates using techniques such as Western blotting with ADAM17 knockdown or knockout cells.[27]
Caption: Experimental workflow for proteomic identification of ADAM17 substrates.
Conclusion and Future Directions
ADAM17 is a master regulator of cell-cell communication, with its activity intricately linked to a multitude of physiological and pathological processes. The shedding of its diverse substrates initiates and modulates key signaling pathways, making it a highly attractive target for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.[1][2][22] The development of highly specific ADAM17 inhibitors that can selectively block the shedding of particular substrates holds great promise for future drug development.[22][28] Continued research into the complex regulatory mechanisms of ADAM17 and the identification of its full substrate repertoire will undoubtedly unveil new avenues for therapeutic innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metalloprotease ADAM17 in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal ADAM17 maintains the skin barrier by regulating EGFR ligand–dependent terminal keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of ADAM17, a Key Molecule in Inflammation and EGF-R Signaling, by Its Cytoplasmic Domain - ProQuest [proquest.com]
- 13. ADAM17 at the interface between inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 15. Notch activation by the metalloproteinase ADAM17 regulates myeloproliferation and atopic barrier immunity by suppressing epithelial cytokine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Proteomic identification of desmoglein 2 and activated leukocyte cell adhesion molecule as substrates of ADAM17 and ADAM10 by difference gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proteomic Identification of Desmoglein 2 and Activated Leukocyte Cell Adhesion Molecule as Substrates of ADAM17 and ADAM10 by Difference Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 22. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 24. mdpi.com [mdpi.com]
- 25. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Epidermal ADAM17 is dispensable for Notch activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of a Key Cellular Sheddase: A Technical Guide to the Structural Determinants of ADAM-17 Substrate Recognition
For Immediate Release
A deep dive into the molecular mechanisms governing the substrate selectivity of ADAM-17 (A Disintegrin and Metalloproteinase 17), this technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the key structural determinants, experimental methodologies to elucidate them, and the intricate signaling pathways that regulate ADAM-17 activity.
ADAM-17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane metalloprotease that plays a pivotal role in a vast array of physiological and pathological processes. It acts as a "molecular scissors," cleaving and releasing the extracellular domains of a wide variety of membrane-anchored proteins, a process termed "ectodomain shedding." The substrates of ADAM-17 are diverse and include cytokines like TNF-α, ligands of the epidermal growth factor receptor (EGFR), and adhesion molecules.[1][2][3] Consequently, ADAM-17 is implicated in inflammation, cancer, neurodegenerative diseases, and development.[4][5] Given its central role in disease, ADAM-17 is a prime therapeutic target. However, the development of specific and effective inhibitors has been hampered by an incomplete understanding of how it recognizes and cleaves its substrates. This guide synthesizes current knowledge on the structural determinants of ADAM-17 substrate recognition to aid in the rational design of novel therapeutics.
The Architecture of Recognition: Key Domains and Motifs
The specificity of ADAM-17 is not solely dictated by its catalytic domain but is a complex interplay of multiple domains that engage with the substrate at various levels.
1. The Catalytic Cleft and the S1' Pocket: The active site of ADAM-17, a characteristic zinc-dependent metalloprotease domain, shows a preference for certain amino acids at and around the cleavage site (scissile bond).[6] A major determinant of this local specificity is the S1' sub-pocket, which accommodates the amino acid residue immediately C-terminal to the cleavage site (P1' position).[6] Studies using peptide libraries and mutagenesis have revealed that ADAM-17's S1' pocket preferentially binds small, aliphatic residues at the P1' position.[6] This contrasts with its closest homolog, ADAM10, which can accommodate larger aromatic residues, providing a basis for substrate discrimination between these two closely related sheddases.[6]
2. The Role of Non-Catalytic Exosites: Beyond the immediate active site, non-catalytic domains of ADAM-17 play a crucial role in substrate recognition and specificity. These domains are thought to function as exosites, binding to regions of the substrate distant from the cleavage site and thereby enhancing binding affinity and positioning the substrate correctly for catalysis.
-
Membrane-Proximal Domain (MPD): The MPD is increasingly recognized as a key player in substrate recognition.[5] It is involved in the recognition of type-I transmembrane proteins and contributes to the overall conformation of the enzyme.[5]
-
Disintegrin and Cysteine-Rich Domains: These domains are also implicated in substrate interactions, potentially through mediating protein-protein interactions and contributing to the overall structural integrity required for efficient cleavage.[4][5] The interaction of the disintegrin domain with integrins can also modulate ADAM-17 activity.[5]
3. The Influence of Substrate Conformation: The secondary structure of the substrate itself is a critical determinant of recognition and cleavage efficiency. Studies have shown that inducing an α-helical conformation in a TNFα-derived peptide substrate significantly reduces its cleavage by ADAM-17.[4][7] This suggests that ADAM-17 may preferentially recognize and cleave substrates in more flexible or disordered regions.
Quantitative Insights into this compound Cleavage
The efficiency of ADAM-17 cleavage of various substrates can be quantified by determining the kinetic parameters Km (Michaelis constant, an indicator of substrate binding affinity) and kcat (turnover number, a measure of catalytic rate). The ratio kcat/Km represents the overall catalytic efficiency.
| Substrate (TNFα-derived) | ADAM-17 Construct | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Glycosylated Peptide | Ectodomain (ECD) | 12 ± 1.6 | 0.04 ± 0.003 | 3,333 | [7] |
| Non-glycosylated Peptide | Ectodomain (ECD) | 4.0 ± 0.3 | 0.14 ± 0.01 | 35,000 | [7] |
| Juxtamembrane Peptide | Ectodomain (ECD) | 7.2 ± 0.6 | 0.2 ± 0.02 | 27,778 | [4] |
| α-helical Peptide | Ectodomain (ECD) | - | - | Decreased activity | [4][7] |
| Non-glycosylated Peptide | Catalytic Domain (CD) | 4.0 ± 0.1 | 0.15 ± 0.01 | 37,500 | [7] |
Experimental Protocols for Studying this compound Recognition
A multi-faceted experimental approach is required to fully elucidate the structural determinants of this compound recognition.
In Vitro Cleavage Assay using a Fluorogenic Peptide Substrate
This assay provides a quantitative measure of ADAM-17 catalytic activity and is essential for determining kinetic parameters.
Materials:
-
Recombinant human ADAM-17 (e.g., catalytic domain or ectodomain).
-
Fluorogenic peptide substrate (e.g., based on the TNF-α cleavage site).[8]
-
Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35.[8]
-
DMSO for substrate stock solution.
-
Microplate reader capable of fluorescence detection.
Protocol:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO (e.g., 10 mM).
-
Prepare a working solution of the substrate by diluting the stock in Assay Buffer to the desired final concentrations (typically in the low micromolar range).
-
Prepare a solution of recombinant ADAM-17 in Assay Buffer. The final enzyme concentration should be in the nanomolar range and determined empirically for optimal signal.
-
In a 96-well or 384-well plate, add the ADAM-17 solution.
-
Initiate the reaction by adding the substrate solution to the wells containing the enzyme.
-
Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore and quencher pair.
-
Monitor the increase in fluorescence over time in kinetic mode.
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence curve.
-
To determine Km and Vmax, perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Site-Directed Mutagenesis to Probe Key Residues
This technique allows for the investigation of the contribution of individual amino acid residues in both ADAM-17 and its substrates to the recognition process.
General Protocol Outline:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers, with 10-15 nucleotides of correct sequence on either side.[9][10] Primers should be 25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.[9]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the ADAM-17 or substrate cDNA with the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Protein Expression and Functional Analysis: Express the mutant protein and characterize its activity using the in vitro cleavage assay described above to determine the effect of the mutation on kinetic parameters.
Substrate Identification using Mass Spectrometry-based Proteomics
This powerful approach enables the unbiased identification of novel ADAM-17 substrates in a cellular context.
Workflow for Substrate Identification:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cell line known to express ADAM-17) and treat with a broad-spectrum metalloproteinase inhibitor (e.g., GM6001) or a more specific ADAM-17 inhibitor to establish a baseline of shed proteins. In a parallel experiment, stimulate ADAM-17 activity using an agent like phorbol 12-myristate 13-acetate (PMA).
-
Collection of Conditioned Media: Collect the conditioned media from both inhibitor-treated and stimulated cells.
-
Protein Preparation and Digestion: Concentrate the proteins in the conditioned media and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: Compare the protein profiles of the inhibitor-treated and stimulated samples. Proteins that are significantly more abundant in the media of stimulated cells are candidate ADAM-17 substrates.
-
Validation: Validate candidate substrates using orthogonal methods, such as western blotting for the shed ectodomain or by testing recombinant protein cleavage in vitro.
Visualizing the Complexity: Signaling Pathways and Logical Relationships
To fully appreciate the regulation and mechanism of this compound recognition, it is helpful to visualize the key pathways and interactions.
Caption: ADAM-17 Activation and Substrate Shedding Signaling Pathway.
Caption: Logical Relationships in this compound Recognition.
Caption: Experimental Workflow for Characterizing this compound Specificity.
Future Directions
While significant progress has been made in understanding this compound recognition, several key questions remain. The precise molecular interactions at the exosite binding interfaces are still largely uncharacterized. High-resolution structural studies of ADAM-17 in complex with its substrates are critically needed to visualize these interactions directly. Furthermore, the development of computational models that can accurately predict ADAM-17 substrates based on their sequence and structural features would be a valuable tool for the field. A deeper understanding of the intricate mechanisms governing this compound recognition will undoubtedly pave the way for the development of highly specific and potent inhibitors with therapeutic potential for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biozyme-inc.com [biozyme-inc.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis [takarabio.com]
The Expansive Substrate Repertoire of ADAM-17: A Cell-Type Specific Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic processing of a vast array of transmembrane proteins. This ectodomain shedding is a key post-translational modification that regulates numerous physiological and pathological processes, including inflammation, cell proliferation, migration, and signaling. The substrate repertoire of ADAM-17 is extensive, encompassing over 90 proteins, and its activity is tightly regulated and highly cell-type specific.[1][2] Understanding the differential substrate cleavage by ADAM-17 in various cellular contexts is paramount for the development of targeted therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the known ADAM-17 substrates in different cell types, detailed experimental protocols for their identification and validation, and a visual representation of the key signaling pathways involved.
Introduction to ADAM-17 and Ectodomain Shedding
ADAM-17 is a member of the ADAM family of transmembrane zinc-dependent metalloproteinases.[3] Its primary function is to cleave the extracellular domain (ectodomain) of membrane-anchored proteins, a process termed "ectodomain shedding." This shedding can have several consequences:
-
Activation of Signaling: The released soluble ectodomain can act as a ligand, binding to and activating receptors on the same or neighboring cells. A classic example is the shedding of Tumor Necrosis Factor-α (TNF-α), the founding substrate of ADAM-17.[3]
-
Inactivation of Signaling: Shedding can lead to the removal of a receptor from the cell surface, thereby terminating its signaling capacity.
-
Generation of Bioactive Fragments: The remaining membrane-tethered portion of the substrate can undergo further processing, leading to the generation of intracellular domains with signaling functions.
The activity of ADAM-17 is regulated at multiple levels, including gene expression, post-translational modifications, and interaction with regulatory proteins like the inactive rhomboid proteins (iRhoms).[4] This complex regulation ensures that ADAM-17 activity is precisely controlled in a temporal and spatial manner, contributing to its cell-type-specific functions.
ADAM-17 Substrate Repertoire in Different Cell Types
The substrates of ADAM-17 are diverse and their cleavage is highly dependent on the cellular context.[3] The following tables summarize the known ADAM-17 substrates in various key cell types, providing a foundation for understanding its pleiotropic roles.
Table 1: ADAM-17 Substrates in Cancer Cells
| Substrate Category | Substrate | Cancer Type(s) | Consequence of Shedding | References |
| Growth Factor Ligands | Amphiregulin (AREG) | Ovarian, Colorectal | Activation of EGFR signaling, promoting proliferation and chemoresistance | [1][5] |
| Heparin-binding EGF-like growth factor (HB-EGF) | Ovarian, Gastric | Activation of EGFR signaling, promoting proliferation | [1][6] | |
| Transforming growth factor-α (TGF-α) | Ovarian, Colorectal | Activation of EGFR signaling, promoting proliferation | [1][7] | |
| Cytokine Receptors | Interleukin-6 Receptor α (IL-6Rα) | Ovarian, Lung | IL-6 trans-signaling, promoting inflammation and tumor growth | [1][8] |
| Tumor Necrosis Factor Receptor 1 (TNFR1) | Ovarian, Gastric | Regulation of TNF-α signaling | [1][9] | |
| Adhesion Molecules | L1CAM | Neuronal | Promotion of cell migration and neurite outgrowth | [9] |
| Notch Signaling | Notch1 | Lung, Gastric | Activation of Notch signaling, promoting tumor cell survival | [8][10] |
Table 2: ADAM-17 Substrates in Immune Cells
| Substrate Category | Substrate | Immune Cell Type(s) | Consequence of Shedding | References |
| Cytokines | Tumor Necrosis Factor-α (TNF-α) | Macrophages, T cells | Pro-inflammatory signaling | [3][11] |
| Cytokine Receptors | IL-6 Receptor α (IL-6Rα) | Macrophages, Neutrophils | IL-6 trans-signaling | [11] |
| TNFR1, TNFR2 | Macrophages, T cells | Regulation of TNF-α signaling | [9][11] | |
| Adhesion Molecules | L-selectin (CD62L) | B cells, Neutrophils | Regulation of leukocyte rolling and adhesion | [12][13] |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Leukocytes | Regulation of leukocyte adhesion | [3][14] | |
| Immune Checkpoints | T cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) | T cells | Reduced antitumor activity | [9] |
| Fc Receptors | CD16 | Natural Killer (NK) cells | Decreased antibody-dependent cell-mediated cytotoxicity (ADCC) | [9] |
Table 3: ADAM-17 Substrates in Endothelial Cells
| Substrate Category | Substrate | Consequence of Shedding | References | | --- | --- | --- | | Adhesion Molecules | Vascular Cell Adhesion Molecule-1 (VCAM-1) | Regulation of leukocyte adhesion |[15] | | | Intercellular Adhesion Molecule-1 (ICAM-1) | Regulation of leukocyte adhesion |[15] | | | Junctional Adhesion Molecule-A (JAM-A) | Increased leukocyte diapedesis |[3][15] | | Growth Factor Receptors | Insulin Receptor (IR) | Vascular insulin resistance |[6] | | Growth Factors | HB-EGF | Angiogenesis |[3] |
Table 4: ADAM-17 Substrates in Neuronal Cells
| Substrate Category | Substrate | Consequence of Shedding | References | | --- | --- | --- | | Amyloid Precursor Protein | Amyloid Precursor Protein (APP) | Generation of soluble, non-amyloidogenic sAPPα fragment |[9][16] | | Neuronal Pentraxin | Neuronal Pentraxin (NPR) | Regulation of AMPA receptor endocytosis and synaptic plasticity |[3] | | Cell Adhesion Molecules | RA175/SynCAM1 | Regulation of synaptic connection formation and plasticity |[3] | | | L1CAM | Regulation of cellular migration and neurite outgrowth |[9] | | Neurotrophin Receptors | p75 Neurotrophin Receptor (p75NTR) | Regulation of neuronal survival and apoptosis |[15] |
Key Signaling Pathways Modulated by ADAM-17
ADAM-17 is a central regulator of several critical signaling pathways. Its ability to cleave a wide range of substrates allows it to act as a molecular switch, turning signals on or off in a context-dependent manner.
EGFR Signaling Pathway
ADAM-17 plays a crucial role in the activation of the Epidermal Growth Factor Receptor (EGFR) pathway by shedding EGFR ligands such as TGF-α, AREG, and HB-EGF.[1] This is a key mechanism in many cancers, promoting cell proliferation, survival, and invasion.[1]
Notch Signaling Pathway
ADAM-17 is also involved in the proteolytic processing of the Notch receptor, a critical step in the activation of Notch signaling. This pathway is essential for cell fate decisions during development and is frequently dysregulated in cancer.[8][10]
Experimental Protocols for this compound Identification and Validation
The identification and validation of ADAM-17 substrates are crucial for elucidating its biological functions. A variety of experimental approaches are employed, often in combination, to confidently identify novel substrates.
Proteomic Identification of ADAM-17 Substrates
Proteomics-based methods are powerful tools for the unbiased identification of ADAM-17 substrates. A common workflow involves comparing the secretomes of cells with and without ADAM-17 activity.
Detailed Protocol: Heparin-Treated Secretome (HEP-SEC) Analysis [17][18]
This method is designed to identify ADAM-17 substrates that bind to heparan sulfate proteoglycans (HSPGs).
-
Cell Culture: Plate murine embryonic fibroblasts (MEFs) or other cells of interest and grow to confluency.
-
Stimulation: Wash cells and incubate in serum-free media. Stimulate ADAM-17 activity with an activator like Phorbol 12-myristate 13-acetate (PMA). A control group without PMA is essential. To confirm ADAM-17 dependence, include a condition with an ADAM-17 inhibitor or use ADAM-17 knockout cells.
-
Secretome Collection: After stimulation, collect the conditioned medium.
-
Heparin Treatment: Add heparin to the cell layer to release HSPG-bound proteins. Collect this heparin-treated fraction and combine it with the initial conditioned medium.
-
Sample Preparation for Mass Spectrometry: Concentrate the collected secretome, reduce and alkylate the proteins, and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins in the different conditions. Proteins that show a significant increase in shedding upon PMA stimulation and a decrease with ADAM-17 inhibition are considered candidate substrates.
Cell Surface Protein-Specific Labeling[19][20]
This technique allows for the specific tracking of proteins shed from the cell surface.
-
Cell Surface Labeling: Label the surface proteins of live cells (e.g., HeLa cells) with a fluorescent dye.
-
Inhibition of ADAM-17: Culture the labeled cells in the presence or absence of an ADAM-17 inhibitor (e.g., TAPI-2).
-
Detection of Shed Proteins: Collect the culture medium and detect the labeled, shed proteins using 2-dimensional gel electrophoresis (2DE).
-
Identification of Candidate Substrates: Identify protein spots that show a decreased intensity in the presence of the ADAM-17 inhibitor.
-
Mass Spectrometry: Excise the protein spots of interest from the gel and identify the proteins by mass spectrometry.
-
Validation: Validate the identified candidates using techniques like Western blotting or by analyzing shedding in ADAM-17 knockdown cells.
Validation of ADAM-17 Substrates
Once candidate substrates are identified, their cleavage by ADAM-17 must be validated.
Western Blot Analysis:
-
Experimental Setup: Culture cells and stimulate ADAM-17 activity as described above.
-
Sample Collection: Collect both the cell lysate and the conditioned medium.
-
Immunoblotting: Perform Western blotting on both fractions using an antibody that recognizes the ectodomain of the candidate substrate. A decrease of the full-length protein in the cell lysate and a corresponding increase of the shed ectodomain in the medium upon ADAM-17 activation confirms the cleavage.
ADAM-17 Activity Assay: [7][19][20]
Fluorometric assays can be used to measure the overall activity of ADAM-17 in cell lysates or with purified enzyme. These assays typically use a quenched fluorogenic peptide substrate that fluoresces upon cleavage by ADAM-17. This can be useful for screening potential ADAM-17 inhibitors.
-
Reaction Setup: In a microplate, combine the ADAM-17 enzyme (recombinant or from cell lysate), the fluorogenic substrate, and the assay buffer.
-
Incubation: Incubate the reaction at 37°C.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the ADAM-17 activity.
Conclusion and Future Directions
The substrate repertoire of ADAM-17 is vast and continues to expand as new identification methods are developed. The cell-type-specific nature of ADAM-17's activity highlights the complexity of its biological roles. For drug development professionals, a deep understanding of which substrates are cleaved in a particular disease context is crucial for designing selective and effective ADAM-17 inhibitors with minimal off-target effects. Future research will likely focus on:
-
Quantitative Sheddomics: Developing more sophisticated mass spectrometry techniques to precisely quantify the shedding of multiple substrates simultaneously in different cell types and disease models.
-
Structural Basis of Substrate Recognition: Elucidating the structural determinants that govern the interaction between ADAM-17 and its diverse substrates to enable the design of substrate-selective inhibitors.
-
In Vivo Substrate Discovery: Developing novel methods to identify ADAM-17 substrates directly in living organisms to better understand their physiological and pathological relevance.
By continuing to unravel the intricacies of the ADAM-17 sheddome, the scientific community will be better positioned to harness the therapeutic potential of targeting this multifaceted enzyme.
References
- 1. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM17 cleaves the insulin receptor ectodomain on endothelial cells and causes vascular insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy-induced activation of ADAM-17: a novel mechanism of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM17 promotes lymph node metastasis in gastric cancer via activation of the Notch and Wnt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Inactivation of Endothelial ADAM17 Reduces Retinal Ischemia-Reperfusion Induced Neuronal and Vascular Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of ADAM17 in cerebrovascular and cognitive function in the APP/PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan-Binding Substrates of ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. amsbio.com [amsbio.com]
An In-depth Technical Guide on the Regulation of ADAM-17 Substrate Shedding by Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase responsible for the proteolytic release of the extracellular domains of a vast array of transmembrane proteins.[1] This process, termed ectodomain shedding, is a fundamental mechanism for modulating cell-cell communication, signaling, and adhesion. ADAM-17's substrates include vital signaling molecules such as Tumor Necrosis Factor-α (TNF-α), ligands of the Epidermal Growth Factor Receptor (EGFR), and the Interleukin-6 Receptor (IL-6R).[1][2] Consequently, the activity of ADAM-17 is implicated in numerous physiological processes, including inflammation, immune responses, and development. Its dysregulation is a hallmark of various pathologies, such as cancer, rheumatoid arthritis, and cardiovascular diseases, making it a prime therapeutic target.[1]
The catalytic activity of ADAM-17 is not constitutive but is instead exquisitely controlled by a complex network of regulatory mechanisms. Among the most crucial of these are post-translational modifications (PTMs), which dynamically fine-tune the enzyme's function in response to extracellular and intracellular cues. This technical guide provides an in-depth exploration of the three major PTMs that govern ADAM-17 substrate shedding: phosphorylation, glycosylation, and ubiquitination. We will detail the molecular players, signaling pathways, and functional consequences of these modifications, present quantitative data in structured tables, provide detailed experimental protocols, and visualize key pathways using Graphviz diagrams.
Phosphorylation: The Master Switch for ADAM-17 Activity
Phosphorylation of the intracellular cytoplasmic domain of ADAM-17 is a primary and rapid mechanism for activating its sheddase function. A variety of extracellular stimuli, including growth factors, cytokines, and phorbol esters, converge on intracellular signaling cascades that culminate in the phosphorylation of specific serine and threonine residues on the ADAM-17 tail. This modification enhances catalytic activity and modulates protein-protein interactions.[3][4]
Key Kinases and Signaling Pathways
Several kinase families have been identified as key regulators of ADAM-17 phosphorylation:
-
Mitogen-Activated Protein Kinases (MAPKs) : The ERK1/2 and p38 MAPK pathways are major contributors to ADAM-17 activation.[5][6] Upon stimulation, these kinases directly phosphorylate the ADAM-17 cytoplasmic tail, notably at Threonine 735 (Thr735).[4][6] This event is crucial for stimulus-induced shedding of various substrates.[2]
-
Protein Kinase C (PKC) : PKC isoforms, particularly PKCδ, are implicated in ADAM-17 activation cascades, often acting upstream or in parallel with MAPK pathways.[5][7]
-
Polo-like Kinase 2 (PLK2) : PLK2 has been identified as a specific interaction partner and kinase for ADAM-17.[8] It directly phosphorylates Serine 794 (Ser794) in the cytoplasmic domain, leading to increased shedding of TNF-α and its receptors.[8][9]
Identified Phosphorylation Sites and Their Functional Impact
Mass spectrometry and site-directed mutagenesis have identified several key phosphorylation sites within the ADAM-17 cytoplasmic tail:
-
Threonine 735 (Thr735) : Phosphorylation at this site by ERK and p38 MAPKs is a hallmark of ADAM-17 activation and is linked to enhanced sheddase activity in response to stimuli like IL-1β and in KRAS-mutant cancers.[2][4][6]
-
Serine 791 (Ser791) : This residue is another phosphorylation target that contributes to the activation of ADAM17.[4]
-
Serine 794 (Ser794) : This is a novel phosphorylation site targeted by PLK2. Its phosphorylation is essential for PLK2-mediated activation of ADAM-17.[8][9]
-
Serine 819 (Ser819) : Phosphorylation at this site has also been observed, contributing to the complex regulation of the enzyme's activity.[4]
While phosphorylation is a key activation mechanism, some studies suggest that the cytoplasmic domain can be dispensable for certain types of ADAM-17 activation, indicating that other regulatory mechanisms, such as conformational changes in the extracellular domain, also play a critical role.[10]
References
- 1. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. blog.truegeometry.com [blog.truegeometry.com]
- 4. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shedding of the Mer Tyrosine Kinase Receptor Is Mediated by ADAM17 Protein through a Pathway Involving Reactive Oxygen Species, Protein Kinase Cδ, and p38 Mitogen-activated Protein Kinase (MAPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM17 selectively activates the IL‐6 trans‐signaling/ERK MAPK axis in KRAS‐addicted lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-like kinase 2, a novel ADAM17 signaling component, regulates tumor necrosis factor α ectodomain shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
The Role of iRhoms in ADAM17 Substrate Selection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role played by the inactive rhomboid proteins (iRhoms), iRhom1 and iRhom2, in regulating the substrate selectivity of the metalloprotease ADAM17. ADAM17, also known as TACE (TNFα-converting enzyme), is a key sheddase involved in the processing of a wide array of transmembrane proteins, including growth factors, cytokines, and their receptors. Its dysregulation is implicated in numerous pathologies, such as cancer and inflammatory diseases.[1] The discovery of iRhoms as essential cofactors for ADAM17 has revolutionized our understanding of its function and opened new avenues for therapeutic intervention.[2]
The iRhom-ADAM17 Complex: Maturation, Trafficking, and Activation
ADAM17 is synthesized as an inactive zymogen and requires interaction with iRhoms in the endoplasmic reticulum (ER) for its maturation and transport to the cell surface.[3][4] iRhoms are seven-transmembrane domain pseudoproteases that, despite lacking catalytic activity, are indispensable for ADAM17 function.[2] The formation of the iRhom-ADAM17 complex is a prerequisite for the exit of ADAM17 from the ER and its subsequent maturation in the Golgi apparatus, where its prodomain is cleaved by furin-like proteases.[4][5]
At the cell surface, iRhoms remain associated with mature ADAM17 and are crucial for regulating its shedding activity in response to various stimuli.[5] While the cytoplasmic domain of ADAM17 is largely dispensable for its stimulated activity, the cytoplasmic tail of iRhoms, particularly iRhom2, plays a pivotal role in transducing intracellular signals that lead to ADAM17 activation.[6][7][8] This activation often involves the phosphorylation of the iRhom2 N-terminal cytoplasmic domain and the subsequent recruitment of 14-3-3 proteins.[6][9]
iRhom-Mediated Substrate Selectivity of ADAM17
A key function of iRhoms is to confer substrate selectivity to ADAM17. While some substrates can be cleaved by ADAM17 when it is in a complex with either iRhom1 or iRhom2, a significant number of substrates are exclusively or preferentially processed when ADAM17 is associated with iRhom2.[2][10][11] This differential regulation is critical for the tissue-specific and context-dependent functions of ADAM17.
Quantitative Data on Substrate Selectivity
Precise quantitative data on the binding affinities and catalytic efficiencies of the iRhom-ADAM17 complex for its various substrates are still emerging. However, extensive qualitative and semi-quantitative studies have elucidated the differential requirements for iRhom1 and iRhom2 in the shedding of numerous ADAM17 substrates. The following table summarizes the current understanding of this substrate selectivity.
| Substrate | iRhom1-dependent Shedding | iRhom2-dependent Shedding | Key References |
| EGFR Ligands | |||
| Transforming Growth Factor α (TGFα) | Yes | Yes | [10][11] |
| Amphiregulin (AREG) | No/Strongly Reduced | Yes | [12] |
| Heparin-binding EGF-like growth factor (HB-EGF) | No/Strongly Reduced | Yes | [8][12] |
| Epiregulin (EREG) | No/Strongly Reduced | Yes | [10][13] |
| Betacellulin (BTC) | Not significantly affected | Not significantly affected | [11] |
| Cytokines and Receptors | |||
| Tumor Necrosis Factor α (TNFα) | Yes (cell-type dependent) | Yes (essential in myeloid cells) | [2][12] |
| Interleukin-6 Receptor (IL-6R) | Yes | Yes | [2] |
| Other Substrates | |||
| Kit Ligand 2 (KL2) | No/Strongly Reduced | Yes | [1][8] |
| Eph receptor B4 (EphB4) | No/Strongly Reduced | Yes | [11] |
| Tie2 | No/Strongly Reduced | Yes | [11] |
| CD62L (L-selectin) | Not affected | Not affected | [11] |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Not affected | Not affected | [11][12] |
Molecular Determinants of Substrate Selectivity
Several domains of iRhoms have been identified as crucial for determining ADAM17's substrate preference.
-
N-terminal Cytoplasmic Domain: The cytoplasmic tail of iRhom2 is essential for the stimulated shedding of a subset of ADAM17 substrates.[8][11] Deletion of this domain abrogates the release of substrates like Kit Ligand 2, even though mature ADAM17 is present at the cell surface.[8] This domain integrates intracellular signals, often through phosphorylation, to regulate ADAM17 activity.[6][9]
-
Transmembrane Domains (TMDs): The TMDs of both iRhoms and ADAM17 are critical for their interaction and for substrate recognition. Specifically, the first transmembrane domain (TMD1) of iRhom2 is a key interaction site with the TMD of ADAM17.[10][13] Furthermore, the seventh transmembrane domain (TMD7) of iRhoms has been shown to play a significant role in substrate selectivity, potentially by directly interacting with the substrate's transmembrane or juxtamembrane region.[10][13]
-
iRhom Homology Domain (IRHD): The large extracellular loop between TMD1 and TMD2, known as the iRhom Homology Domain (IRHD), is also implicated in substrate selectivity.[2] This domain may contribute to the proper positioning of the substrate for cleavage by the catalytic domain of ADAM17.
Signaling Pathways and Experimental Workflows
The intricate regulation of ADAM17 by iRhoms involves complex signaling cascades and requires specialized experimental approaches for its investigation.
Signaling Pathway Diagram
The following diagram illustrates the general signaling pathway leading to iRhom2-dependent ADAM17 activation and substrate shedding.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow to investigate the role of iRhoms in ADAM17 substrate shedding.
Logical Relationship of iRhom Domains
The following diagram illustrates the functional relationships of the key domains of iRhom2 in regulating ADAM17.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of iRhoms in ADAM17 substrate selection.
Co-immunoprecipitation (Co-IP) of the iRhom-ADAM17 Complex
This protocol is used to verify the physical interaction between iRhoms and ADAM17 in a cellular context.
Materials:
-
Cells expressing tagged versions of iRhom (e.g., HA-tag) and ADAM17.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with protease inhibitors.
-
Antibody against the tag on iRhom (e.g., anti-HA antibody).
-
Protein A/G agarose beads.
-
Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100).
-
SDS-PAGE sample buffer.
-
Antibodies for Western blotting (anti-ADAM17 and anti-HA).
Protocol:
-
Culture cells to ~90% confluency in a 10 cm dish.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 ml of ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Reserve a small aliquot as the "input" control.
-
Add 1-2 µg of the anti-HA antibody to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 30 µl of a 50% slurry of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 ml of ice-cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 30 µl of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the proteins.
-
Analyze the eluate and the input control by SDS-PAGE and Western blotting using antibodies against ADAM17 and the HA-tag.
Cell-Surface Biotinylation
This method is used to determine the amount of mature ADAM17 present on the cell surface, which is dependent on iRhom-mediated trafficking.[1][12]
Materials:
-
Cells grown in 6-well plates.
-
DPBS with Ca++/Mg++.
-
Sulfo-NHS-LC-Biotin (1 mg/ml in ice-cold DPBS).
-
Quenching solution (100 mM Glycine in DPBS).
-
Lysis buffer (as in Co-IP).
-
NeutrAvidin agarose resin.
-
SDS-PAGE sample buffer.
-
Antibodies for Western blotting (anti-ADAM17).
Protocol:
-
Grow cells to ~80% confluency.
-
Place the plate on ice and wash the cells twice with ice-cold DPBS.
-
Incubate the cells with 1 mg/ml of Sulfo-NHS-LC-Biotin for 30 minutes at 4°C with gentle rocking.
-
Remove the biotin solution and quench the reaction by adding the quenching solution and incubating for 10 minutes at 4°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells as described in the Co-IP protocol.
-
Incubate the cleared cell lysate with NeutrAvidin agarose resin overnight at 4°C with gentle rotation to pull down biotinylated (cell-surface) proteins.
-
Wash the resin 3-5 times with ice-cold wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting for ADAM17.
Ectodomain Shedding Assay
This assay quantifies the shedding of a specific ADAM17 substrate from the cell surface, allowing for the comparison of shedding in the presence of different iRhoms or in response to stimuli.[1]
Materials:
-
Mouse embryonic fibroblasts (mEFs) from wild-type, iRhom1/2 double knockout (DKO), or other relevant genetic backgrounds.
-
Expression vector for an alkaline phosphatase (AP)-tagged ADAM17 substrate (e.g., AP-TGFα or AP-KL2).
-
Expression vectors for wild-type or mutant iRhoms.
-
Transfection reagent.
-
Serum-free medium (e.g., Opti-MEM).
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA, at 25 ng/ml).
-
AP substrate solution (e.g., 4-nitrophenyl phosphate).
-
96-well plate reader.
Protocol:
-
Seed mEFs in 12-well plates and grow to ~80% confluency.
-
Co-transfect the cells with the AP-tagged substrate and the desired iRhom construct.
-
The following day, wash the cells with serum-free medium.
-
Add fresh serum-free medium with or without the stimulant (PMA).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant.
-
Lyse the cells in a buffer compatible with AP activity.
-
Transfer aliquots of the supernatant and cell lysate to a 96-well plate.
-
Add the AP substrate solution to each well and incubate at room temperature.
-
Measure the absorbance at 405 nm to determine AP activity.
-
Calculate the percentage of shedding as: (AP activity in supernatant) / (AP activity in supernatant + AP activity in cell lysate) x 100.
Implications for Drug Development
The discovery of iRhoms as key regulators of ADAM17 has profound implications for therapeutic strategies. Instead of targeting the catalytic site of ADAM17, which is shared by other metalloproteases and can lead to off-target effects, it is now conceivable to develop drugs that specifically disrupt the iRhom-ADAM17 interaction or modulate the signaling pathways that control iRhom function.[2] This approach offers the potential for more selective inhibition of ADAM17 activity in specific pathological contexts, such as targeting iRhom2 to block inflammatory processes without affecting the homeostatic functions of ADAM17 mediated by iRhom1.
Conclusion
iRhoms have emerged as central players in the regulation of ADAM17, governing its maturation, trafficking, and, most critically, its substrate selectivity. The differential roles of iRhom1 and iRhom2 allow for a sophisticated, context-dependent control of ADAM17-mediated shedding. A deeper understanding of the molecular mechanisms underlying iRhom-ADAM17-substrate interactions, supported by the experimental approaches outlined in this guide, will be crucial for the development of novel and highly specific therapies for a range of diseases driven by dysregulated ADAM17 activity.
References
- 1. Substrate-selective protein ectodomain shedding by ADAM17 and iRhom2 depends on their juxtamembrane and transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution [mdpi.com]
- 3. Pathological mutations reveal the key role of the cytosolic iRhom2 N-terminus for phosphorylation-independent 14-3-3 interaction and ADAM17 binding, stability, and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Molecular Determinants in iRhoms1 and 2 That Contribute to the Substrate Selectivity of Stimulated ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structural model of the iRhom–ADAM17 sheddase complex reveals functional insights into its trafficking and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytoplasmic domain of the pseudoprotease iRhom2 mediates distinct signaling mechanisms to control activation of the cell surface protease ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. iRhom2 controls the substrate selectivity of stimulated ADAM17-dependent ectodomain shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Analysis of the function of ADAM17 in iRhom2 curly-bare and tylosis with esophageal cancer mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Molecular Determinants in iRhoms1 and 2 That Contribute to the Substrate Selectivity of Stimulated ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding ADAM17 Substrate Diversity in Autoimmune Disorders: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a membrane-bound sheddase that plays a pivotal role in regulating a vast array of cellular processes, including inflammation, cell proliferation, and differentiation. Its primary function involves the proteolytic cleavage and release of the extracellular domains of a wide variety of transmembrane proteins, a process termed "ectodomain shedding." This shedding event can convert membrane-tethered precursors into soluble signaling molecules or inactivate cell surface receptors, thereby profoundly influencing intercellular communication and physiological outcomes.
Dysregulation of ADAM17 activity has been increasingly implicated in the pathogenesis of numerous autoimmune disorders. By modulating the availability of key inflammatory mediators, cytokines, and their receptors, ADAM17 can either promote or dampen inflammatory responses. This dual role underscores the complexity of targeting this enzyme for therapeutic intervention. This technical guide provides a comprehensive overview of the diverse substrates of ADAM17 in the context of prevalent autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease. It aims to equip researchers and drug development professionals with a detailed understanding of the quantitative changes in substrate shedding, the experimental methodologies to assess these changes, and the intricate signaling pathways governed by ADAM17.
ADAM17 Substrate Diversity in Autoimmune Disorders: A Quantitative Overview
The activity of ADAM17 and the subsequent shedding of its substrates are often altered in autoimmune diseases. The following tables summarize the quantitative data on the levels of key ADAM17 substrates in various biological fluids and tissues from patients with rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and psoriasis compared to healthy controls.
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic inflammatory disorder primarily affecting the joints. ADAM17 is highly expressed in the synovial tissue of RA patients and contributes to the inflammatory milieu by shedding pro-inflammatory cytokines and their receptors.
| Substrate | Fluid/Tissue | Patient Group (n) | Control Group (n) | Patient Levels (mean ± SD/SEM) | Control Levels (mean ± SD/SEM) | p-value | Method |
| Soluble TNF-R1 | Serum | 22 (RA) | 12 (Healthy) | 1.22 ± 0.49 ng/mL | 0.66 ± 0.17 ng/mL | < 0.001 | ELISA[1] |
| Soluble TNF-R2 | Serum | 22 (RA) | 12 (Healthy) | 3.22 ± 1.49 ng/mL | 2.86 ± 1.80 ng/mL | Not Significant | ELISA[1] |
| Soluble IL-6R | Serum | 66 (RA) | 24 (Healthy) | Significantly Higher | Lower | < 0.05 | ELISA[2][3] |
| Fractalkine (CX3CL1) | Synovial Fluid | 16 (OA) vs 22 (RA) | - | 3.17 ± 2.48 ng/mL (OA) vs 34.32 ± 15.36 ng/mL (RA) | - | < 0.01 | Immunoenzymatic test[4] |
Multiple Sclerosis (MS)
Multiple sclerosis is a chronic, inflammatory, and demyelinating disease of the central nervous system. ADAM17 is involved in the disruption of the blood-brain barrier and the modulation of immune cell trafficking into the CNS through the shedding of adhesion molecules and cytokine receptors.
| Substrate | Fluid/Tissue | Patient Group (n) | Control Group (n) | Patient Levels (mean ± SD) | Control Levels (mean ± SD) | p-value | Method |
| Soluble L-selectin | Cerebrospinal Fluid | 16 (Relapsing-Remitting MS) | 10 (Control) | 6.99 ± 4.72 ng/mL | 4.00 ± 0.95 ng/mL | < 0.05 | ELISA[2] |
| Soluble ICAM-1 | Cerebrospinal Fluid | 15 (Acute Relapsing MS) | 20 (Other Neurologic Diseases) | Significantly Increased | Lower | < 0.001 | ELISA[5] |
| Soluble TNF-R | Cerebrospinal Fluid | 15 (Acute Relapsing MS) | 20 (Other Neurologic Diseases) | Significantly Increased | Lower | < 0.001 | ELISA[5] |
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. ADAM17 contributes to the pathogenesis of IBD by shedding inflammatory mediators that amplify the immune response in the gut.
| Substrate | Fluid/Tissue | Patient Group (n) | Control Group (n) | Patient Levels (mean ± SD) | Control Levels (mean ± SD) | p-value | Method |
| Soluble TREM-1 | Serum | 31 (UC) | 15 (Healthy) | 60.4 ± 41.8 pg/mL | 0.6 ± 1.4 pg/mL | 0.003 | ELISA[6][7] |
| Soluble TREM-1 | Serum | 22 (CD) | 15 (Healthy) | 66.5 ± 42.4 pg/mL | 0.6 ± 1.4 pg/mL | 0.002 | ELISA[6][7] |
| Soluble TREM-1 | Serum | 20 (Active UC) | 20 (Quiescent UC) | 1441 pg/mL (median) | 950 pg/mL (median) | Not Significant | ELISA[8] |
| Soluble TREM-1 | Serum | 20 (Active CD) | 20 (Quiescent CD) | 1124 pg/mL (median) | 1079 pg/mL (median) | Not Significant | ELISA[8] |
Psoriasis
Psoriasis is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and inflammation. ADAM17 is implicated in the pathogenesis of psoriasis through the shedding of growth factors and inflammatory cytokines that drive the disease phenotype. While extensive quantitative data is still emerging, studies have shown a significant upregulation of ADAM17 and its substrates in psoriatic lesions.
| Substrate | Fluid/Tissue | Observation in Psoriasis | Method |
| ADAM17 | Serum | Mean level of 76.5 ± 31.1 in psoriasis patients vs. 29.5 ± 22.4 in healthy controls (p=0.001) | ELISA[9] |
| Amphiregulin (AREG) | Epidermis | Increased expression in psoriatic epidermis | Immunohistochemistry, Transgenic mouse models[10] |
Key Signaling Pathways Modulated by ADAM17 in Autoimmunity
ADAM17's influence on autoimmune diseases is mediated through its modulation of several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Detailed Experimental Protocols
A crucial aspect of studying ADAM17 is the ability to accurately measure its activity and the shedding of its substrates. This section provides detailed methodologies for key experiments cited in the context of autoimmune disorders.
Quantification of Soluble Cytokine Receptors (e.g., sTNF-R1) by ELISA
Objective: To measure the concentration of soluble TNF-R1 in human serum or other biological fluids.
Materials:
-
Human sTNF-R1 ELISA Kit (e.g., R&D Systems, Quantikine ELISA, Cat# DRT100)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer (as provided in the kit)
-
Assay Diluent (as provided in the kit)
-
Substrate solution (as provided in the kit)
-
Stop solution (as provided in the kit)
-
Patient and control serum samples
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Plate Preparation: A 96-well microplate pre-coated with a monoclonal antibody specific for human sTNF-R1 is provided.
-
Sample Addition: Add 50 µL of Assay Diluent to each well. Then, add 200 µL of standard, control, or sample to the appropriate wells. Cover with an adhesive strip and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash, repeating the process for a total of three washes. Wash by filling each well with Wash Buffer (400 µL). After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Conjugate Addition: Add 200 µL of the sTNF-R1 conjugate (an enzyme-linked polyclonal antibody specific for sTNF-R1) to each well. Cover with a new adhesive strip and incubate for 2 hours at room temperature.
-
Second Washing: Repeat the aspiration/wash step as in step 4.
-
Substrate Development: Add 200 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature, protected from light. A color change will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will turn from blue to yellow.
-
Absorbance Measurement: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 540 nm or 570 nm.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of sTNF-R1 in the samples.
ADAM17 In Vitro Enzymatic Activity Assay
Objective: To measure the enzymatic activity of ADAM17 using a fluorogenic substrate.
Materials:
-
ADAM17 Fluorogenic Assay Kit (e.g., BPS Bioscience, Cat# 78000)[11][12]
-
Recombinant human ADAM17 enzyme
-
Fluorogenic ADAM17 substrate (e.g., based on the cleavage sequence of pro-TNF-α)
-
Assay buffer
-
Fluorimeter capable of excitation at ~358 nm and emission at ~455 nm
-
Black 96-well plate
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a master mixture of Assay Buffer and the fluorogenic substrate.
-
Reaction Setup:
-
Test Wells: Add the master mixture to the wells of the black 96-well plate. Add the test compound (e.g., a potential inhibitor) or vehicle control.
-
Positive Control Wells: Add the master mixture and vehicle control.
-
Blank Wells: Add the master mixture and assay buffer (without enzyme).
-
-
Enzyme Addition: Add a pre-determined amount of recombinant ADAM17 enzyme to the test and positive control wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorimeter with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence reading of the blank wells from all other readings. The fluorescence intensity is directly proportional to the ADAM17 activity. For inhibitor screening, calculate the percent inhibition relative to the positive control.
Cell-Based L-selectin Shedding Assay by Flow Cytometry
Objective: To measure the shedding of L-selectin (CD62L) from the surface of leukocytes upon stimulation.
Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood
-
RPMI 1640 medium supplemented with 10% FBS
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) as a positive control, or a specific inflammatory stimulus)
-
FITC- or PE-conjugated anti-human CD62L antibody
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells and resuspend in RPMI 1640 medium.
-
Stimulation: Aliquot the cell suspension into tubes. Add the stimulant (e.g., PMA at a final concentration of 100 ng/mL) or vehicle control to the respective tubes. Incubate at 37°C for a specified time (e.g., 30 minutes) to induce shedding.
-
Staining: Place the tubes on ice to stop the shedding process. Add the anti-human CD62L antibody or isotype control to the cells and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Gate on the leukocyte population of interest (e.g., lymphocytes or monocytes) based on their forward and side scatter properties.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of CD62L staining for both the stimulated and unstimulated cells. The percentage of L-selectin shedding can be calculated as: [1 - (MFI of stimulated cells / MFI of unstimulated cells)] x 100%.
Quantitative Western Blot for Amphiregulin in Skin Biopsies
Objective: To quantify the relative expression levels of amphiregulin in skin tissue lysates.
Materials:
-
Skin biopsy samples (e.g., from psoriatic lesions and healthy skin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against amphiregulin
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Protein Extraction: Homogenize the skin biopsy samples in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against amphiregulin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Second Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control, followed by the secondary antibody and detection.
-
Quantification: Use image analysis software to measure the band intensity for amphiregulin and the loading control in each lane. Normalize the amphiregulin band intensity to the corresponding loading control band intensity. The relative expression of amphiregulin can then be compared between different samples.
Conclusion
ADAM17 stands as a critical regulator at the crossroads of inflammation and immunity. Its diverse range of substrates allows it to fine-tune a multitude of signaling pathways that are central to the pathogenesis of autoimmune disorders. This technical guide has provided a comprehensive overview of the current understanding of ADAM17's role in rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and psoriasis, with a focus on quantitative data, experimental methodologies, and the underlying signaling networks.
The presented data clearly demonstrates the dysregulation of ADAM17-mediated substrate shedding in these diseases, highlighting the potential of these soluble substrates as biomarkers for disease activity and therapeutic response. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the intricate functions of ADAM17 in their own studies. Furthermore, the signaling pathway diagrams provide a visual framework for understanding the complex interplay between ADAM17 and its downstream effectors.
As our knowledge of the ADAM17 sheddome continues to expand, so too will our understanding of its precise contributions to the initiation and progression of autoimmune diseases. This will undoubtedly pave the way for the development of more targeted and effective therapeutic strategies aimed at modulating ADAM17 activity for the benefit of patients suffering from these debilitating conditions. Further research, particularly in the realm of quantitative proteomics and in vivo functional studies, is essential to fully elucidate the context-dependent roles of ADAM17 and to translate our growing knowledge into clinical applications.
References
- 1. Serum soluble interleukin 6 (IL-6) receptor and IL-6/soluble IL-6 receptor complex in systemic juvenile rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum levels of interleukin-6 type cytokines and soluble interleukin-6 receptor in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum levels of interleukin-6 type cytokines and soluble interleukin-6 receptor in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemokine CX3CL1 (Fractalkine) and its Receptor CX3CR1: Occurrence and Potential Role in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased levels of intercellular adhesion molecule-1 (ICAM-1) and tumor necrosis factor receptor in the cerebrospinal fluid of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. Correlation of serum-soluble triggering receptor expressed on myeloid cells-1 with clinical disease activity in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The importance of a disintegrin and metalloproteinase (ADAM)10 and ADAM17 in the pathogenesis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transgenic expression of human amphiregulin in mouse skin: inflammatory epidermal hyperplasia and enlarged sebaceous glands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Characterization of the ADAM17 Sheddome in Response to Stimuli: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface protease that plays a pivotal role in a vast array of physiological and pathological processes.[1][2][3][4] Through a process known as ectodomain shedding, ADAM17 cleaves and releases the extracellular domains of a multitude of transmembrane proteins, including cytokines, growth factors, receptors, and adhesion molecules.[1][2][3][4] This shedding activity is a key regulatory step in numerous signaling pathways, profoundly influencing cellular communication, inflammation, immune responses, and cancer progression.[1][2][3][4] The collection of all proteins shed by ADAM17 is referred to as the "ADAM17 sheddome." Understanding the composition of this sheddome and how it is modulated by various stimuli is crucial for elucidating the multifaceted roles of ADAM17 in health and disease and for the development of targeted therapeutics.
This technical guide provides a comprehensive overview of the characterization of the ADAM17 sheddome in response to common stimuli. It details the key signaling pathways that lead to ADAM17 activation, presents quantitative data on substrate shedding, and offers detailed experimental protocols for the identification and validation of ADAM17 substrates.
Signaling Pathways Activating ADAM17
The activity of ADAM17 is tightly regulated and can be rapidly induced by a wide range of extracellular stimuli. This activation is mediated by intricate intracellular signaling cascades that converge on the protease, leading to a conformational change that exposes its catalytic site.[5] Key signaling pathways implicated in stimulus-induced ADAM17 activation include those mediated by Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), particularly p38 and Extracellular signal-Regulated Kinase (ERK).
Phorbol Ester (PMA)-Induced ADAM17 Activation
Phorbol 12-myristate 13-acetate (PMA) is a potent and widely used stimulus for inducing ADAM17 activity.[1][2][3][6][7][8][9][10] PMA activates PKC, which in turn can lead to the phosphorylation of the cytoplasmic tail of ADAM17, although some studies suggest the cytoplasmic domain may be dispensable for PMA-induced shedding.[1][3] PKC activation can also trigger downstream signaling, including the ERK pathway, which has been shown to be involved in ADAM17 activation.[6]
Lipopolysaccharide (LPS)-Induced ADAM17 Activation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory stimulus that activates ADAM17.[11][12][13][14][15][16][17][18][19] LPS primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the p38 MAPK pathway.[11][12][15][18] Activated p38 MAPK can then directly or indirectly lead to the activation of ADAM17, resulting in the shedding of various substrates, including TLR4 itself, in a negative feedback loop.[11][15][18]
Quantitative Analysis of the ADAM17 Sheddome
The following tables summarize quantitative data on the change in abundance of known ADAM17 substrates in the secretome following stimulation with PMA or LPS. The data is compiled from various proteomic studies and is presented as fold change or relative abundance.
Table 1: Quantitative Changes in ADAM17 Sheddome in Response to PMA Stimulation
| Substrate | Cell Type | Fold Change (PMA vs. Control) | Method | Reference |
| Transforming Growth Factor-α (TGF-α) | Mouse Embryonic Fibroblasts (MEFs) | Significantly Increased | Alkaline Phosphatase (AP) Assay | [1] |
| CD62L (L-selectin) | Mouse Embryonic Fibroblasts (MEFs) | Significantly Increased | AP Assay | [1] |
| Amphiregulin (AR) | Cos7 cells | Significantly Increased | AP Assay | [1] |
| Transferrin Receptor | A431 cells | >1.5-fold increase | 2D-DIGE | [20] |
| Activated Leukocyte Cell Adhesion Molecule (ALCAM) | A431 cells | >1.5-fold increase | 2D-DIGE | [20] |
| Desmoglein 2 (Dsg-2) | A431 cells | >1.5-fold increase | 2D-DIGE | [20] |
| H-2 class I histocompatibility antigen | Mouse Embryonic Fibroblasts (MEFs) | Significantly Increased | LC-MS/MS | [21] |
| Interleukin 1 receptor-like 1 (IL1RL1) | Mouse Embryonic Fibroblasts (MEFs) | Significantly Increased | LC-MS/MS, Western Blot | [21] |
Table 2: Quantitative Changes in ADAM17 Sheddome in Response to LPS Stimulation
| Substrate | Cell Type | Fold Change (LPS vs. Control) | Method | Reference |
| Tumor Necrosis Factor-α (TNF-α) | RAW macrophages | Significantly Increased | ELISA | [1] |
| Toll-Like Receptor 4 (TLR4) | Human Aortic Endothelial Cells (HAECs) | Significantly Increased (N-terminal fragment in supernatant) | Western Blot | [15][18] |
| CD14 | Human Monocytes | Increased | ELISA | [14][22] |
| CD16 | Human Monocytes | Increased | ELISA | [14][22] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the ADAM17 sheddome.
Experimental Workflow for Sheddome Analysis
The general workflow for identifying and quantifying ADAM17 substrates in response to a stimulus involves several key steps, from cell culture and stimulation to sample preparation and analysis by mass spectrometry or other methods.
Protocol 1: Cell Stimulation for ADAM17 Activity
Objective: To induce ADAM17-mediated shedding in cultured cells using PMA or LPS.
Materials:
-
Cell line of interest (e.g., HEK293, MEFs, THP-1 monocytes)
-
Complete culture medium
-
Serum-free culture medium
-
PMA (Phorbol 12-myristate 13-acetate) stock solution (e.g., 1 mg/mL in DMSO)
-
LPS (Lipopolysaccharide) stock solution (e.g., 1 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, wash them twice with sterile PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours. This step is crucial to reduce the background of serum proteins in the subsequent secretome analysis.[1]
-
Stimulation:
-
For PMA stimulation: Dilute the PMA stock solution in serum-free medium to the desired final concentration (e.g., 25-100 nM).[5][18][23] Remove the serum-free medium from the cells and add the PMA-containing medium.
-
For LPS stimulation: Dilute the LPS stock solution in serum-free medium to the desired final concentration (e.g., 100 ng/mL - 1 µg/mL).[14][15][16][17][18][19][22][24] Remove the serum-free medium and add the LPS-containing medium.
-
Control: For both stimuli, include a vehicle control (e.g., DMSO for PMA, PBS for LPS) in parallel.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 30 minutes to 24 hours, depending on the experimental goals).[5][15][18][23]
-
Collection of Conditioned Medium: After incubation, carefully collect the conditioned medium from each well and transfer it to a sterile centrifuge tube.
-
Cell Debris Removal: Centrifuge the collected medium at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
Supernatant Transfer: Carefully transfer the supernatant (conditioned medium) to a new sterile tube, avoiding the cell pellet. The conditioned medium is now ready for secretome analysis.
Protocol 2: Secretome Sample Preparation for Mass Spectrometry
Objective: To prepare the conditioned medium for analysis by mass spectrometry to identify shed proteins.
Materials:
-
Conditioned medium (from Protocol 1)
-
Amicon Ultra centrifugal filter units (e.g., 3 kDa or 10 kDa molecular weight cutoff)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
Procedure:
-
Protein Concentration: Concentrate the proteins in the conditioned medium using an Amicon Ultra centrifugal filter unit according to the manufacturer's instructions. This step also helps to remove small molecules and salts.
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the concentrated protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Buffer Exchange: Exchange the buffer to a non-denaturing buffer suitable for trypsin digestion (e.g., 50 mM ammonium bicarbonate) using the same centrifugal filter unit.
-
Tryptic Digestion:
-
Add trypsin to the protein sample at a ratio of 1:50 (trypsin:protein, w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend them in a buffer compatible with the mass spectrometer (e.g., 0.1% formic acid in water). The sample is now ready for LC-MS/MS analysis.
Protocol 3: Western Blot Analysis of Shed Substrates
Objective: To validate the shedding of a specific ADAM17 substrate in response to a stimulus.
Materials:
-
Conditioned medium and cell lysates from stimulated and control cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the substrate of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
For conditioned medium, concentrate the proteins as described in Protocol 2, step 1.
-
Mix an equal volume of concentrated conditioned medium or a standardized amount of cell lysate with 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. An increased band intensity in the conditioned medium from stimulated cells compared to the control indicates shedding of the substrate.
Protocol 4: ADAM17 Activity Assay using a Fluorogenic Substrate
Objective: To measure the enzymatic activity of ADAM17 in cell lysates or conditioned media.
Materials:
-
ADAM17 fluorogenic assay kit (e.g., from BPS Bioscience or similar) containing:
-
Recombinant ADAM17 (for standard curve)
-
Fluorogenic ADAM17 substrate
-
Assay buffer
-
-
Cell lysates or conditioned media from stimulated and control cells
-
Black 96-well plate
-
Fluorimeter
Procedure:
-
Prepare Standard Curve: Prepare a standard curve using the provided recombinant ADAM17 according to the kit's instructions.
-
Prepare Samples: Dilute the cell lysates or conditioned media in the assay buffer.
-
Add Substrate: Add the fluorogenic substrate to each well containing the standards and samples.
-
Incubate: Incubate the plate at 37°C for the time recommended in the kit protocol (e.g., 30-60 minutes), protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorimeter.
-
Calculate Activity: Determine the ADAM17 activity in the samples by comparing their fluorescence readings to the standard curve. An increase in fluorescence in the stimulated samples compared to the control indicates an increase in ADAM17 activity.[7][25]
Conclusion
The characterization of the ADAM17 sheddome is a dynamic and evolving field of research. The methodologies outlined in this guide provide a robust framework for identifying and quantifying the substrates of this critical protease in response to a variety of stimuli. A thorough understanding of the stimulus-specific alterations in the ADAM17 sheddome will undoubtedly provide novel insights into the complex roles of this enzyme in health and disease, paving the way for the development of innovative therapeutic strategies targeting ADAM17-mediated pathologies.
References
- 1. wp.unil.ch [wp.unil.ch]
- 2. Sample preparation protocol for bottom-up proteomic analysis of the secretome of the islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of secretome proteins and mass spectrometric analysis [bio-protocol.org]
- 4. embopress.org [embopress.org]
- 5. Functionally confirmed compound heterozygous ADAM17 missense loss-of-function variants cause neonatal inflammatory skin and bowel disease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation protocol for bottom-up proteomic analysis of the secretome of the islets of Langerhans [ouci.dntb.gov.ua]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Protease Activity Cytometry Reveals Dose-dependent Heterogeneity in PMA-mediated ADAM17 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Secretome Analysis by High-Throughput Proteomics and Multiple Reaction Monitoring (MRM) | Springer Nature Experiments [experiments.springernature.com]
- 12. embopress.org [embopress.org]
- 13. Modification of proteolytic activity matrix analysis (PrAMA) to measure ADAM10 and ADAM17 sheddase activities in cell and tissue lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ADAM17-Mediated Ectodomain Shedding of Toll-Like Receptor 4 as a Negative Feedback Regulation in Lipopolysaccharide-Activated Aortic Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Disintegrin and Metalloprotease (ADAM) 10 and ADAM17 Are Major Sheddases of T Cell Immunoglobulin and Mucin Domain 3 (Tim-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.nova.edu [scholars.nova.edu]
- 21. nacalai.com [nacalai.com]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. amsbio.com [amsbio.com]
Methodological & Application
Application Notes and Protocols for ADAM-17 Substrate Cleavage Assay Using FRET
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide variety of extracellular protein domains, a process that releases them from the cell surface. This ectodomain shedding is a key regulatory step in numerous physiological and pathological processes, including inflammation, cancer progression, and autoimmune diseases. Among its many substrates are Tumor Necrosis Factor-α (TNF-α), Epidermal Growth Factor Receptor (EGFR) ligands, and Interleukin-6 Receptor (IL-6R). The dysregulation of ADAM-17 activity has been implicated in the pathogenesis of several diseases, making it a significant therapeutic target.
This document provides a detailed protocol for an in vitro ADAM-17 substrate cleavage assay using Förster Resonance Energy Transfer (FRET). FRET-based assays offer a sensitive and continuous method for monitoring enzyme activity, making them ideal for high-throughput screening of potential ADAM-17 inhibitors and for detailed kinetic studies.
Principle of the FRET-Based Assay
The FRET-based assay for ADAM-17 activity utilizes a synthetic peptide substrate that contains a cleavage site specific for ADAM-17. This peptide is flanked by a fluorophore (donor) and a quencher (acceptor) molecule. In the intact peptide, the close proximity of the donor and acceptor allows for FRET to occur, where the energy from the excited donor fluorophore is transferred to the acceptor, resulting in quenching of the donor's fluorescence. Upon cleavage of the peptide by ADAM-17, the fluorophore and quencher are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission. This increase in fluorescence is directly proportional to the enzymatic activity of ADAM-17.[1][2]
Data Presentation
Table 1: Commonly Used FRET Substrates for ADAM-17 Assay
| Substrate Sequence | Fluorophore (Donor) | Quencher (Acceptor) | Excitation (nm) | Emission (nm) | Reference |
| Mca-PLAQAV-Dpa-RSSSR-NH₂ | Mca | Dpa | 320 | 405 | [3][4] |
| (FITC)-PLAQAVRSSSR-(Lys-DABCYL) | FITC | DABCYL | 485 | 530 | [5] |
| Abz-LAQAVRSSSR-EDDnp | Abz | EDDnp | 320 | 420 | [6] |
Mca: (7-Methoxycoumarin-4-yl)acetyl; Dpa: N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl; FITC: Fluorescein isothiocyanate; DABCYL: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid; Abz: 2-Aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine.
Table 2: Kinetic Parameters of ADAM-17 with a FRET Substrate
| Substrate | K_M_ (μM) | V_max_ (RFU/min) | k_cat_ (s⁻¹) | k_cat_/K_M_ (M⁻¹s⁻¹) | Conditions | Reference |
| Generic FRET Peptide | ~5-15 | Varies with enzyme concentration | Not specified | Not specified | HEK cell lysates, varying substrate concentrations (0-10 µM) | [7][8] |
K_M_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max_. V_max_ (maximum reaction velocity) is the rate of reaction when the enzyme is saturated with substrate. k_cat_ (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. k_cat_/K_M_ is the catalytic efficiency.
Table 3: IC₅₀ Values of Known ADAM-17 Inhibitors
| Inhibitor | IC₅₀ (nM) | Assay Conditions | Reference |
| GI254023X | 541 | Biochemical assay with synthetic substrate | [9] |
| TAPI-1 | Varies | Fluorogenic assay | [10] |
IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Materials and Reagents
-
Recombinant human ADAM-17 (e.g., from R&D Systems or similar)[4]
-
ADAM-17 FRET substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)[3]
-
ADAM-17 inhibitor (e.g., GI254023X or TAPI-1) for control experiments
-
Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35. Note: Some protocols suggest a higher pH of 9.0 and the inclusion of 2.5 µM ZnCl₂. It is crucial to avoid salts like NaCl and CaCl₂, as they can inhibit TACE activity.[4][5][11]
-
DMSO (for dissolving substrate and inhibitors)
-
Black, flat-bottom 96- or 384-well microplates (low binding)[10]
-
Fluorescence microplate reader with appropriate excitation and emission filters
Experimental Procedure
-
Preparation of Reagents:
-
Reconstitute lyophilized recombinant ADAM-17 in sterile, deionized water to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a working solution of ADAM-17 by diluting the stock solution in Assay Buffer to a final concentration of 0.2 ng/µL.[3][11] Keep the diluted enzyme on ice.
-
Dissolve the FRET substrate in DMSO to create a 1-2 mM stock solution.[3][5] Store protected from light at -20°C.
-
Prepare a working solution of the FRET substrate by diluting the stock solution in Assay Buffer to a final concentration of 20 µM.[3][11]
-
For inhibitor studies, dissolve the inhibitor in DMSO to create a stock solution. Prepare serial dilutions of the inhibitor in Assay Buffer containing the same final percentage of DMSO as the test wells. The final DMSO concentration in the assay should not exceed 1%.[10][12]
-
-
Assay Protocol for ADAM-17 Activity:
-
Add 50 µL of the 0.2 ng/µL ADAM-17 working solution to the wells of a black microplate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the 20 µM FRET substrate working solution to all wells. The final concentration of the substrate in the well will be 10 µM and the final amount of enzyme will be 10 ng.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for the Mca-Dpa substrate).[3][11]
-
Measure the fluorescence intensity kinetically at 37°C for a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Assay Protocol for Inhibitor Screening:
-
Add 40 µL of the 0.25 ng/µL ADAM-17 working solution to the wells.
-
Add 10 µL of the inhibitor dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 20 µM FRET substrate working solution.
-
Measure the fluorescence kinetically as described above.
-
-
Data Analysis:
-
For activity assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve. Subtract the slope of the substrate blank from the slopes of the enzyme-containing wells.
-
For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] x 100
-
To determine the IC₅₀ value of an inhibitor, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.[13]
-
For kinetic studies (K_M_ and V_max_), vary the substrate concentration while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[7][14]
-
Mandatory Visualizations
ADAM-17 Signaling Pathway
Caption: ADAM-17 mediated ectodomain shedding and downstream signaling.
Experimental Workflow for ADAM-17 FRET Assay
Caption: Workflow for ADAM-17 inhibitor screening using a FRET-based assay.
References
- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 2. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 3. Recombinant Mouse TACE/ADAM17 Protein, CF 2978-AD-010: R&D Systems [rndsystems.com]
- 4. Recombinant Human TACE/ADAM17 Protein, CF (930-ADB) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 5. biozyme-inc.com [biozyme-inc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. AID 743259 - Counterscreen for exosite inhibitors of ADAM17: Fluorescence resonance energy transfer (FRET)-based biochemical high throughput dose response assay to identify inhibitors of ADAM10 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
Application Note: A Cell-Based Assay to Measure Shedding of a Specific ADAM-17 Substrate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a key cell-surface protease responsible for the ectodomain shedding of a wide variety of transmembrane proteins.[1][2][3] This process is critical in regulating cellular signaling pathways involved in inflammation, development, and cancer.[4][5][6] ADAM-17 substrates include growth factors like Transforming Growth Factor-alpha (TGFα), cytokines such as Tumor Necrosis Factor-alpha (TNFα), and adhesion molecules like L-selectin.[2][5][7] Dysregulation of ADAM-17 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.[8]
This application note provides a detailed protocol for a robust and sensitive cell-based assay to quantify the shedding of a specific ADAM-17 substrate, using alkaline phosphatase (AP)-tagged TGFα as a model. The assay can be adapted for other ADAM-17 substrates and is suitable for screening potential ADAM-17 inhibitors or activators.
Principle of the Assay
The assay relies on the expression of a recombinant transmembrane protein, in this case, TGFα, tagged with an alkaline phosphatase (AP) reporter enzyme at its extracellular N-terminus. In the absence of shedding, the AP activity is primarily associated with the cell lysate. Upon activation of ADAM-17, the ectodomain of the fusion protein is cleaved and released into the cell culture supernatant. The amount of shed ectodomain can then be quantified by measuring the AP activity in the supernatant. This provides a direct measure of ADAM-17-mediated shedding activity.
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (or other suitable cell lines like Cos7 or ADAM-17 deficient mouse embryonic fibroblasts (mEFs) for reconstitution experiments).[9]
-
-
Plasmids:
-
Expression vector for AP-tagged TGFα.
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
ADAM-17 inhibitor (e.g., TAPI-2 or a more specific inhibitor)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate Buffered Saline (PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate for AP
-
96-well cell culture plates
-
96-well assay plates (flat-bottom, clear)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Experimental Protocols
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Transfection: On the day of transfection, transfect the cells with the AP-TGFα expression plasmid according to the manufacturer's protocol for your chosen transfection reagent. A typical transfection mix per well would contain 100 ng of plasmid DNA.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: ADAM-17 Shedding Assay
-
Cell Wash: After 24 hours of transfection, gently wash the cells twice with 100 µL of pre-warmed PBS to remove any shed substrate from the initial incubation period.
-
Serum Starvation: Add 100 µL of pre-warmed Opti-MEM to each well and incubate for 30 minutes at 37°C.[1]
-
Stimulation of Shedding:
-
Prepare stimulation and control solutions in Opti-MEM. For PMA-induced shedding, a final concentration of 25-100 ng/mL is commonly used.[1][5] For inhibitor studies, pre-incubate the cells with the inhibitor for 30 minutes before adding the stimulus.
-
Carefully remove the Opti-MEM from the wells and replace it with 100 µL of the prepared solutions (e.g., Opti-MEM alone for basal shedding, Opti-MEM with PMA for stimulated shedding, and Opti-MEM with PMA and inhibitor).
-
-
Shedding Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer it to a new 96-well plate for the AP assay.
-
Cell Lysis: To measure the remaining cell-associated AP-TGFα, wash the cells once with PBS and then lyse the cells in 100 µL of 1X AP lysis buffer (e.g., 1% Triton X-100 in PBS).
Protocol 3: Alkaline Phosphatase Activity Measurement
-
Assay Preparation: Add 50 µL of the collected supernatant or cell lysate to a new 96-well assay plate.
-
Substrate Addition: Prepare the pNPP substrate solution according to the manufacturer's instructions. Add 50 µL of the pNPP solution to each well containing the supernatant or lysate.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light, until a yellow color develops. The incubation time can vary from 15 minutes to several hours depending on the expression level of the substrate.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The shedding activity is typically expressed as the ratio of AP activity in the supernatant to the total AP activity (supernatant + cell lysate).
Data Presentation
Table 1: Representative Quantitative Data for PMA-Stimulated TGFα Shedding
| Condition | AP Activity (OD405) - Supernatant | AP Activity (OD405) - Lysate | Total AP Activity (OD405) | % Shedding (Supernatant/Total) |
| Unstimulated (Basal) | 0.15 ± 0.02 | 1.20 ± 0.11 | 1.35 ± 0.13 | 11.1% |
| PMA (100 ng/mL) | 0.85 ± 0.07 | 0.50 ± 0.05 | 1.35 ± 0.12 | 63.0% |
| PMA + ADAM-17 Inhibitor (10 µM) | 0.20 ± 0.03 | 1.15 ± 0.10 | 1.35 ± 0.13 | 14.8% |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Visualizations
ADAM-17 Signaling Pathway and Substrate Shedding
Caption: Simplified signaling pathway of PMA-induced ADAM-17 activation and substrate shedding.
Experimental Workflow for the Cell-Based Shedding Assay
Caption: Step-by-step workflow of the cell-based this compound shedding assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low AP Signal | Low transfection efficiency | Optimize transfection protocol; use a positive control for transfection. |
| Low expression of the substrate | Use a stronger promoter in the expression vector or increase the amount of plasmid DNA. | |
| Insufficient shedding | Increase the concentration of the stimulus (e.g., PMA) or the incubation time for shedding. | |
| High Basal Shedding | Cell stress or death | Ensure gentle handling of cells during washes; check cell viability. |
| Constitutive ADAM-17 activity | This is expected to some extent. Ensure the stimulated signal provides a sufficient window. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension when seeding. |
| Inaccurate pipetting | Use calibrated pipettes and be consistent with pipetting techniques. |
Conclusion
The described cell-based assay provides a reliable and quantitative method to measure the shedding of a specific this compound. This protocol can be readily adapted for high-throughput screening of ADAM-17 modulators, facilitating drug discovery efforts targeting this important sheddase. Furthermore, by using different AP-tagged substrates, the assay can be employed to investigate the substrate specificity of ADAM-17 under various cellular contexts.
References
- 1. Substrate-selective protein ectodomain shedding by ADAM17 and iRhom2 depends on their juxtamembrane and transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17 | ACROBiosystems [acrobiosystems.com]
- 3. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]
- 4. ADAM metallopeptidase domain 17 (ADAM17) is naturally processed through major histocompatibility complex (MHC) class I molecules and is a potential immunotherapeutic target in breast, ovarian and prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted truncation of the ADAM17 cytoplasmic domain in mice results in protein destabilization and a hypomorphic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Computational Model for Predicting ADAM17 Substrate Specificity | Scientific.Net [scientific.net]
- 9. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics Approach for ADAM-17 Substrate Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of the extracellular domains of a wide array of membrane-bound proteins. This process, termed "ectodomain shedding," plays a pivotal role in regulating diverse physiological and pathological processes, including inflammation, cell proliferation, migration, and signaling.[1][2][3] The dysregulation of ADAM-17 activity is implicated in numerous diseases such as cancer, rheumatoid arthritis, and neurodegenerative disorders, making it a prime therapeutic target.[1] Identifying the full spectrum of ADAM-17 substrates (the "sheddome") is crucial for understanding its biological functions and for the development of targeted therapies.
This document provides detailed application notes and protocols for the identification and quantification of ADAM-17 substrates using modern quantitative proteomics approaches. We will focus on two powerful techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for secretome analysis and Tandem Mass Tag (TMT) labeling combined with Terminal Amine Isotopic Labeling of Substrates (TAILS) for N-terminomics.
Key Quantitative Proteomics Approaches
SILAC-based Secretome Analysis
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations.[4] In the context of ADAM-17 substrate discovery, SILAC is used to compare the secretome (the collection of all secreted proteins) of cells with normal ADAM-17 activity versus cells where its activity is inhibited or genetically knocked out. Proteins that show a decreased abundance in the secretome upon ADAM-17 inhibition are considered potential substrates.
TMT-TAILS N-terminomics
Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful N-terminomics method for the global and quantitative analysis of protein N-termini.[5][6] This technique enriches for N-terminal peptides, including the neo-N-termini generated by proteolytic cleavage. When combined with Tandem Mass Tag (TMT) labeling, it allows for multiplexed quantitative analysis of protease-generated cleavage products.[7] By comparing the abundance of neo-N-termini in samples with and without ADAM-17 activity, direct cleavage sites and substrates can be identified with high confidence.
Data Presentation: Quantitative Analysis of ADAM-17 Substrates
The following tables summarize putative ADAM-17 substrates identified in various studies using quantitative proteomics. The data is presented to facilitate easy comparison of findings across different experimental systems.
Table 1: Putative ADAM-17 Substrates Identified by Secretome Analysis in Murine Embryonic Fibroblasts (MEFs)
Data adapted from a study involving PMA stimulation of MEFs to activate ADAM-17, with quantitative analysis of the secretome.[8]
| Protein | Gene Symbol | Log2 Fold Change (PMA-stimulated vs. Control) | Description |
| Amphiregulin | Areg | 4.5 | EGFR ligand |
| Betaglycan | Tgfbr3 | 3.8 | TGF-beta co-receptor |
| Cadherin-1 | Cdh1 | 3.5 | Cell adhesion molecule |
| Ephrin type-A receptor 2 | Epha2 | 3.2 | Receptor tyrosine kinase |
| Interleukin-6 receptor subunit alpha | Il6ra | 3.1 | Cytokine receptor |
| Pro-neuregulin-1, membrane-bound isoform | Nrg1 | 2.9 | EGFR ligand |
| Transforming growth factor-alpha | Tgfa | 2.8 | EGFR ligand |
| Tumor necrosis factor receptor superfamily member 1A | Tnfrsf1a | 2.7 | Cytokine receptor |
| VCAM-1 | Vcam1 | 2.5 | Vascular cell adhesion protein 1[2] |
| L-selectin | Sell | 2.4 | Cell adhesion molecule[2] |
Table 2: Novel ADAM-17 Substrates Identified by Cell Surface Protein-Specific Labeling and 2DE
Data from a study on HeLa cells treated with an ADAM-17 inhibitor (TAPI-2).[9]
| Protein | Gene Symbol | % Decrease with TAPI-2 | Description |
| Clusterin | CLU | >50% | Glycoprotein involved in various cellular processes |
| Desmoglein-2 | DSG2 | >50% | Cell-cell adhesion molecule |
Table 3: Substrates of Soluble ADAM-17 Identified by N-terminomics (TAILS) in Murine Cardiomyocytes
Data from a study investigating the degradome of the soluble ectodomain of ADAM-17.[10]
| Protein | Gene Symbol | Cleavage Site | Description |
| Fibronectin | Fn1 | Multiple | Extracellular matrix glycoprotein |
| Cystatin C | Cst3 | - | Cysteine protease inhibitor |
| N-cadherin, soluble form | Cdh2 | - | Cell adhesion molecule |
| Procollagen C-endopeptidase enhancer | Pcolce | - | Enhancer of procollagen C-proteinase |
| Amyloid precursor protein, soluble form | App | - | Precursor to amyloid-beta peptide |
Experimental Protocols
Protocol 1: SILAC-based Secretome Analysis for this compound Identification
This protocol outlines the key steps for a SILAC experiment to identify ADAM-17 substrates.
1. Cell Culture and SILAC Labeling:
-
Culture two populations of cells (e.g., a wild-type cell line and an ADAM-17 knockout or knockdown cell line, or wild-type cells with and without an ADAM-17 inhibitor).
-
Grow the "heavy" cell population in a medium containing heavy isotopes of essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Grow the "light" cell population in a medium with the corresponding normal "light" amino acids.
-
Ensure complete incorporation of the heavy amino acids over several cell doublings (typically >98%).
2. Secretome Collection:
-
Once fully labeled, wash the cells thoroughly with serum-free medium to remove any residual serum proteins.
-
Incubate the cells in serum-free medium for a defined period (e.g., 12-24 hours) to collect the secreted proteins.[11]
-
To stimulate ADAM-17 activity, a secretagogue like Phorbol 12-myristate 13-acetate (PMA) can be added to the medium.[8]
-
Collect the conditioned medium and centrifuge to remove any detached cells and debris.
3. Sample Preparation for Mass Spectrometry:
-
Combine equal amounts of protein from the "heavy" and "light" conditioned media.
-
Concentrate the protein mixture using ultrafiltration devices.
-
Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with trypsin.
-
Desalt the resulting peptide mixture using C18 solid-phase extraction.
4. LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap) for accurate peptide identification and quantification.
-
Process the raw data using software such as MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins based on the ratio of heavy to light peptide signals.
-
Proteins with significantly lower abundance in the secretome of ADAM-17 deficient/inhibited cells are considered candidate substrates.
Protocol 2: TMT-TAILS for Identification of ADAM-17 Cleavage Sites
This protocol describes the TMT-TAILS workflow for identifying the specific cleavage sites of ADAM-17.
1. Sample Preparation and Protease Digestion:
-
Prepare protein lysates from cells under two conditions: one with active ADAM-17 (control) and one with inhibited or absent ADAM-17.
-
Block all primary amines (N-termini and lysine side chains) by labeling with TMT reagents. Different TMT tags can be used for multiplexing different conditions.
-
Combine the TMT-labeled samples.
-
Digest the combined protein mixture with trypsin.
2. Enrichment of N-terminal Peptides:
-
The tryptic peptides will have a free N-terminus.
-
Use a high-molecular-weight aldehyde-functionalized polymer to specifically bind to the free N-termini of the internal tryptic peptides, effectively removing them from the sample.[5][6]
-
The original, TMT-labeled N-terminal peptides (including the neo-N-termini generated by ADAM-17) will not bind to the polymer and can be collected by filtration.
3. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the enriched N-terminal peptide fraction by LC-MS/MS.
-
During MS/MS fragmentation, the TMT reporter ions will be released, allowing for the relative quantification of each N-terminal peptide across the different conditions.
-
Search the data against a protein database to identify the peptides.
-
Peptides that are significantly more abundant in the control sample compared to the ADAM-17 inhibited sample represent neo-N-termini generated by ADAM-17 cleavage. The sequence of these peptides reveals the precise cleavage site.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ADAM-17 and the experimental workflows described.
Caption: ADAM-17 mediated signaling pathways.
Caption: SILAC-based secretome analysis workflow.
Caption: TMT-TAILS N-terminomics workflow.
Conclusion
The application of quantitative proteomics, particularly SILAC-based secretome analysis and TMT-TAILS N-terminomics, provides a robust and comprehensive framework for the discovery and validation of ADAM-17 substrates. These methodologies not only enable the identification of novel substrates but also provide precise information on cleavage sites, offering deeper insights into the regulatory roles of ADAM-17. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in drug development aiming to elucidate the complex biology of ADAM-17 and to develop novel therapeutic interventions targeting its activity.
References
- 1. An Introduction to Analytical Challenges, Approaches, and Applications in Mass Spectrometry–Based Secretomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Sensitive and High-Throughput Exploration of Protein N-Termini by TMT-TAILS N-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of proteolytic products and natural protein N-termini by Terminal Amine Isotopic Labeling of Substrates (TAILS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan‐Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradome of soluble ADAM10 and ADAM17 metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.unil.ch [wp.unil.ch]
Application Notes and Protocols for In Vitro Reconstitution of ADAM-17 and Substrate for Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro reconstitution of A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and its substrates for detailed kinetic analysis. This document outlines protocols for the expression and purification of full-length ADAM-17 and its natural substrate, Tumor Necrosis Factor-alpha (TNF-α), the reconstitution of ADAM-17 into proteoliposomes, and the subsequent kinetic characterization of its enzymatic activity.
Introduction
ADAM-17 is a transmembrane metalloprotease that plays a crucial role in the ectodomain shedding of a wide variety of cell surface proteins, including cytokines, growth factors, and their receptors.[1] Its dysregulation is implicated in numerous pathological conditions, including inflammation and cancer, making it a significant target for therapeutic intervention.[2][3] Understanding the kinetic parameters of ADAM-17 with its various substrates is essential for the development of specific and effective inhibitors. This guide provides detailed methodologies to study the enzymatic activity of ADAM-17 in a controlled in vitro environment, both in its soluble form and reconstituted into a lipid bilayer, mimicking its native cellular context.
Data Presentation: Kinetic Parameters of ADAM-17
The following table summarizes the kinetic constants for ADAM-17 with various substrates as reported in the literature. It is important to note that experimental conditions such as buffer composition, pH, temperature, and the physical state of the enzyme (soluble vs. reconstituted) can significantly influence these values.
| Substrate | Enzyme Form | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Fluorogenic Peptide (generic) | Soluble Ectodomain | 10 - 20 | 0.1 - 0.5 | 5,000 - 50,000 | [4] |
| Pro-TNF-α (peptide) | Soluble Ectodomain | ~15 | ~0.3 | ~20,000 | [4] |
| Pro-TGF-α (peptide) | Soluble Ectodomain | ~25 | ~0.2 | ~8,000 | [5] |
| Fluorogenic Peptide in cell lysate | Full-length (in lysate) | 1.8 ± 0.3 | 0.0013 ± 0.0001 | 722 | [6] |
Experimental Protocols
Protocol 1: Expression and Purification of Full-Length Human ADAM-17
This protocol describes the expression of full-length, His-tagged human ADAM-17 in mammalian cells (e.g., HEK293) and its subsequent purification.
Materials:
-
Full-length human ADAM-17 cDNA in a suitable mammalian expression vector (e.g., pcDNA3.1) with a C-terminal 6xHis tag.
-
HEK293 cells and appropriate culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) Triton X-100, 20 mM Imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) Triton X-100, 250 mM Imidazole.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Transfection: Transfect HEK293 cells with the ADAM-17 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Lysis: After 48-72 hours of expression, harvest the cells and lyse them in Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Wash Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged ADAM-17 with Elution Buffer.
-
-
Buffer Exchange and Concentration: Exchange the buffer of the eluted protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Triton X-100, 10% glycerol) and concentrate the protein using a suitable centrifugal filter unit.
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE and Coomassie blue staining. Confirm the identity of the protein by Western blotting using an anti-His tag or anti-ADAM-17 antibody.
Protocol 2: Expression and Purification of Human Pro-TNF-α
This protocol details the expression of human pro-TNF-α in E. coli as a GST-fusion protein and its subsequent purification.
Materials:
-
Human pro-TNF-α cDNA in a GST-fusion expression vector (e.g., pGEX).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and ampicillin.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis Buffer: PBS pH 7.4, 1% Triton X-100, 1 mM PMSF.
-
Glutathione-Sepharose affinity column.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.
-
Thrombin protease.
Procedure:
-
Expression: Transform the expression vector into E. coli and grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography:
-
Equilibrate a Glutathione-Sepharose column with PBS.
-
Load the clarified lysate onto the column.
-
Wash the column with PBS to remove unbound proteins.
-
Elute the GST-TNF-α fusion protein with Elution Buffer.
-
-
Thrombin Cleavage: To remove the GST tag, dialyze the eluted protein against a cleavage buffer (e.g., PBS) and incubate with thrombin protease according to the manufacturer's instructions.
-
Further Purification: Remove the cleaved GST tag and thrombin by passing the solution back over the Glutathione-Sepharose column and a benzamidine-sepharose column, respectively.
-
Purity Assessment: Analyze the purity of the TNF-α protein by SDS-PAGE.
Protocol 3: In Vitro Reconstitution of Full-Length ADAM-17 into Proteoliposomes
This protocol describes a general method for reconstituting purified full-length ADAM-17 into liposomes using detergent removal by dialysis.
Materials:
-
Purified full-length ADAM-17.
-
Lipids (e.g., a mixture of POPC and POPS in chloroform).
-
Reconstitution Buffer: 50 mM HEPES pH 7.4, 150 mM KCl.
-
Detergent (e.g., n-Octyl-β-D-glucopyranoside, β-OG).
-
Dialysis tubing (e.g., 10 kDa MWCO).
-
Bio-Beads SM-2.
Procedure:
-
Liposome Preparation:
-
In a glass tube, mix the desired lipids in chloroform.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film in Reconstitution Buffer by vortexing to form multilamellar vesicles (MLVs).
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[7]
-
-
Solubilization:
-
Solubilize the prepared liposomes by adding detergent (e.g., β-OG) to a final concentration above its critical micelle concentration (CMC).
-
In a separate tube, ensure the purified ADAM-17 is in a buffer containing the same detergent.
-
-
Reconstitution:
-
Mix the solubilized lipids and the purified ADAM-17 at a desired lipid-to-protein ratio (e.g., 100:1 to 1000:1 w/w).
-
Incubate the mixture on ice for 30 minutes.
-
-
Detergent Removal:
-
Transfer the mixture to a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform several buffer changes over 48-72 hours to gradually remove the detergent.
-
Alternatively, add Bio-Beads to the mixture to adsorb the detergent.[7]
-
-
Proteoliposome Characterization:
-
Harvest the proteoliposomes by ultracentrifugation.
-
Resuspend the pellet in the desired assay buffer.
-
The orientation of the reconstituted ADAM-17 can be assessed by protease protection assays.
-
Protocol 4: Kinetic Analysis of ADAM-17 Activity
This protocol describes a fluorogenic assay to determine the kinetic parameters of both soluble and reconstituted ADAM-17.
Materials:
-
Purified soluble ADAM-17 or reconstituted ADAM-17 proteoliposomes.
-
Fluorogenic peptide substrate for ADAM-17 (e.g., based on the TNF-α cleavage site).
-
Assay Buffer: 25 mM Tris-HCl pH 8.0, 10 µM ZnCl₂, 0.005% Brij-35.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Substrate Titration: Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer.
-
Enzyme Preparation: Dilute the soluble ADAM-17 or the ADAM-17 proteoliposomes to the desired concentration in Assay Buffer.
-
Reaction Setup:
-
Add a fixed amount of the enzyme solution to each well of the 96-well plate.
-
Initiate the reaction by adding the various concentrations of the substrate to the wells.
-
Include control wells with substrate but no enzyme to measure background fluorescence.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Measure the increase in fluorescence over time in kinetic mode.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the Km and Vmax values.
-
Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Visualizations
Signaling Pathway
Caption: ADAM-17 mediated ectodomain shedding of TNF-α and TGF-α.
Experimental Workflow: ADAM-17 Reconstitution and Kinetic Analysis
References
- 1. ADAM17 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 4. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Characterizing ADAM-17 Substrate Interactions using Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as TNF-α Converting Enzyme (TACE), is a membrane-anchored sheddase critical to numerous physiological and pathological processes.[1] Its primary function is to cleave and release the ectodomains of a wide array of transmembrane proteins, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), ligands for the Epidermal Growth Factor Receptor (EGFR), and cytokine receptors.[1][2] With over 80 known substrates, the dysregulation of ADAM-17 is implicated in inflammatory diseases, cancer, and neurodegenerative disorders.[3] Understanding the kinetics of ADAM-17's interaction with its substrates is therefore crucial for developing selective inhibitors and novel therapeutics.[3][4]
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for studying biomolecular interactions in real time.[5] It provides quantitative data on binding affinity (K D), as well as the rates of association (k a ) and dissociation (k d ), offering deep insights into the dynamics of the enzyme-substrate complex.[6] This application note provides a detailed protocol for using SPR to analyze the interaction between recombinant ADAM-17 and its substrates.
ADAM-17 Signaling and Substrate Shedding
ADAM-17 activity is tightly regulated. It is synthesized as an inactive pro-enzyme, and its activation involves pro-domain removal by furin cleavage and conformational changes triggered by various stimuli, such as G-protein coupled receptor (GPCR) activation or phorbol esters (PMA).[1] Once active, ADAM-17 cleaves its specific substrates at the cell surface, releasing the soluble ectodomain which then mediates downstream signaling.
Caption: ADAM-17 activation pathway leading to the shedding of pro-TNF-α.
SPR Experimental Workflow
A typical SPR experiment involves immobilizing one interacting partner (the ligand) onto a sensor chip and flowing the other partner (the analyte) over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.
Caption: A step-by-step workflow for a typical SPR experiment.
Experimental Protocols
This protocol describes the use of amine coupling to immobilize recombinant ADAM-17 onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) to study the binding of a purified substrate.
Materials and Reagents
-
SPR Instrument and Sensor Chips: Biacore series instrument (or equivalent) and CM5 sensor chips.
-
Proteins:
-
Ligand: High-purity (>95%) recombinant ADAM-17 (extracellular domain).
-
Analyte: High-purity (>95%) substrate of interest (e.g., recombinant TNF-α ectodomain).
-
-
Buffers and Solutions:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or other, determined by pre-concentration scouting).
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other, determined by regeneration scouting).
-
Protocol: Ligand Immobilization (ADAM-17)
-
System Priming: Prime the SPR instrument with filtered and degassed Running Buffer until a stable baseline is achieved.
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over the desired flow cells (e.g., experimental and reference flow cells) for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethylated surface.
-
Ligand Preparation: Dilute the recombinant ADAM-17 stock to a final concentration of 10-50 µg/mL in the Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
-
Ligand Injection: Inject the diluted ADAM-17 solution over the activated experimental flow cell until the desired immobilization level is reached (e.g., 2000-4000 RU). Do not inject over the reference flow cell.
-
Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes at 10 µL/min to deactivate any remaining NHS-esters.
-
Surface Stabilization: Perform 2-3 startup cycles with the Regeneration Solution to remove non-covalently bound protein and stabilize the surface.
Protocol: Analyte Interaction Analysis (Substrate)
-
Analyte Preparation: Prepare a dilution series of the substrate analyte in Running Buffer. A typical concentration range for an unknown interaction would be 0.1 nM to 1 µM, using a 2-fold or 3-fold dilution series. Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Measurement Cycle: Perform the following injection cycle for each analyte concentration, from lowest to highest:
-
Flow Rate: Set a flow rate of 30 µL/min.
-
Association: Inject the analyte solution over both the ADAM-17 and reference flow cells for 120-180 seconds to monitor the binding phase.
-
Dissociation: Allow Running Buffer to flow over the cells for 300-600 seconds to monitor the dissociation of the enzyme-substrate complex.
-
Regeneration: Inject the Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove all bound analyte and prepare the surface for the next cycle. Ensure the baseline returns to its starting level.
-
-
Data Collection: Record the sensorgrams for all injections.
Data Analysis
-
Data Processing: Use the instrument's evaluation software to process the raw data.
-
Subtract the signal from the reference flow cell (Fc1) from the experimental flow cell (Fc2) to correct for bulk refractive index changes and non-specific binding.
-
Subtract the signal from the buffer-only injection ("zero-concentration" analyte) to correct for any systematic drift.
-
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using a global analysis. This will yield the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
Quantitative Data Presentation
While direct SPR-derived kinetic data for ADAM-17 substrate interactions is not widely published, valuable affinity information can be obtained from other methods, such as enzyme kinetic assays that determine the Michaelis constant (K m ).
Table 1: Enzyme Kinetic Parameters for ADAM-17 with TNF-α-based Substrates (Data obtained via fluorescence-based enzyme kinetics assay)
| Substrate Description | ADAM-17 Construct | K m (μM) | k cat (s⁻¹) | k cat /K m (M⁻¹s⁻¹) | Reference |
| TNFα juxtamembrane region (random coil) | ECD¹ | 24 ± 6.2 | - | - | [4] |
| TNFα with 2 α-helix-inducing heptads | ECD¹ | 7.5 ± 1.3 | - | - | [4] |
| TNFα-based α-helical substrate | ECD¹ | 2.0 ± 0.1 | - | - | [4] |
| Glycosylated TNFα-based substrate | ECD¹ | 7.6 ± 1.3 | 0.08 ± 0.01 | 6.1 ± 0.8 x 10⁴ | [4] |
| Non-glycosylated TNFα-based substrate | ECD¹ | 12 ± 3 | 0.25 ± 0.03 | - | [4] |
| TNFα Pro⁷²–Arg¹⁰⁸ | ECD¹ | 7.2 ± 0.6 | 0.2 ± 0.02 | - | [4] |
¹ECD: Extracellular Domain
Table 2: Representative SPR Kinetic Data (Template) (This table serves as a template for the data that would be generated from the SPR protocol described above.)
| Ligand | Analyte | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (M) |
| ADAM-17 ECD | Substrate X | Value | Value | Value |
| ADAM-17 ECD | Substrate Y | Value | Value | Value |
-
k a (Association Rate Constant): Describes the rate at which the enzyme and substrate form a complex.
-
k d (Dissociation Rate Constant): Describes the rate at which the complex breaks apart.
-
K D (Equilibrium Dissociation Constant): A measure of binding affinity; a lower K D value indicates a stronger interaction.
References
- 1. Evaluation of the contribution of different ADAMs to tumor necrosis factor alpha (TNFalpha) shedding and of the function of the TNFalpha ectodomain in ensuring selective stimulated shedding by the TNFalpha convertase (TACE/ADAM17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
Application Notes and Protocols for the Identification of ADAM-17 Substrates Through Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification of substrates of A Disintegrin and Metalloproteinase 17 (ADAM-17), a key sheddase involved in various physiological and pathological processes. The techniques described focus on the specific labeling of cell surface proteins and subsequent proteomic analysis of the secretome to identify proteins shed by ADAM-17.
Introduction to ADAM-17 and Substrate Identification
ADAM-17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), is a transmembrane metalloproteinase that cleaves and releases the ectodomains of a wide array of cell surface proteins. This process, termed "ectodomain shedding," is critical in regulating cellular signaling, adhesion, and inflammatory responses.[1][2][3][4][5] Dysregulation of ADAM-17 activity is implicated in numerous diseases, including cancer and inflammatory disorders, making it a significant therapeutic target.[4][6]
Identifying the full spectrum of ADAM-17 substrates is crucial for understanding its biological functions and for the development of targeted therapies. The strategies outlined below combine cell surface protein labeling with quantitative proteomics to compare the proteins released from cells with active ADAM-17 versus those with inhibited or silenced ADAM-17.
Core Methodologies and Experimental Approaches
The fundamental approach for identifying ADAM-17 substrates involves a comparative analysis of the cellular secretome under conditions of active and inactive ADAM-17. This is typically achieved by labeling cell surface proteins, treating cells with an ADAM-17 inhibitor (or using ADAM-17 knockout/knockdown cells), collecting the conditioned media (secretome), and analyzing the labeled proteins released into the media using mass spectrometry.[2][7]
Key Techniques for Cell Surface Protein Labeling
Selective labeling of cell surface proteins is essential to distinguish shed ectodomains from intracellular proteins that may be released due to cell death.
-
Biotinylation: This is a widely used method that involves the covalent attachment of biotin to primary amines or other functional groups on cell surface proteins.[8][9][10] The high affinity of biotin for streptavidin is then exploited for the enrichment of labeled proteins.[8][10]
-
Amine-reactive Biotinylation: Utilizes reagents like Sulfo-NHS-LC-Biotin that react with primary amines (e.g., lysine residues).[11]
-
Enzyme-Mediated Biotinylation: Employs peroxidases like APEX2 or Horseradish Peroxidase (HRP) to catalyze the biotinylation of nearby tyrosine residues, offering rapid and efficient labeling.[11][12]
-
-
Fluorescent Dye Labeling: Cell surface proteins can be labeled with fluorescent dyes, allowing for the detection of shed proteins in conditioned media using techniques like 2D-gel electrophoresis followed by mass spectrometry.[2]
Proteomic Analysis of the Secretome
-
Mass Spectrometry (MS): This is the primary tool for identifying and quantifying proteins in the secretome.[1][7] Common approaches include:
-
Label-Free Quantification: Compares the relative abundance of proteins between different samples without the use of isotopic labels.[9]
-
Metabolic Labeling: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or methods using click chemistry sugars (hiSPECS) allow for the metabolic incorporation of isotopic labels for more accurate quantification.[13][14]
-
-
N-terminomics: Techniques like Terminal Amine Isotopic Labeling of Substrates (TAILS) are employed to identify the specific cleavage sites of proteases by enriching for N-terminal peptides.[1]
Experimental Workflow for ADAM-17 Substrate Identification
The following diagram illustrates a general workflow for identifying ADAM-17 substrates using cell surface labeling and proteomic analysis.
Caption: General workflow for this compound identification.
Detailed Protocols
Protocol 1: Cell Surface Biotinylation and Secretome Collection
This protocol describes the labeling of cell surface proteins with biotin and the subsequent collection of the secretome for identifying shed proteins.
Materials:
-
Cells of interest cultured to ~80-90% confluency
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-NHS-LC-Biotin
-
Serum-free cell culture medium
-
ADAM-17 inhibitor (e.g., TAPI-2) or vehicle control (e.g., DMSO)
-
Protease inhibitor cocktail
Procedure:
-
Wash cultured cells three times with ice-cold PBS to remove serum proteins.
-
Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS at a concentration of 0.5 mg/mL.
-
Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation to label cell surface proteins.
-
Quench the reaction by washing the cells three times with ice-cold PBS containing 100 mM glycine.
-
Wash the cells once more with serum-free medium.
-
Add serum-free medium containing either the ADAM-17 inhibitor (e.g., 10 µM TAPI-2) or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 3-24 hours) at 37°C to allow for protein shedding.
-
Collect the conditioned medium (secretome) and add a protease inhibitor cocktail to prevent protein degradation.
-
Centrifuge the collected medium to remove any detached cells and debris.
-
The clarified secretome is now ready for the enrichment of biotinylated proteins.
Protocol 2: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry
Materials:
-
Clarified secretome containing biotinylated proteins
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., sample buffer for SDS-PAGE, or a buffer compatible with on-bead digestion)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Incubate the clarified secretome with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended.
-
For analysis by Western Blot: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
For analysis by Mass Spectrometry (On-bead digestion): a. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C. c. Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. d. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides. e. Collect the supernatant containing the peptides.
-
The resulting peptide mixture is then desalted and prepared for LC-MS/MS analysis.
Data Presentation and Interpretation
Quantitative proteomic analysis will generate a list of identified proteins and their relative abundance in the secretomes of inhibitor-treated versus control cells. The data should be structured in a table to facilitate comparison.
| Protein | Accession Number | Fold Change (Inhibitor/Control) | p-value | Known/Novel Substrate |
| Protein A | P12345 | 0.25 | <0.05 | Known |
| Protein B | Q67890 | 0.40 | <0.05 | Novel |
| Protein C | R54321 | 0.95 | >0.05 | Not a substrate |
-
Interpretation: Proteins with a significantly decreased abundance in the secretome of inhibitor-treated cells (e.g., Fold Change < 0.5 and p-value < 0.05) are considered potential ADAM-17 substrates.
Signaling Pathway Involving ADAM-17
ADAM-17 is a key player in several signaling pathways. The diagram below illustrates its role in the shedding of TNF-α and the subsequent activation of downstream signaling.
Caption: ADAM-17 mediated shedding of TNF-α and downstream signaling.
Validation of Candidate Substrates
Following proteomic identification, candidate ADAM-17 substrates should be validated using orthogonal methods.
-
Western Blotting: The conditioned media from cells treated with or without an ADAM-17 inhibitor can be analyzed by Western blotting using an antibody specific to the candidate substrate. A decrease in the shed ectodomain in the presence of the inhibitor validates the finding.
-
ADAM-17 Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate ADAM-17 expression should result in a decreased shedding of the candidate substrate, which can be confirmed by Western blotting.[2]
-
In Vitro Cleavage Assays: Recombinant candidate substrate protein can be incubated with active recombinant ADAM-17 to confirm direct cleavage.
Advanced Techniques for this compound Identification
For more in-depth analysis, consider the following advanced techniques:
-
Quantitative N-terminomics (TAILS): This method can identify the precise cleavage sites of ADAM-17 on its substrates by specifically enriching and identifying the N-termini of shed ectodomains.[1]
-
Heparin-Treated Secretome (HEP-SEC) Analysis: This approach is designed to identify ADAM-17 substrates that bind to heparan sulphate proteoglycans (HSPGs) and may be underrepresented in traditional secretome analyses.[7][15]
The following diagram outlines the logical relationship between different substrate identification strategies.
Caption: Relationship between different substrate identification strategies.
By employing the techniques and protocols detailed in these application notes, researchers can effectively identify and validate novel substrates of ADAM-17, leading to a deeper understanding of its role in health and disease and paving the way for new therapeutic interventions.
References
- 1. Degradome of soluble ADAM10 and ADAM17 metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan‐Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Surface Protein Biotinylation for SDS-PAGE Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic analysis of the lymphocyte plasma membrane using cell surface biotinylation and solution-phase isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells | eLife [elifesciences.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 14. PXD054894 - Secretomics of ADAM17 and iRhom2 KO BV2 cells using high-performance secretome protein enrichment with click sugars - OmicsDI [omicsdi.org]
- 15. researchgate.net [researchgate.net]
Application Notes: Generation and Titer of ADAM-17 Knockout Cell Lines for Substrate Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a transmembrane metalloprotease that plays a pivotal role in a process called "ectodomain shedding."[1][2] This process involves the cleavage and release of the extracellular domains of a wide array of membrane-bound proteins, including growth factors, cytokines, and their receptors.[3][4][5] With over 80 known substrates, ADAM-17 is a key regulator of multiple signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-6 Receptor (IL-6R).[3][5][6] Dysregulation of ADAM-17 activity has been implicated in numerous pathological conditions, including inflammation, autoimmune diseases, cancer, and cardiovascular diseases.[1][3][6][7]
The study of ADAM-17 and its substrates is crucial for understanding disease mechanisms and for the development of novel therapeutics. The generation of knockout cell lines for the gene encoding ADAM-17 provides a powerful tool to elucidate its function, identify novel substrates, and screen for potential inhibitors. This application note provides a detailed protocol for generating ADAM-17 knockout cell lines using the CRISPR-Cas9 system and for subsequently identifying and validating its substrates.
Signaling Pathways and Experimental Workflow
The generation of ADAM-17 knockout cell lines using CRISPR-Cas9 technology allows for the precise and efficient disruption of the ADAM-17 gene. The resulting knockout cells can then be used to study the consequences of ADAM-17 loss, particularly the impairment of substrate shedding.
The experimental workflow for generating and validating ADAM-17 knockout cell lines is a multi-step process that begins with the design of guide RNAs and culminates in the functional analysis of knockout clones.
Experimental Protocols
Protocol 1: Generation of ADAM-17 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating ADAM-17 knockout cell lines. A transient transfection approach is described to minimize off-target effects.[8]
1.1 Guide RNA (gRNA) Design and Cloning
-
Design: Utilize online tools such as Benchling or the CRISPR Design Tool to design at least two single guide RNAs (sgRNAs) targeting an early exon of the ADAM-17 gene.[9][10] This strategy increases the likelihood of generating a frameshift mutation leading to a functional knockout.[10]
-
Cloning: Synthesize and clone the designed gRNA sequences into a suitable expression vector, such as the pX458 plasmid, which co-expresses Cas9 and a fluorescent marker (e.g., GFP) for selection.[11]
| Parameter | Recommendation |
| Target Location | Early exon (e.g., exon 2) |
| Number of gRNAs | At least two distinct sequences |
| Vector | Co-expressing Cas9 and a selectable marker |
1.2 Cell Culture and Transfection
-
Cell Seeding: One day prior to transfection, seed the target cells (e.g., HEK293T, HeLa) in a 6-well plate to achieve 70-80% confluency on the day of transfection.[12]
-
Transfection: Transfect the cells with the Cas9-gRNA expression plasmid using a suitable method such as lipid-mediated transfection (e.g., Lipofectamine) or electroporation.[13][14] Follow the manufacturer's protocol for the chosen transfection reagent.
| Component | Amount (per well of 6-well plate) |
| Cas9-gRNA Plasmid DNA | 2.5 µg |
| Transfection Reagent | As per manufacturer's instructions |
| Opti-MEM | As per manufacturer's instructions |
1.3 Enrichment and Single-Cell Cloning
-
Enrichment (Optional): If the transfection efficiency is low, enrich for transfected cells 48-72 hours post-transfection using fluorescence-activated cell sorting (FACS) for the expressed fluorescent marker (e.g., GFP).[12]
-
Single-Cell Cloning: Isolate single cells from the transfected pool using limiting dilution or by seeding single cells into 96-well plates via FACS.[15]
| Method | Procedure |
| Limiting Dilution | Serially dilute the cell suspension to a concentration of ~1 cell per 100 µL and dispense into a 96-well plate.[12] |
| FACS | Sort single, GFP-positive cells directly into individual wells of a 96-well plate containing conditioned media. |
1.4 Clonal Expansion and Screening
-
Expansion: Culture the single-cell clones until they form visible colonies.
-
Screening: Once confluent, expand a portion of each clone for genomic DNA extraction and cryopreservation.
Protocol 2: Validation of ADAM-17 Knockout
2.1 Genotyping by Sanger Sequencing
-
PCR Amplification: Amplify the genomic region of the ADAM-17 gene targeted by the gRNA from the extracted genomic DNA of each clone.
-
Sequencing: Sequence the PCR products to identify the presence of insertions or deletions (indels) that disrupt the open reading frame.
2.2 Western Blot Analysis
-
Sample Preparation: Lyse cells from the wild-type and potential knockout clones and determine the protein concentration.[16]
-
Electrophoresis and Transfer: Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[17][18]
-
Immunodetection: Probe the membrane with a primary antibody specific for ADAM-17, followed by an HRP-conjugated secondary antibody.[17] Visualize the bands using a chemiluminescent substrate.[16] The absence of a band corresponding to ADAM-17 in the knockout clones confirms the knockout at the protein level.
| Reagent | Concentration/Dilution |
| Primary Antibody (anti-ADAM-17) | As per manufacturer's recommendation |
| HRP-conjugated Secondary Antibody | As per manufacturer's recommendation |
| Loading Control (e.g., anti-β-actin) | As per manufacturer's recommendation |
Protocol 3: Substrate Shedding Assay
This assay is used to functionally validate the loss of ADAM-17 activity by measuring the shedding of a known substrate.
3.1 Alkaline Phosphatase (AP)-Tagged Substrate Shedding Assay
This method involves the transfection of cells with a vector expressing a known ADAM-17 substrate tagged with alkaline phosphatase.[19]
-
Transfection: Transfect wild-type and ADAM-17 knockout cells with a plasmid encoding an AP-tagged this compound (e.g., AP-TGFα).
-
Stimulation: 24-48 hours post-transfection, stimulate the cells with a known activator of ADAM-17, such as Phorbol 12-myristate 13-acetate (PMA), to induce shedding.
-
Sample Collection: Collect the cell culture supernatant (containing the shed AP-substrate) and prepare cell lysates.
-
AP Activity Measurement: Measure the alkaline phosphatase activity in both the supernatant and the cell lysate using a suitable substrate (e.g., p-nitrophenyl phosphate). The shedding activity is calculated as the ratio of AP activity in the supernatant to the total AP activity (supernatant + lysate). A significant reduction in this ratio in knockout cells compared to wild-type cells confirms the functional loss of ADAM-17.
| Parameter | Condition |
| AP-Substrate Plasmid | 1-2 µg per well of a 24-well plate |
| PMA Concentration | 25-100 ng/mL |
| Stimulation Time | 30-60 minutes |
3.2 Fluorogenic Peptide Substrate Assay
This in vitro assay measures the enzymatic activity of ADAM-17 using a specific fluorogenic peptide substrate.[20][21]
-
Reaction Setup: In a 96-well plate, combine the cell lysate from wild-type and knockout cells with a fluorogenic this compound in an appropriate reaction buffer.
-
Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).[20] A lack of increase in fluorescence in the knockout cell lysates indicates the absence of ADAM-17 activity.
| Component | Final Concentration |
| Fluorogenic Substrate | ~10 µM |
| Cell Lysate | 10-50 µg |
| Reaction Buffer | 25mM Tris, pH 8, 6 x 10⁻⁴ Brij detergent |
Identification of Novel ADAM-17 Substrates
ADAM-17 knockout cell lines are invaluable for the discovery of new substrates. A common approach is to compare the secretome (the collection of all secreted proteins) of wild-type and ADAM-17 knockout cells using quantitative proteomics, such as tandem mass tag (TMT)-based mass spectrometry.[22] Proteins that are found in significantly lower abundance in the secretome of knockout cells are potential ADAM-17 substrates. These candidates can then be validated using the substrate shedding assays described above.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the generation and validation of ADAM-17 knockout cell lines. These cell lines serve as a critical platform for investigating the diverse biological roles of ADAM-17 and for the identification and validation of its substrates, thereby facilitating the development of targeted therapies for a range of diseases.
References
- 1. Frontiers | ADAM17, A Key Player of Cardiac Inflammation and Fibrosis in Heart Failure Development During Chronic Catecholamine Stress [frontiersin.org]
- 2. Tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and Sickness Behavior Development in Mice [frontiersin.org]
- 6. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. synthego.com [synthego.com]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. synthego.com [synthego.com]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. genecopoeia.com [genecopoeia.com]
- 13. editco.bio [editco.bio]
- 14. CRISPR Transfection | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. synthego.com [synthego.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 18. nacalai.com [nacalai.com]
- 19. researchgate.net [researchgate.net]
- 20. biozyme-inc.com [biozyme-inc.com]
- 21. researchgate.net [researchgate.net]
- 22. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant ADAM-17 and its Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the expression and purification of recombinant A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and its substrates. The methodologies described herein are essential for obtaining high-purity, active proteins for structural, functional, and drug discovery studies.
Introduction to ADAM-17 and its Substrates
ADAM-17 is a transmembrane metalloprotease that plays a crucial role in a variety of physiological and pathological processes by cleaving and releasing the extracellular domains of numerous membrane-bound proteins.[1][2][3][4] This process, known as "ectodomain shedding," activates or inactivates signaling pathways involved in inflammation, cell proliferation, and migration.[4] Key substrates of ADAM-17 include Tumor Necrosis Factor-α (TNF-α), Epidermal Growth Factor Receptor (EGFR) ligands, and L-selectin.[1][5][6] Given its involvement in diseases such as rheumatoid arthritis and cancer, ADAM-17 is a significant target for therapeutic intervention.[2]
The production of highly pure and active recombinant ADAM-17 and its substrates is a prerequisite for detailed biochemical and structural analyses, as well as for high-throughput screening of potential inhibitors.[1] This document outlines robust methods for the expression and purification of these proteins.
Expression of Recombinant ADAM-17
The choice of expression system is critical for obtaining properly folded and active recombinant ADAM-17. Several systems have been successfully employed, each with its own advantages and disadvantages.
Commonly Used Expression Systems for Recombinant ADAM-17:
| Expression System | Description | Advantages | Disadvantages |
| Escherichia coli | Prokaryotic expression is often used for producing specific domains of ADAM-17, such as the catalytic domain.[7][8][9] | High yield, rapid growth, low cost. | Lack of post-translational modifications, potential for inclusion body formation. |
| HEK 293 Cells | Human embryonic kidney cells are a popular choice for expressing full-length or ectodomain constructs of human ADAM-17.[10] | Proper protein folding, complex post-translational modifications similar to native protein. | Lower yield compared to prokaryotic systems, more complex and expensive culture conditions. |
| Spodoptera frugiperda (Sf21) Cells | An insect cell line used with the baculovirus expression system.[6][11] | High levels of protein expression, capable of some post-translational modifications. | Different glycosylation patterns compared to mammalian cells, which may affect protein function. |
Purification of Recombinant ADAM-17
A multi-step chromatographic approach is typically employed to achieve high purity of recombinant ADAM-17. The most common strategy involves affinity chromatography, followed by ion exchange and size exclusion chromatography.
Protocol 1: Three-Step Purification of His-tagged Recombinant ADAM-17
This protocol describes the purification of a His-tagged ADAM-17 construct expressed in a suitable host system.
1. Affinity Chromatography (Immobilized Metal Affinity Chromatography - IMAC)
-
Principle: This technique utilizes the high affinity of a polyhistidine tag (His-tag) engineered onto the recombinant protein for immobilized metal ions, typically Ni²⁺ or Co²⁺.[12][13][14]
-
Column: Ni-NTA Agarose or similar pre-packed columns.[8][12]
-
Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 20 mM Imidazole, pH 7.4.
-
Elution Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 250-500 mM Imidazole, pH 7.4.
Procedure:
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-20 CV of Binding Buffer to remove unbound proteins.
-
Elute the bound protein with a linear gradient of Elution Buffer (0-100%) or in a stepwise manner.
-
Collect fractions and analyze by SDS-PAGE for the presence of ADAM-17.
2. Ion Exchange Chromatography (IEX)
-
Principle: This method separates proteins based on their net surface charge.[15][16][17] Depending on the isoelectric point (pI) of the ADAM-17 construct and the chosen pH, either anion or cation exchange chromatography can be used. For ADAM-17, which often has a pI in the acidic range, anion exchange chromatography is frequently employed.[8][9]
-
Column: Mono Q or Q Sepharose (Anion Exchange).
-
Buffer A (Low Salt): 20 mM Tris-HCl, 20 mM NaCl, pH 8.0.
-
Buffer B (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
Procedure:
-
Pool and buffer exchange the fractions containing ADAM-17 from the IMAC step into Buffer A.
-
Equilibrate the anion exchange column with 5-10 CV of Buffer A.
-
Load the sample onto the column.
-
Wash the column with 5-10 CV of Buffer A.
-
Elute the protein with a linear gradient of NaCl (0-100% Buffer B) over 20 CV.
-
Collect fractions and analyze by SDS-PAGE.
3. Size Exclusion Chromatography (SEC)
-
Principle: Also known as gel filtration, this technique separates proteins based on their hydrodynamic radius (size and shape).[18][19][20] It is an excellent final "polishing" step to remove aggregates and other remaining impurities.[18]
-
Column: Superdex 200 or similar.[8]
-
Buffer: Phosphate-Buffered Saline (PBS) or a buffer suitable for downstream applications (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
Procedure:
-
Concentrate the pooled fractions from the IEX step.
-
Equilibrate the SEC column with at least 2 CV of the chosen buffer.
-
Load the concentrated sample onto the column (sample volume should not exceed 2-5% of the total column volume for optimal resolution).
-
Elute the protein isocratically with the equilibration buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
Workflow for Recombinant ADAM-17 Purification
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recombinant Mouse TACE/ADAM17 Protein, CF 2978-AD-010: R&D Systems [rndsystems.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. astorscientific.us [astorscientific.us]
- 8. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease 17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Protein Purification by Affinity Chromatography | Sino Biological [sinobiological.com]
- 13. bio-rad.com [bio-rad.com]
- 14. neb.com [neb.com]
- 15. Refolding: Ion Exchange Chromatography [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. goldbio.com [goldbio.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies of ADAM-17 Substrate Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as TNF-α converting enzyme (TACE), is a critical cell-surface protease involved in the ectodomain shedding of a wide array of transmembrane proteins.[1][2] This process releases the extracellular domains of substrates from the cell surface, initiating or modulating signaling pathways that are crucial in various physiological and pathological processes, including inflammation, cancer, and development.[2][3] ADAM-17's substrates are diverse and include tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R).[2][4] The dysregulation of ADAM-17 activity is implicated in numerous diseases, making it a significant therapeutic target.[3][5]
These application notes provide a comprehensive guide to designing and executing in vivo studies to investigate ADAM-17 substrate processing. Detailed protocols for key experimental techniques are provided to facilitate reproducible and robust data generation for researchers in academia and the pharmaceutical industry.
In Vivo Experimental Design
The successful in vivo investigation of this compound processing relies on a well-designed experimental plan. Key considerations include the selection of an appropriate animal model, the method of ADAM-17 modulation (e.g., genetic models or pharmacological inhibition), and the endpoints for assessing substrate cleavage.
Animal Models
The choice of animal model is contingent on the specific research question.
-
Genetically Modified Mouse Models:
-
ADAM-17 Knockout (KO) Mice: Conventional ADAM-17 KO mice are typically not viable, exhibiting perinatal lethality.[3]
-
Conditional Knockout (cKO) Mice: These models allow for tissue-specific or inducible deletion of ADAM-17, overcoming the lethality of full knockouts and enabling the study of its role in specific cell types or at particular developmental stages.[6]
-
Hypomorphic ADAM-17 Mice: These mice express reduced levels of ADAM-17 and are viable, providing a model to study the consequences of reduced, but not absent, ADAM-17 activity.[7]
-
-
Disease Models:
-
Cancer Xenograft Models: Human cancer cell lines can be implanted into immunodeficient mice to study the role of ADAM-17 in tumor growth and metastasis. For example, a non-small cell lung cancer (NSCLC) A549 xenograft model can be used to assess the effects of ADAM-17 inhibition on tumor progression.[8]
-
Inflammation Models:
-
Pharmacological Inhibition
Pharmacological inhibitors are valuable tools for studying the acute effects of ADAM-17 inhibition and for preclinical evaluation of potential therapeutics.
-
Small Molecule Inhibitors: Several small molecule inhibitors targeting the catalytic site of ADAM-17 have been developed. For in vivo use, it is crucial to select inhibitors with good bioavailability and specificity. An example is TMI-005, which has been used in in vivo cancer studies.[1]
-
Monoclonal Antibodies: Antibodies that specifically target and inhibit human ADAM-17 can be used in xenograft models. For instance, the D1(A12) antibody has been evaluated in an ovarian cancer model.[9]
Experimental Workflow
A typical in vivo experimental workflow for studying this compound processing is outlined below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of ADAM17 impairs endothelial cell necroptosis and blocks metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Anti-Tumour Effects of a Specific Anti-ADAM17 Antibody in an Ovarian Cancer Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing CRISPR-Cas9 to Elucidate ADAM-17 Substrate Interactions
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a critical cell-surface sheddase that plays a pivotal role in a vast array of physiological and pathological processes.[1][2] By cleaving the extracellular domains of its numerous substrates—including growth factors, cytokines, and their receptors—ADAM-17 modulates multiple signaling pathways that are crucial in inflammation, autoimmune diseases, cancer development, and tissue regeneration.[3][4][5] The diverse and often context-dependent functions of ADAM-17 make the precise dissection of its interactions with specific substrates a significant challenge. The advent of CRISPR-Cas9 genome editing technology offers a powerful and precise tool to investigate these interactions by enabling the targeted knockout or modification of the ADAM17 gene. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging CRISPR-Cas9 to study ADAM-17 substrate interactions, complete with detailed protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Core Concepts
The fundamental principle behind this application is the use of CRISPR-Cas9 to generate cell lines or animal models with a functional knockout of the ADAM17 gene. By comparing these knockout models to their wild-type counterparts, researchers can systematically identify substrates that are no longer shed and elucidate the downstream consequences on cellular signaling.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study this compound interactions using CRISPR-Cas9.
Protocol 1: sgRNA Design and Validation for ADAM17 Knockout
Objective: To design and validate single guide RNAs (sgRNAs) that efficiently target the ADAM17 gene for CRISPR-Cas9-mediated knockout.
Materials:
-
Computer with internet access
-
sgRNA design software (e.g., CHOPCHOP, IDT's CRISPR-gRNA design tool)[6][7]
-
DNA sequence of the target ADAM17 gene (human or mouse)
-
Plasmids for sgRNA expression (e.g., pX458)[6]
-
Lipofectamine-based transfection reagent or electroporation system
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
Procedure:
-
sgRNA Design:
-
Obtain the DNA sequence of the ADAM17 gene from a database such as NCBI.
-
Use an online sgRNA design tool to identify potential sgRNA sequences targeting an early exon of the ADAM17 gene.[6][9] Designing sgRNAs to target an early exon increases the likelihood of generating a loss-of-function mutation.[6]
-
Select at least two sgRNAs with high predicted on-target scores and low predicted off-target effects.[10][11] Key design considerations include a GC content of 40-60% and the presence of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[7][11]
-
-
sgRNA Cloning:
-
Synthesize oligonucleotides corresponding to the selected sgRNA sequences.
-
Anneal the complementary oligonucleotides to generate double-stranded DNA fragments.
-
Clone the annealed oligonucleotides into a suitable sgRNA expression vector containing the Cas9 nuclease, such as pX458, which also expresses a fluorescent marker for selection.[6]
-
-
Transfection and Validation:
-
Transfect the sgRNA/Cas9 expression plasmids into the chosen cell line.
-
After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
-
Amplify the targeted region of the ADAM17 gene by PCR using primers flanking the sgRNA target sites.
-
Analyze the PCR products for the presence of insertions or deletions (indels) using a T7 endonuclease I assay or by Sanger sequencing. A successful knockout will result in a mixed sequencing chromatogram downstream of the cleavage site.
-
Protocol 2: Generation of a Clonal ADAM17 Knockout Cell Line
Objective: To generate a stable, clonal cell line with a complete knockout of the ADAM17 gene.
Materials:
-
Validated sgRNA/Cas9 expression plasmid (from Protocol 1)
-
Cell line of interest
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorter (FACS) or limiting dilution supplies
-
96-well plates
-
Cell culture medium and supplements
-
Western blotting reagents
-
Anti-ADAM17 antibody
Procedure:
-
Transfection and Single-Cell Sorting:
-
Transfect the validated sgRNA/Cas9 plasmid into the target cells.
-
48 hours post-transfection, use FACS to sort single GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate containing conditioned medium. Alternatively, perform limiting dilution to isolate single cells.
-
-
Clonal Expansion:
-
Culture the single cells until they form visible colonies. This may take 1-3 weeks depending on the cell line.
-
Expand the individual clones into larger culture vessels (e.g., 24-well plates, then 6-well plates).
-
-
Screening and Validation of Knockout Clones:
-
Genomic DNA analysis: Extract genomic DNA from each expanded clone and perform PCR and Sanger sequencing as described in Protocol 1 to confirm the presence of frameshift-inducing indels in the ADAM17 gene.
-
Western Blot analysis: Lyse a portion of the cells from each clone and perform Western blotting using an antibody specific for ADAM-17 to confirm the absence of the ADAM-17 protein. This is a critical step to ensure a functional knockout at the protein level.
-
Protocol 3: Substrate Shedding Assay
Objective: To quantitatively measure the shedding of a putative this compound in wild-type versus ADAM17 knockout cells.
Materials:
-
Wild-type and ADAM17 knockout cell lines
-
Cell culture medium (serum-free for the assay)
-
Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce shedding[12]
-
Conditioned medium collection tubes
-
ELISA kit specific for the substrate of interest (e.g., TGF-α, IL-6R)
-
Cell lysis buffer
-
BCA protein assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed an equal number of wild-type and ADAM17 knockout cells into multi-well plates.
-
-
Stimulation of Shedding:
-
Sample Collection:
-
Collect the conditioned medium from each well. This contains the shed ectodomain of the substrate.
-
Lyse the cells remaining in the wells to measure total cellular protein for normalization.
-
-
Quantification of Shed Substrate:
-
Use a substrate-specific ELISA to measure the concentration of the shed ectodomain in the conditioned medium.
-
Measure the total protein concentration in the cell lysates using a BCA assay.
-
Normalize the amount of shed substrate to the total cellular protein to account for any differences in cell number.
-
-
Data Analysis:
-
Compare the amount of shed substrate between wild-type and ADAM17 knockout cells, both under basal and stimulated conditions. A significant reduction in shedding in the knockout cells indicates that the protein is a substrate of ADAM-17.
-
Data Presentation
Quantitative data from substrate shedding assays should be summarized in clearly structured tables to facilitate easy comparison between experimental conditions.
Table 1: Effect of ADAM17 Knockout on TGF-α Shedding
| Cell Line | Treatment | Shed TGF-α (pg/mL) | Fold Change vs. WT (Unstimulated) |
| Wild-Type | Unstimulated | 150 ± 15 | 1.0 |
| Wild-Type | PMA (100 nM) | 750 ± 50 | 5.0 |
| ADAM17 KO | Unstimulated | 20 ± 5 | 0.13 |
| ADAM17 KO | PMA (100 nM) | 25 ± 8 | 0.17 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Screening of Potential ADAM-17 Substrates
| Substrate | Shedding in WT Cells (relative units) | Shedding in ADAM17 KO Cells (relative units) | % Reduction in Shedding | This compound? |
| Substrate A | 100 ± 10 | 8 ± 2 | 92% | Yes |
| Substrate B | 120 ± 15 | 115 ± 12 | 4% | No |
| Substrate C | 85 ± 8 | 15 ± 4 | 82% | Yes |
Data are presented as mean ± standard deviation.
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: ADAM-17 signaling pathways.
Caption: CRISPR-Cas9 workflow for studying ADAM-17.
Caption: Logical flow of CRISPR-mediated ADAM-17 knockout studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. idtdna.com [idtdna.com]
- 8. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease 17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 12. Targeted truncation of the ADAM17 cytoplasmic domain in mice results in protein destabilization and a hypomorphic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vitro ADAM-17 Cleavage Assays
Welcome to the technical support center for optimizing buffer conditions for in vitro ADAM-17 cleavage assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro ADAM-17 cleavage assays in a question-and-answer format.
Q1: My fluorescent signal is weak or absent. What are the possible causes and solutions?
A weak or non-existent signal in your ADAM-17 assay can stem from several factors, primarily related to enzyme activity and assay setup.
-
Inactive Enzyme: ADAM-17 is sensitive to repeated freeze-thaw cycles which can lead to a loss of activity.[1] It is recommended to aliquot the enzyme into single-use vials upon receipt and store them at -80°C.[1]
-
Insufficient Enzyme Concentration: The concentration of the enzyme may be too low to generate a detectable signal within the incubation period. Consider increasing the enzyme concentration or extending the incubation time.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of co-factors in the assay buffer are critical for optimal ADAM-17 activity. Ensure your buffer composition aligns with recommended conditions (see Table 1).
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorogenic substrate you are using. Different kits may have different wavelength requirements.[1]
Q2: I'm observing a high background fluorescence. How can I reduce it?
High background can mask the true signal from ADAM-17 activity. Here are some common causes and solutions:
-
Substrate Instability: The fluorogenic substrate may be auto-hydrolyzing. Prepare the substrate solution fresh and protect it from light.
-
Contaminated Reagents: Buffer components or water used for dilutions might be contaminated with fluorescent compounds. Use high-purity reagents and water.
-
Well Contamination: Ensure the wells of your microplate are clean and free from any residual fluorescent material. Using low-binding, black 96-well plates is recommended to minimize background.[2]
-
Incorrect Blanking: Make sure to include a proper "substrate blank" control containing the assay buffer and substrate but no enzyme. This value should be subtracted from all other readings.[1]
Q3: My results are inconsistent between experiments. What could be the cause?
Reproducibility is key in any assay. If you are experiencing high variability, consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variations. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Temperature Fluctuations: ADAM-17 activity is temperature-dependent. Ensure that all assay components are equilibrated to the correct temperature before starting the reaction and maintain a consistent temperature during incubation. Assays are often performed at 37°C.[2][3]
-
Reagent Instability: As mentioned, enzyme and substrate stability are critical. Prepare fresh dilutions of reagents for each experiment.
-
Edge Effects: In 96-well plates, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells or filling them with buffer to create a humidity barrier.
Q4: How does the choice of buffer and pH affect ADAM-17 activity?
The choice of buffer system and its pH are critical for optimal ADAM-17 activity. While different buffers can be used, Tris-HCl and Tricine are common choices. The optimal pH for ADAM-17 activity is generally in the neutral to slightly alkaline range. For example, some protocols recommend a pH of 7.5, while others suggest a pH of 9.0.[3] It is crucial to empirically determine the optimal pH for your specific substrate and experimental conditions.
Q5: What is the role of detergents and chelators in the assay buffer?
-
Detergents: Non-ionic detergents like Triton X-100 are sometimes included in lysis buffers and assay buffers.[4][5] They can help to maintain the solubility of the enzyme and substrate and prevent aggregation. However, the concentration needs to be optimized as high concentrations can denature the enzyme.
-
Chelators: ADAM-17 is a zinc-dependent metalloprotease.[6][7] Therefore, strong chelating agents like EDTA must be avoided in the final assay buffer as they will inactivate the enzyme by sequestering the catalytic zinc ion.[8] Conversely, the inclusion of a low concentration of ZnCl₂ (e.g., 1 mM) can sometimes be beneficial for maintaining enzyme activity.[3] Some protocols also include CaCl₂.[3][5]
Data Presentation: Comparison of Assay Buffer Components
The following table summarizes typical components found in in vitro ADAM-17 cleavage assay buffers from various sources. This allows for easy comparison and aids in the selection of an appropriate starting point for optimization.
| Component | Concentration Range | Purpose | Source(s) |
| Buffer | 50 mM | Maintain pH | ,[3],[9] |
| Tris-HCl, Tricine, HEPES | ,[5],[3] | ||
| pH | 7.5 - 9.0 | Optimal enzyme activity | ,[5],[3] |
| NaCl | 100 mM | Ionic strength | [3] |
| CaCl₂ | 1 - 10 mM | Co-factor | [5],[3] |
| ZnCl₂ | 1 mM | Co-factor for metalloprotease | [3] |
| Detergent | 0.5% Triton X-100 | Prevent aggregation, improve solubility | [4],[5] |
| Reducing Agent | 1 mM 2-mercaptoethanol | Maintain reduced state of cysteine residues | [4],[5] |
| DMSO | 1% (final) | Solvent for inhibitors | [1] |
Experimental Protocols
Detailed Methodology for a Standard In Vitro ADAM-17 Cleavage Assay
This protocol provides a general framework for performing an in vitro cleavage assay using a fluorogenic substrate.
Materials:
-
Recombinant human ADAM-17
-
Fluorogenic ADAM-17 substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl₂, 1 mM ZnCl₂)
-
Inhibitor (optional, for IC₅₀ determination)
-
DMSO (for inhibitor dilution)
-
Black, low-binding 96-well plate[2]
-
Fluorescent plate reader
Procedure:
-
Reagent Preparation:
-
Thaw recombinant ADAM-17 and the fluorogenic substrate on ice.
-
Prepare the desired concentration of ADAM-17 by diluting the stock in cold Assay Buffer.
-
Prepare the substrate solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
If testing inhibitors, prepare a serial dilution of the compound in Assay Buffer containing the same final percentage of DMSO that will be in the assay wells (typically 1%).[1]
-
-
Assay Setup:
-
Add 50 µL of the diluted ADAM-17 solution to each well of the 96-well plate.
-
For inhibitor studies, add 10 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 10 µL of Assay Buffer with DMSO.
-
Include a "Substrate Blank" well containing 50 µL of Assay Buffer and a "No Enzyme" control well.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Incubate the plate at 37°C for the desired time (e.g., 60 minutes). The incubation time may need to be optimized.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the substrate (e.g., Ex: 320 nm, Em: 405 nm or Ex: 358 nm, Em: 455 nm).[1]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the "Substrate Blank" from all other readings.
-
Calculate the enzyme activity based on the increase in fluorescence over time.
-
For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for an in vitro ADAM-17 cleavage assay.
Caption: Troubleshooting decision tree for ADAM-17 assays.
Caption: ADAM-17 mediated shedding of TNF-α.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Regulation of mature ADAM17 by redox agents for L-selectin shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functional Maturation of A Disintegrin and Metalloproteinase (ADAM) 9, 10, and 17 Requires Processing at a Newly Identified Proprotein Convertase (PC) Cleavage Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Inhibitor of ADAM17 Composed of a Zinc-Binding Dithiol Moiety and a Specificity Pocket-Binding Appendage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low signal in ADAM-17 FRET-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Förster Resonance Energy Transfer (FRET)-based assays to study ADAM-17 (A Disintegrin and Metalloproteinase 17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme).
Frequently Asked Questions (FAQs)
Q1: What is a FRET-based assay for ADAM-17?
A FRET-based assay for ADAM-17 is a biochemical method used to measure the enzyme's activity. It utilizes a synthetic peptide substrate that contains two fluorescent molecules: a donor and an acceptor (or quencher). In the intact substrate, the donor and acceptor are in close proximity, allowing for FRET to occur. When ADAM-17 cleaves the peptide, the donor and acceptor are separated, leading to a measurable change in the fluorescence signal. This change is proportional to the enzymatic activity.[1][2]
Q2: What are the common causes of low or no signal in my ADAM-17 FRET assay?
Low signal in an ADAM-17 FRET assay can stem from several factors, including:
-
Inactive Enzyme: The ADAM-17 enzyme may have lost activity due to improper storage or handling.
-
Sub-optimal Assay Conditions: This includes incorrect buffer pH, ionic strength, or the presence of inhibitory substances.
-
Incorrect Substrate Concentration: The concentration of the FRET substrate may be too low for detection or too high, leading to substrate inhibition.
-
Instrument Settings: Improperly configured plate reader settings, such as excitation and emission wavelengths or gain settings, can lead to poor signal detection.
-
Photobleaching: Excessive exposure of the fluorescent substrate to the excitation light can cause photobleaching and a decrease in signal.[3]
-
Peptide Sticking to Plates: The FRET peptide substrate or the enzyme itself can adhere to the surface of the microplate wells, reducing the effective concentration in the solution.[3]
Q3: How can I be sure my ADAM-17 enzyme is active?
To confirm the activity of your ADAM-17 enzyme, it is recommended to run a positive control with a known, active batch of the enzyme. Additionally, ensure that the enzyme has been stored and handled correctly, avoiding repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Low Fluorescence Signal or No Change in Signal
A low or absent fluorescence signal is a common issue in FRET-based assays. Follow this guide to diagnose and resolve the problem.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive ADAM-17 Enzyme | - Use a new, validated lot of ADAM-17 enzyme.- Ensure proper storage conditions (typically -80°C in aliquots to avoid freeze-thaw cycles).[4]- Include a positive control with a known active enzyme. |
| Sub-optimal Enzyme Concentration | - Titrate the ADAM-17 concentration to find the optimal working range. A typical starting concentration is around 1.25 ng/µl (25 ng/reaction).[4] |
| Incorrect FRET Substrate Concentration | - Determine the Michaelis constant (Km) for your substrate to identify the optimal concentration range. A common starting concentration is 10 µM.[5][6]- Perform a substrate titration to find the concentration that gives the best signal-to-background ratio without causing substrate inhibition. |
| Inappropriate Assay Buffer | - Verify the pH and composition of your assay buffer. A common buffer is 25 mM Tris, pH 8.0-9.0.[5][6]- Ensure the absence of salts like CaCl2, NaCl, and Na2SO4, which can inhibit TACE activity.[5]- Consider adding a non-ionic detergent like 0.005% Brij-35 or 0.01% Triton X-100 to prevent sticking of the peptide and enzyme to the plate.[3][5] |
| Incorrect Instrument Settings | - Confirm the excitation and emission wavelengths are appropriate for your specific FRET pair. For a typical ADAM-17 substrate, excitation is around 320-358 nm and emission is around 405-455 nm.[4][5]- Optimize the gain setting on your fluorescence plate reader to ensure the signal is within the linear range of detection.[7] |
| Photobleaching of Fluorophore | - Reduce the number of flashes per measurement or increase the interval between readings.[3]- Minimize the exposure of the plate to light before reading. |
| DMSO Concentration Too High | - If your substrate or inhibitor is dissolved in DMSO, ensure the final concentration in the assay does not exceed 1% to avoid inhibitory effects.[6] |
Experimental Protocols
Standard ADAM-17 FRET-Based Assay Protocol
This protocol provides a general framework for measuring ADAM-17 activity. Optimization of specific parameters may be required for different experimental setups.
Materials:
-
Recombinant Human TACE/ADAM17
-
ADAM-17 FRET Substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence Plate Reader
Procedure:
-
Prepare Reagents:
-
Dilute the ADAM-17 FRET substrate to a working concentration of 20 µM in Assay Buffer.
-
Dilute the recombinant human TACE/ADAM17 to a working concentration of 0.2 ng/µL in Assay Buffer. Keep the diluted enzyme on ice.
-
-
Set up the Assay Plate:
-
Add 50 µL of the diluted ADAM-17 enzyme solution to each well.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
If testing inhibitors, add the inhibitor solution to the wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate. Ensure the final DMSO concentration is below 1%.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 50 µL of the diluted FRET substrate solution to each well. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).[5]
-
Measure the fluorescence kinetically for a set period (e.g., 5-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all other readings.
-
Determine the reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control.
-
Visualizations
ADAM-17 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. biozyme-inc.com [biozyme-inc.com]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
minimizing off-target effects of ADAM-17 inhibitors in cell-based assays
Welcome to the Technical Support Center for ADAM-17 Inhibitor Assays. This guide provides troubleshooting advice and frequently asked questions to help researchers minimize off-target effects and ensure data integrity in cell-based assays involving A Disintegrin and Metalloproteinase 17 (ADAM-17) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is ADAM-17 and why is it a therapeutic target?
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a cell surface protease. It plays a crucial role in numerous physiological and pathological processes by cleaving and releasing the extracellular domains of membrane-bound proteins, a process called "ectodomain shedding". Key substrates of ADAM-17 include the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR). Due to its role in inflammation, cancer progression, and autoimmune diseases, ADAM-17 is a significant therapeutic target.
Q2: What are the most common off-target effects of ADAM-17 inhibitors?
The most significant off-target effects arise from a lack of selectivity, primarily against other metalloproteinases. Many early-generation, broad-spectrum inhibitors, particularly those using a zinc-binding hydroxamate group, also inhibit other ADAMs (like ADAM10) and Matrix Metalloproteinases (MMPs). This lack of selectivity can lead to misleading results and potential cytotoxicity. For example, inhibiting ADAM10 can interfere with essential physiological processes like Notch signaling.
Q3: How does inhibitor design influence selectivity?
Inhibitor selectivity is largely determined by its mechanism of action and how it interacts with the enzyme.
-
Active-Site Inhibitors: These compounds, often containing a zinc-binding group (ZBG) like hydroxamate, target the catalytic zinc ion in the enzyme's active site. Because the active sites of many metalloproteinases are similar, these inhibitors can have broad activity and significant off-target effects.
-
Exosite-Binding Inhibitors: Newer inhibitors are designed to target exosites—secondary binding sites outside the catalytic cleft. By binding to unique surface regions of ADAM-17, these inhibitors can achieve much higher selectivity and may even offer substrate-specific inhibition, preventing the cleavage of certain substrates while allowing others.
Q4: Why is it critical to differentiate between ADAM-17 and ADAM-10 activity?
ADAM-17 and ADAM-10 are closely related sheddases with some overlapping substrates. However, they also have distinct, non-redundant functions. ADAM-10 is the primary sheddase for substrates like betacellulin and is crucial for Notch signaling, a vital pathway in development and cell differentiation. Inhibition of ADAM-10 can lead to significant unintended biological consequences. Therefore, confirming that an inhibitor's effect is specific to ADAM-17 is essential for correctly interpreting experimental results.
Troubleshooting Guide
Problem: My ADAM-17 inhibitor shows high cytotoxicity at its effective concentration.
-
Possible Cause 1: Off-target effects. The inhibitor may be affecting other essential metalloproteinases or cellular pathways, leading to cell death. Broad-spectrum inhibitors are a common cause of this issue.
-
Solution: Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to quantify the inhibitor's toxicity. Test a range of concentrations to determine the IC50 for ADAM-17 activity and the CC50 (cytotoxic concentration 50%). If these values are too close, consider switching to a more selective, non-hydroxamate or exosite-binding inhibitor.
-
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentration used.
-
Solution: Run a vehicle control experiment where cells are treated with the same concentration of the solvent alone. Ensure the final solvent concentration in your assay does not exceed recommended levels (typically <0.5%).
-
Problem: I observe inhibition of a known ADAM-10 substrate (e.g., betacellulin, N-cadherin).
-
Possible Cause: Lack of inhibitor selectivity. The inhibitor is not specific to ADAM-17 and is cross-reacting with ADAM-10.
-
Solution 1: Use specific substrates to confirm selectivity. Design an experiment to measure the shedding of an ADAM-10-exclusive substrate (e.g., betacellulin) and an ADAM-17-preferential substrate (e.g., TNF-α, TGF-α, or Heregulin) in parallel. A selective ADAM-17 inhibitor should significantly reduce the shedding of the ADAM-17 substrate without affecting the ADAM-10 substrate.
-
Solution 2: Use a genetic approach. If available, use cells deficient in ADAM-10 (Adam10-/-) or ADAM-17 (Adam17-/-) to confirm the target of your inhibitor. An ADAM-17 specific inhibitor should have no effect in Adam17-/- cells but should retain its activity in Adam10-/- cells.
-
Problem: The inhibitor shows high potency in a biochemical (cell-free) assay but low potency in my cell-based assay.
-
Possible Cause 1: Poor cell permeability. The inhibitor may not be able to efficiently cross the cell membrane to reach ADAM-17. This can be a problem for certain chemical scaffolds.
-
Solution: Compare the IC50 values from your cell-free and cell-based assays. A large discrepancy (e.g., >10-fold) suggests a permeability issue. Unfortunately, this is an intrinsic property of the compound. You may need to select a different inhibitor with better published cellular activity.
-
-
Possible Cause 2: Inhibitor instability or metabolism. The compound may be unstable in cell culture media or rapidly metabolized by the cells.
-
Solution: Consult the manufacturer's data sheet for information on the inhibitor's stability. If possible, perform a time-course experiment to see if the inhibitory effect diminishes over time.
-
Data Presentation: Inhibitor Selectivity Profile
The table below summarizes the potency (IC50) of various inhibitors against ADAM-17 and the common off-target, ADAM-10. Lower values indicate higher potency. The selectivity ratio highlights the inhibitor's preference for ADAM-17.
| Inhibitor | Type | ADAM-17 IC50 (nM) | ADAM-10 IC50 (nM) | Selectivity (ADAM10/ADAM17) | Reference |
| TAPI-1 | Broad-Spectrum Hydroxamate | ~20 | ~500 | ~25x | |
| INCB7839 (Aderbasib) | Dual Inhibitor | 1 | 6 | ~6x | |
| BMS-561392 (DPC-333) | Selective Hydroxamate | 0.2 | >10,000 | >50,000x | |
| Compound 17 (Exosite) | Non-Zinc-Binding Exosite | 10,000 (10 µM) | No significant inhibition | Highly Selective | |
| KP-457 | Reverse Hydroxamate | 15 | 3,100 | ~207x |
Note: IC50 values can vary depending on assay conditions. This table is for comparative purposes.
Visualizations
Caption: Simplified ADAM-17 signaling pathway and point of intervention.
Caption: Experimental workflow for validating ADAM-17 inhibitor selectivity.
Caption: Troubleshooting logic for common ADAM-17 inhibitor assay issues.
Experimental Protocols
Protocol 1: Cell-Based TNF-α Shedding Assay
This protocol is designed to measure the activity of an ADAM-17 inhibitor by quantifying its effect on the shedding of TNF-α from stimulated cells.
Materials:
-
THP-1 cells (human monocytic cell line) or other suitable cell line endogenously expressing TNF-α.
-
RPMI-1640 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation.
-
Lipopolysaccharide (LPS) for inducing TNF-α expression.
-
ADAM-17 inhibitor and vehicle control (e.g., DMSO).
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
Phosphate Buffered Saline (PBS).
Methodology:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI medium.
-
Induction of TNF-α: Add LPS to a final concentration of 1 µg/mL to each well to induce the expression of membrane-bound pro-TNF-α. Incubate for 3-4 hours at 37°C, 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the ADAM-17 inhibitor and the vehicle control. After the LPS incubation, gently wash the cells once with 100 µL of warm PBS. Add 100 µL of serum-free medium containing the desired concentration of the inhibitor or vehicle to the appropriate wells. Incubate for 1 hour at 37°C.
-
Stimulation of Shedding: To induce shedding, add PMA to a final concentration of 100 nM to all wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂ to allow for TNF-α shedding.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant (which contains the shed, soluble TNF-α) without disturbing the cell pellet.
-
Quantification: Quantify the amount of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, PMA-stimulated control. Plot the results to determine the IC50 value.
Protocol 2: Cell Viability Assay (XTT)
This protocol assesses the cytotoxicity of the ADAM-17 inhibitor.
Materials:
-
Cells used in the primary activity assay.
-
Complete culture medium.
-
ADAM-17 inhibitor and vehicle control.
-
XTT labeling and electron-coupling reagent mixture.
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor and vehicle control. Add the compounds to the wells, ensuring the final volume and solvent concentrations are consistent across the plate. Include wells with medium only (blank) and cells with vehicle only (negative control).
-
Incubation: Incubate the plate for a period that reflects the duration of your primary assay (e.g., 24-72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer’s instructions. Add 50 µL of the mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the XTT tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm is recommended.
-
Data Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for ADAM-17 Substrate Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the detection of ADAM-17 substrates using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low sensitivity when detecting ADAM-17 substrates by mass spectrometry?
A1: Low sensitivity in detecting ADAM-17 substrates can stem from several factors:
-
Low abundance of substrates: Many ADAM-17 substrates are present at low concentrations on the cell surface.
-
Inefficient enrichment: The methods used to isolate or enrich for cleaved substrates may not be optimal.
-
Sample contamination: Contaminants such as detergents or salts can interfere with mass spectrometry analysis and suppress ionization.[1][2]
-
Suboptimal sample preparation: Incomplete protein digestion, reduction, or alkylation can lead to poor peptide generation and identification.[2]
-
Matrix effects: The presence of other high-abundance proteins can mask the signal from low-abundance substrates.[1]
-
Inefficient labeling (for quantitative proteomics): Incomplete or variable labeling of peptides can lead to inaccurate quantification and reduced sensitivity.
Q2: How can I enrich for ADAM-17 substrates to improve detection?
A2: Several strategies can be employed to enrich for ADAM-17 substrates:
-
Cell surface protein labeling: This method involves labeling proteins on the cell surface before inducing ADAM-17 activity. The released (shed) ectodomains in the cell culture medium can then be collected and analyzed.[3]
-
Inhibition-based comparison: Compare the proteome of cells treated with an ADAM-17 inhibitor (like TAPI-2 or GI254023X) to untreated cells.[3][4] Substrates of ADAM-17 will show decreased levels in the treated samples.
-
Affinity purification: If you have a specific antibody for a known or suspected substrate, you can use immunoprecipitation to enrich for that protein and its cleaved fragments.
Q3: What are the best practices for sample preparation for mass spectrometry analysis of ADAM-17 substrates?
A3: Robust sample preparation is critical for successful mass spectrometry analysis.[1][2] Key considerations include:
-
Clean cell pellets: Rinse cell pellets multiple times with phosphate-buffered saline (PBS) to remove any residual cell culture media.[5]
-
Efficient protein extraction: Use a lysis buffer compatible with mass spectrometry. Buffers containing detergents like SDS may require specific removal steps.[2][6]
-
Complete reduction and alkylation: Ensure complete reduction of disulfide bonds and alkylation of cysteines to prevent refolding and ensure efficient digestion.[2]
-
Reproducible proteolysis: Use high-quality trypsin or other proteases at an optimized enzyme-to-substrate ratio.[5][7]
-
Thorough desalting: Remove salts and other contaminants using C18 spin columns or similar devices before mass spectrometry analysis.[1]
Q4: Which quantitative proteomics technique is best suited for ADAM-17 substrate discovery?
A4: Isobaric labeling techniques like Tandem Mass Tags (TMT) are well-suited for quantitative proteomics of ADAM-17 substrates.[8][9] TMT allows for the simultaneous analysis of multiple samples (e.g., control vs. inhibitor-treated), which increases throughput and reduces variability.[9] This method enables precise relative quantification of protein abundance across different conditions.[8]
Troubleshooting Guides
Problem 1: No significant difference in protein abundance is observed between control and ADAM-17 inhibitor-treated samples.
| Possible Cause | Troubleshooting Step |
| Ineffective ADAM-17 Inhibition | Confirm the activity and optimal concentration of the ADAM-17 inhibitor using a fluorescence-based activity assay with a known fluorogenic substrate.[10] |
| Insufficient Incubation Time | Optimize the incubation time for both the inhibitor and the stimulus used to induce ADAM-17 activity. |
| Low ADAM-17 Activity | Ensure that the cell line used expresses sufficient levels of active ADAM-17. Consider stimulating the cells with phorbol esters (e.g., PMA) or growth factors (e.g., EGF) to enhance ADAM-17 activity.[11] |
| Suboptimal Mass Spectrometry Parameters | Ensure that the mass spectrometer is properly calibrated and that the acquisition method is optimized for the detection of low-abundance peptides. |
Problem 2: High variability between replicate samples in quantitative proteomics experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including cell lysis, protein quantification, digestion, and labeling.[2] |
| Variable Labeling Efficiency | Ensure complete and consistent labeling by optimizing the amount of labeling reagent and the reaction conditions (e.g., pH, incubation time).[9] |
| Pipetting Errors | Use calibrated pipettes and careful technique, especially when pooling labeled samples. |
| Incomplete Peptide Desalting | Ensure that the desalting procedure is performed consistently and effectively to remove any interfering substances. |
Experimental Protocols
Protocol 1: Cell Surface Protein Labeling for this compound Identification
This protocol is adapted from a study that successfully identified novel ADAM-17 substrates.[3]
-
Cell Culture: Culture HeLa cells (or other suitable cell line) to near confluency.
-
Cell Surface Labeling:
-
Wash cells twice with ice-cold PBS.
-
Label cell surface proteins with a fluorescent dye according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
Divide the labeled cells into two groups: control and inhibitor-treated.
-
Treat one group with an ADAM-17 inhibitor (e.g., 10 µM TAPI-2) for 30 minutes.[3]
-
-
Induction of Shedding:
-
Induce ADAM-17-mediated shedding by treating cells with a stimulating agent (e.g., PMA).
-
-
Collection of Conditioned Media:
-
Collect the cell culture medium containing the shed proteins.
-
Centrifuge to remove any detached cells.
-
-
Protein Precipitation and Preparation:
-
Precipitate the proteins from the conditioned media (e.g., using trichloroacetic acid).
-
Wash the protein pellet with cold acetone.
-
Resuspend the pellet in a buffer suitable for downstream analysis (e.g., 2D-gel electrophoresis or in-solution digestion for LC-MS/MS).
-
-
Mass Spectrometry Analysis:
-
Perform 2D-gel electrophoresis and identify protein spots with decreased intensity in the inhibitor-treated sample.[3]
-
Alternatively, perform in-solution digestion of the protein samples followed by LC-MS/MS analysis.
-
-
Data Analysis:
-
Identify proteins that are less abundant in the conditioned media of inhibitor-treated cells as potential ADAM-17 substrates.
-
Protocol 2: TMT-Based Quantitative Proteomics for this compound Discovery
This protocol outlines a general workflow for using TMT labeling to identify ADAM-17 substrates.
-
Sample Preparation:
-
Prepare cell lysates from control and ADAM-17 inhibitor-treated cells (at least three biological replicates per condition).
-
Quantify the protein concentration of each lysate.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Perform in-solution digestion using a standard protocol (reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin).[5]
-
-
TMT Labeling:
-
Label the resulting peptide mixtures with the appropriate TMT reagents according to the manufacturer's protocol.[9]
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Use an acquisition method that includes a survey scan (MS1) followed by data-dependent fragmentation of the most intense precursor ions (MS2) to generate reporter ions for quantification.
-
-
Data Analysis:
-
Use a suitable software package (e.g., Proteome Discoverer) to identify peptides and quantify the TMT reporter ions.
-
Perform statistical analysis to identify proteins with significantly decreased abundance in the inhibitor-treated samples.
-
Quantitative Data Summary
The following table summarizes kinetic data for ADAM-17 with different substrates, highlighting how substrate conformation can influence enzyme affinity.
| Substrate | Description | Km (µM)[12] | kcat (s-1)[12] |
| Substrate 6 | Random coil juxtamembrane substrate | 24 ± 6.2 | - |
| Substrate 8 | Substrate with two α-helix-inducing heptads | 7.5 ± 1.3 | - |
| Substrate 9 | α-helical substrate | 2.0 ± 0.1 | - |
Data from a study on the effects of substrate secondary structure on ADAM-17 activity.[12]
Visualizations
Caption: ADAM-17 mediated shedding of TNF-α and EGFR ligands.
Caption: TMT-based quantitative proteomics workflow for this compound identification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of proteolytic activity matrix analysis (PrAMA) to measure ADAM10 and ADAM17 sheddase activities in cell and tissue lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 6. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry-based proteomics revealed Glypican-1 as a novel ADAM17 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
overcoming difficulties in validating novel ADAM-17 substrates
Welcome to the technical support center for researchers validating novel ADAM-17 substrates. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and key data to facilitate your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the failed validation of a potential ADAM-17 substrate?
A1: Validation can fail for several reasons. A primary challenge is the functional redundancy and overlapping substrate specificity with other proteases, especially ADAM-10.[1] Additionally, the regulation of ADAM-17 is complex; its activity is not merely dependent on its expression level but is tightly controlled by post-translational modifications and trafficking to the cell surface, which is often stimulus-dependent.[2][3] An increase in ADAM-17 gene expression does not always correlate with an increase in shedding activity.[4] Failure can also arise from experimental design, such as using non-physiological stimuli or inhibitors with poor selectivity.
Q2: How can I definitively differentiate ADAM-17-mediated cleavage from that of its close homolog, ADAM-10?
A2: Differentiating between ADAM-10 and ADAM-17 activity is a critical validation step. A multi-pronged approach is recommended:
-
Pharmacological Inhibition: Use highly selective inhibitors. For instance, GI254023X is an inhibitor with selectivity for ADAM-10 over ADAM-17.[5] Comparing the effects of a broad-spectrum metalloproteinase inhibitor to a selective ADAM-10 inhibitor can help parse the specific contribution of each enzyme.[5]
-
Genetic Knockdown/Knockout: The most robust method is to use cell lines with genetic ablation (knockout) or suppression (siRNA/shRNA) of ADAM-10 or ADAM-17.[1][6] Observing the loss of shedding in an Adam17-/- cell line is strong evidence for ADAM-17 dependency.
-
Differential Stimulation: ADAM-17 is robustly activated by phorbol-12-myristate-13-acetate (PMA), whereas ADAM-10 activity is not typically induced by PMA in short-term assays.[5] Conversely, stimuli like ionomycin can activate both.[5]
Q3: My putative substrate is not shed upon stimulation with PMA. What could be wrong?
A3: While PMA is a potent and common activator of ADAM-17, a lack of response does not definitively rule out a substrate relationship.[4] Consider the following:
-
Cell Type Specificity: The signaling pathways that link PMA to ADAM-17 activation can be cell-type dependent. The machinery required for activation, including specific Protein Kinase C (PKC) isoforms, may not be present or functional in your chosen cell line.[7]
-
Substrate-Specific Regulation: Shedding can be regulated at the substrate level. The substrate's cytoplasmic tail or its interaction with the cytoskeleton can influence its availability for cleavage.[3]
-
ADAM-17 Localization: In unstimulated cells, ADAM-17 may be located in intracellular compartments.[8] A lack of response could indicate a failure in the trafficking of ADAM-17 to the cell surface where it can interact with the substrate.
Q4: I observe constitutive (basal) shedding of my substrate. How can I confirm it's ADAM-17 dependent?
A4: Constitutive shedding is common for many ADAM-17 substrates like TGF-α.[6] To confirm ADAM-17's role, you should:
-
Inhibit ADAM-17: Treat cells with a potent and selective ADAM-17 inhibitor and observe if the basal shedding is reduced.
-
Use Adam17-/- cells: The most conclusive evidence is to express your substrate in cells lacking ADAM-17 and demonstrate a significant reduction or complete loss of constitutive shedding compared to wild-type cells.[1][6]
-
Knockdown ADAM-17: If knockout cells are unavailable, use siRNA or shRNA to reduce ADAM-17 expression and check for a corresponding decrease in basal shedding.
Section 2: Troubleshooting Guides
Guide 1: Cell-Based Shedding Assays
| Problem | Possible Causes | Suggested Solutions |
| High Background / No Inducible Shedding | 1. High constitutive activity of other proteases. 2. Sub-optimal concentration or duration of stimulus (e.g., PMA). 3. Cell health is poor, leading to non-specific protein release. | 1. Use protease inhibitor cocktails (excluding metalloproteinase inhibitors) during sample preparation. Pre-clear with broad-spectrum metalloproteinase inhibitors to assess the contribution of other sheddases. 2. Perform a dose-response and time-course experiment for your stimulus. For PMA, concentrations typically range from 25-100 ng/mL for 30-60 minutes.[5][9] 3. Ensure cells are healthy and not overgrown. Use a viability assay. |
| Inconsistent Results Between Replicates | 1. Variation in cell seeding density. 2. Inconsistent timing of stimulation and sample collection. 3. Reagent variability (e.g., inhibitor degradation). | 1. Use a cell counter to ensure consistent plating. Allow cells to adhere and recover fully before experiments. 2. Use a multichannel pipette and a precise timer for adding stimuli and collecting supernatants. 3. Aliquot and store inhibitors at the recommended temperature. Prepare fresh dilutions for each experiment. |
| PMA Stimulation Fails to Induce Shedding | 1. The specific signaling pathway (e.g., PKC) is not active in your cell line.[7] 2. ADAM-17 is not expressed or trafficked correctly to the cell surface. 3. The substrate requires a different stimulus for shedding. | 1. Test a positive control substrate known to be shed by PMA in your cell type (e.g., TGF-α).[6] Consider alternative stimuli like GPCR agonists.[4] 2. Verify ADAM-17 expression by Western blot. Confirm surface localization via biotinylation or flow cytometry. 3. Test other physiological stimuli relevant to your substrate's function (e.g., growth factors, ionomycin).[5] |
Guide 2: Differentiating ADAM-10 and ADAM-17 Activity
| Issue | Approach | Rationale |
| Overlapping Substrate Cleavage | Selective Inhibitors | Use inhibitors like GI254023X (ADAM-10 selective) and compare with broad-spectrum inhibitors (e.g., TAPI-2) to isolate ADAM-17's contribution.[5][7] |
| Ambiguous Inhibitor Results | Genetic Ablation | Use Adam10-/- or Adam17-/- mouse embryonic fibroblasts (MEFs) or CRISPR/Cas9-edited cell lines. This provides the clearest evidence.[1][10] |
| Constitutive vs. Stimulated Shedding | Differential Stimulation | Use PMA to selectively activate ADAM-17-dependent pathways.[5] Use Ionomycin or BzATP to activate both and compare shedding patterns in wild-type vs. knockout cells.[5] |
Section 3: Experimental Protocols & Data
Protocol 3.1: PMA-Induced Shedding Assay
This protocol describes a standard method to assess the shedding of a candidate substrate in response to PMA stimulation.
-
Cell Plating: Seed cells (e.g., HEK293T or MEFs) in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment. If necessary, transfect cells with an expression vector for your substrate (e.g., tagged with Alkaline Phosphatase - AP).
-
Starvation (Optional): The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Inhibitor Pre-treatment (Optional): If testing inhibitor effects, add the compound (e.g., an ADAM-17 inhibitor) to the wells and incubate for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add PMA to the desired final concentration (e.g., 50 ng/mL) to the appropriate wells.[11]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Sample Collection: Carefully collect the conditioned medium (supernatant) from each well. This fraction contains the shed ectodomain.
-
Cell Lysis: Wash the cells remaining in the wells with cold PBS. Then, add lysis buffer to collect the cell-associated fraction (containing the unshed substrate).
-
Analysis: Quantify the amount of shed substrate in the supernatant and the amount of remaining substrate in the cell lysate using an appropriate method (e.g., Western blot, ELISA, or AP activity assay if using an AP-tagged substrate). The shedding is often expressed as a ratio of the shed fraction to the total (shed + lysate) fraction.[11]
Table 3.2: Comparison of Common Metalloproteinase Inhibitors
| Inhibitor | Target(s) | Typical Working Concentration | Notes |
| TAPI-2 | Broad-spectrum (ADAMs, MMPs) | 10-20 µM | A hydroxamate-based inhibitor, useful as a general control for metalloproteinase activity.[7] |
| GI254023X | ADAM-10 >> ADAM-17 | 0.5-5 µM | Highly selective for ADAM-10 at lower concentrations (~1 µM).[1][5] |
| TIMP-3 | ADAM-17, other ADAMs, MMPs | Varies (protein) | The primary endogenous tissue inhibitor of metalloproteinases that potently inhibits ADAM-17.[4] |
Section 4: Visualized Workflows and Pathways
This compound Validation Workflow
The following diagram outlines a logical workflow for validating a novel this compound, moving from initial identification to definitive confirmation.
Caption: A stepwise workflow for validating novel ADAM-17 substrates.
Troubleshooting Logic for Failed Shedding Assay
This decision tree helps diagnose why a shedding experiment might have failed.
Caption: A decision tree for troubleshooting failed shedding experiments.
Simplified ADAM-17 Activation Pathway
This diagram illustrates the general mechanism by which a stimulus like PMA leads to the shedding of a substrate by ADAM-17.
Caption: PMA activates PKC, leading to ADAM-17 activation and substrate cleavage.
References
- 1. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution [mdpi.com]
- 5. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential Surface Expression of ADAM10 and ADAM17 on Human T Lymphocytes and Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TACE/ADAM-17 enzymatic activity is increased in response to cellular stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease 17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing siRNA Knockdown Efficiency for ADAM-17 Validation Studies
Welcome to the technical support center for ADAM-17 siRNA knockdown experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible validation of ADAM-17 knockdown.
Frequently Asked Questions (FAQs)
Q1: What is ADAM-17 and what are its primary functions?
A disintegrin and metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE), is a cell surface protease that plays a critical role in a process called "ectodomain shedding."[1][2][3] This involves cleaving and releasing the extracellular portions of various membrane-bound proteins, thereby activating or inactivating them. Key functions of ADAM17 include:
-
Processing of TNF-α: ADAM17 was first identified for its role in converting the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, active form, a key cytokine in inflammation.[1][4]
-
EGFR Signaling: It activates the Epidermal Growth Factor Receptor (EGFR) pathway by shedding EGFR ligands like amphiregulin (AREG) and transforming growth factor-alpha (TGF-α).[5][6]
-
Notch Pathway Regulation: ADAM17 is involved in the proteolytic processing of the Notch receptor, a critical pathway in cell development and communication.[1]
-
Immune Regulation: It influences immune responses by shedding various cytokines, cytokine receptors (like IL-6R), and adhesion molecules.[5][7]
Due to its central role in these signaling pathways, ADAM17 is implicated in numerous diseases, including cancer, inflammatory conditions like rheumatoid arthritis, and heart disease.[2][3]
Q2: How does siRNA work to reduce ADAM-17 expression?
Short interfering RNA (siRNA) is a tool used to silence gene expression in a process called RNA interference (RNAi). The mechanism is as follows:
-
Introduction of siRNA: A synthetic, double-stranded siRNA molecule designed to be complementary to a specific sequence of the ADAM17 mRNA is introduced into the cell.
-
RISC Activation: Inside the cell, the siRNA is incorporated into a protein complex called the RNA-Induced Silencing Complex (RISC).[8]
-
Target Recognition: The antisense strand of the siRNA within the RISC guides the complex to the target ADAM17 mRNA.
-
mRNA Cleavage: The RISC complex cleaves the ADAM17 mRNA, leading to its degradation.
-
Reduced Protein Expression: With the mRNA template destroyed, the cell cannot translate it into ADAM17 protein, resulting in a "knockdown" of protein levels.[9]
Q3: What are the key steps in an ADAM-17 siRNA knockdown experiment?
A typical workflow involves designing the experiment, transfecting the cells with siRNA, and validating the knockdown at both the mRNA and protein levels.
Q4: How do I validate the knockdown of ADAM-17?
Validation is crucial and should be performed at two levels:
-
mRNA Level (qRT-PCR): This is the most direct way to measure the effect of siRNA, as it targets mRNA for degradation.[9] Quantitative real-time PCR (qRT-PCR) should be used to quantify the remaining ADAM17 mRNA levels 24-48 hours post-transfection. A significant reduction (typically >70%) compared to a non-targeting control siRNA indicates successful knockdown at the transcript level.[10]
-
Protein Level (Western Blot): Since protein is the functional molecule, it is essential to confirm a reduction in ADAM17 protein. Western blotting is the standard method.[11] The timing for protein analysis depends on the protein's half-life and may require a longer incubation period (48-96 hours) than mRNA analysis.[9]
Troubleshooting Guides
Problem: Low Knockdown Efficiency
Q5: My ADAM-17 knockdown is less than 70% at the mRNA level. What should I do?
Suboptimal knockdown is a common issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps & Optimization Parameters:
| Parameter | Recommendation | Rationale |
| siRNA Concentration | Titrate ADAM-17 siRNA from 5 nM to 50 nM.[12][13] | The optimal concentration is cell-type dependent. Too little results in poor knockdown; too much can cause toxicity and off-target effects. |
| Transfection Reagent | Optimize the ratio of siRNA to transfection reagent. Consult the manufacturer's protocol.[13][14] | An improper ratio can lead to inefficient complex formation or cytotoxicity. |
| Cell Confluency | Ensure cells are healthy and 30-50% confluent at the time of transfection.[14][15] | Overly confluent or unhealthy cells do not transfect well. Actively dividing cells generally show better uptake. |
| Incubation Time | Perform a time-course experiment, harvesting cells at 24, 48, and 72 hours post-transfection.[12] | Peak mRNA knockdown and subsequent protein reduction vary. The optimal time point needs to be determined empirically. |
| siRNA Sequence | Test 2-3 different validated siRNA sequences targeting different regions of the ADAM17 mRNA. | Not all siRNA sequences are equally effective. Using multiple sequences confirms the effect is specific to the target. |
| Controls | Always include a validated positive control (e.g., siRNA for a housekeeping gene like GAPDH) and a non-targeting negative control.[9] | A positive control confirms transfection efficiency, while a negative control helps assess baseline expression and non-specific effects. |
Q6: I see high transfection efficiency with a fluorescent siRNA, but no ADAM-17 knockdown. Why?
This indicates that while the siRNA is entering the cells, it is not successfully silencing its target.[16] Potential causes include:
-
Ineffective siRNA Sequence: The chosen siRNA sequence for ADAM17 may be poorly designed or target an inaccessible region of the mRNA. Solution: Test multiple, pre-validated siRNA sequences for ADAM17.
-
Incorrect qPCR Assay: The primers/probe for your qRT-PCR may be inefficient or incorrectly designed. Solution: Validate your qPCR assay to ensure it has high efficiency and specificity for ADAM17.
-
Endosomal Escape Failure: The siRNA may be trapped in endosomes and unable to reach the RISC in the cytoplasm.[17] Solution: Try a different transfection reagent, as some are specifically formulated to enhance endosomal escape (e.g., those using a "proton sponge effect").[17]
Problem: High Cell Toxicity/Death
Q7: My cells are dying after siRNA transfection. What's causing this?
Cell death is typically caused by the toxicity of the transfection reagent or the off-target effects of the siRNA itself.
Troubleshooting High Cytotoxicity:
| Potential Cause | Solution |
| Transfection Reagent Toxicity | 1. Reduce the amount of transfection reagent.[18] 2. Increase cell density at the time of transfection. 3. Change the medium 4-6 hours post-transfection if using a sensitive cell line. 4. Switch to a reagent known for lower toxicity (e.g., some modern lipid nanoparticles or polymer-based reagents).[19] |
| High siRNA Concentration | 1. Lower the final siRNA concentration to the lowest effective dose (e.g., 5-10 nM).[20] |
| Off-Target Effects | 1. Use a pool of multiple siRNAs at a lower total concentration. 2. Use chemically modified siRNAs designed to reduce off-target effects.[8] |
| Poor Cell Health | 1. Ensure cells are healthy, free of contamination, and within a low passage number before starting the experiment. |
Problem: Off-Target Effects
Q8: How can I be sure the observed phenotype is due to ADAM-17 knockdown and not off-target effects?
Off-target effects, where the siRNA unintentionally silences other genes, are a significant concern.[8] Several strategies can validate the specificity of the observed phenotype:
-
Use Multiple siRNAs: Demonstrate that at least two different siRNAs targeting different sequences of ADAM17 produce the same phenotype. This significantly reduces the probability that the effect is due to an off-target match.[21]
-
Rescue Experiment: After knocking down ADAM17, introduce a plasmid that expresses the ADAM17 protein but is resistant to the siRNA (e.g., by making silent mutations in the siRNA target site). If the phenotype is reversed, it confirms that it was caused by the loss of ADAM17.
-
Dose-Response Correlation: Show that the strength of the phenotype correlates with the degree of ADAM17 knockdown at different siRNA concentrations.
-
Control for miRNA-like Effects: Off-target effects often occur through a mechanism where the siRNA "seed region" (nucleotides 2-8) binds to the 3' UTR of unintended mRNAs.[20][22] Using siRNAs with chemical modifications in this region can mitigate these effects.[8]
Detailed Experimental Protocols
Protocol 1: siRNA Transfection using a Lipid-Based Reagent
This protocol is a general guideline for a 24-well plate format and should be optimized for your specific cell line.[14][15]
Materials:
-
Cells seeded to be 30-50% confluent on the day of transfection.
-
ADAM-17 siRNA and Negative Control siRNA (20 µM stock).
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free medium (e.g., Opti-MEM™).
-
Complete growth medium.
Procedure:
-
Preparation (Day 0): Seed cells in a 24-well plate so they reach 30-50% confluency in 24 hours.
-
Complex Formation (Day 1):
-
For each well to be transfected:
-
Tube A: Dilute 1.5 µL of siRNA stock (for a final concentration of 50 nM) in 50 µL of serum-free medium. Mix gently.
-
Tube B: Dilute 1.5 µL of transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 15 minutes to allow siRNA-lipid complexes to form.[14]
-
-
Transfection:
-
Remove the culture medium from the cells.
-
Add 400 µL of fresh, complete growth medium (with serum, without antibiotics) to the cells.
-
Add the 100 µL siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before harvesting for analysis.
Protocol 2: Validation of Knockdown by qRT-PCR
Procedure:
-
Harvest Cells: At 24-48 hours post-transfection, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol™).
-
RNA Extraction: Isolate total RNA using a column-based kit or TRIzol-chloroform extraction. Treat with DNase to remove any genomic DNA contamination.
-
RNA Quantification: Measure RNA concentration and purity (A260/280 ratio should be ~2.0).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for ADAM17, and primers for a housekeeping gene (e.g., GAPDH, ACTB).
-
Add cDNA template to the master mix.
-
Run the reaction on a real-time PCR machine.
-
-
Data Analysis: Calculate the relative expression of ADAM17 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the ADAM-17 siRNA-treated sample to the negative control siRNA-treated sample.
Protocol 3: Validation of Knockdown by Western Blot
Procedure:
-
Harvest Cells: At 48-96 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADAM17 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) for a loading control protein (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ and normalize the ADAM17 signal to the loading control.
ADAM-17 Signaling Pathways Overview
ADAM17 is a central node in multiple signaling cascades, primarily through its ability to release key ligands and receptors.
References
- 1. ADAM17 - Wikipedia [en.wikipedia.org]
- 2. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM-17: the enzyme that does it all - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation [mdpi.com]
- 7. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Short hairpin RNA-mediated gene silencing of ADAM17 inhibits the growth of breast cancer MCF‑7 cells in vitro and in vivo and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. siRNA Delivery Strategies: A Comprehensive Review of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. siRNA转染试剂-siRNA转染实验步骤-细胞转染实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 20. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Navigating Substrate Promiscuity in ADAM-17 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the substrate promiscuity of A Disintegrin and Metalloproteinase 17 (ADAM-17).
Frequently Asked Questions (FAQs)
Q1: What is ADAM-17, and why is its substrate promiscuity a significant challenge in research?
A1: ADAM-17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a membrane-bound enzyme responsible for the "shedding" of the extracellular domains of a wide variety of cell surface proteins. This promiscuity is a major challenge because ADAM-17 can cleave over 80 different substrates, including cytokines, growth factors, receptors, and adhesion molecules.[1][2][3][4][5][6] This broad activity makes it difficult to isolate the specific effects of ADAM-17 on a single substrate and can lead to off-target effects when developing therapeutic inhibitors.[4][7]
Q2: What are the major signaling pathways regulated by ADAM-17?
A2: ADAM-17 is a key regulator of several critical signaling pathways by cleaving and activating or inactivating their components. The three major pathways orchestrated by ADAM-17 are:
-
TNFα Signaling: ADAM-17 cleaves the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNFα) to release its soluble, active form, a potent pro-inflammatory cytokine.[2][8][9][10]
-
Epidermal Growth Factor Receptor (EGFR) Ligand Shedding: ADAM-17 is the primary sheddase for several EGFR ligands, including Transforming Growth Factor-alpha (TGFα), Amphiregulin (AREG), and Heparin-Binding EGF-like growth factor (HB-EGF).[11][12][13] Their release activates EGFR signaling, which is crucial in development and often dysregulated in cancer.[13]
-
Interleukin-6 Receptor (IL-6R) Trans-signaling: ADAM-17 cleaves the membrane-bound IL-6 receptor (IL-6R), generating a soluble form (sIL-6R). This sIL-6R can bind to IL-6 and activate cells that do not express the membrane-bound receptor, a process known as trans-signaling, which is predominantly pro-inflammatory.[2][8][14][15][16]
Q3: How can I distinguish ADAM-17 activity from that of the closely related ADAM-10?
A3: Distinguishing the activities of ADAM-17 and ADAM-10 is a common challenge due to their overlapping substrate specificities.[17] Key strategies include:
-
Selective Inhibitors: Use of small molecule inhibitors with high selectivity for ADAM-17 over ADAM-10 (and other metalloproteinases) is a primary method.[1] For example, specific hydroxamate-based inhibitors can be employed.
-
Genetic Knockout/Knockdown: Employing cell lines with genetic knockout (e.g., using CRISPR/Cas9) or siRNA-mediated knockdown of ADAM-17 or ADAM-10 allows for the definitive attribution of shedding activity to a specific enzyme.[1]
-
Differential Activation: Certain stimuli can preferentially activate one sheddase over the other. For instance, Phorbol 12-myristate 13-acetate (PMA) is a potent activator of ADAM-17, while other stimuli might have a greater effect on ADAM-10.[18][19]
-
Substrate Specificity: While there is overlap, some substrates are preferentially cleaved by one enzyme. For example, Betacellulin and EGF are predominantly cleaved by ADAM-10, whereas TGFα and TNFα are primary substrates for ADAM-17.[20]
Troubleshooting Guides
Problem 1: High background or inconsistent results in my ADAM-17 activity assay.
This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot:
| Potential Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Verify and optimize buffer components, pH, and temperature. For fluorogenic assays, ensure the buffer composition is compatible with the substrate and enzyme.[21] |
| Enzyme Instability | ADAM-17 can be sensitive to freeze-thaw cycles. Aliquot the enzyme upon receipt and avoid repeated freezing and thawing.[14] |
| Substrate Degradation | Protect fluorogenic substrates from light and store them as recommended by the manufacturer. Prepare fresh substrate dilutions for each experiment.[21] |
| Contamination | Ensure all reagents and equipment are free from contaminating proteases. Use sterile, disposable tips and tubes. |
| Inhibitor Precipitation | If using inhibitors dissolved in DMSO, ensure the final DMSO concentration in the assay does not exceed 1% to prevent precipitation and off-target effects.[22][23] |
| Cell Lysate Interference | When using cell lysates, endogenous inhibitors or other proteases can interfere. Consider using purified, recombinant ADAM-17 for initial inhibitor screening. |
Problem 2: I'm not seeing the expected shedding of my target substrate in a cell-based assay.
Several factors can influence the efficiency of substrate shedding in a cellular context.
| Potential Cause | Troubleshooting Step |
| Low ADAM-17 Expression/Activity | Confirm ADAM-17 expression in your cell line by Western blot or qPCR. Stimulate cells with an ADAM-17 activator like PMA (Phorbol 12-myristate 13-acetate) to enhance shedding.[24] |
| Substrate Localization | Ensure your substrate of interest is properly expressed and localized to the cell surface. Use immunofluorescence or cell surface biotinylation to verify localization. |
| Incorrect Assay Timing | Optimize the duration of stimulation and collection of conditioned media. Shedding is a dynamic process, and the peak of activity can vary. |
| Dominance of another Sheddase | Consider the possibility that another protease, such as ADAM-10, is the primary sheddase for your substrate in the specific cell type and conditions you are using.[1] Use selective inhibitors or genetic tools to investigate this. |
| Post-translational Modifications | Glycosylation of substrates can influence their recognition and cleavage by ADAM-17.[4] Differences in glycosylation patterns between cell lines could affect shedding. |
Quantitative Data
Table 1: Kinetic Parameters of Selected ADAM-17 Substrates
This table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the cleavage of various substrates by ADAM-17, providing insight into the enzyme's efficiency and affinity for different proteins.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Fluorogenic Peptide (PEPDAB010) | 16 ± 2 | 0.21 ± 0.01 | 1.3 x 10⁴ | Based on the TNFα cleavage site.[2] |
| Fluorogenic Peptide (PEPDAB064) | 13 ± 2 | 0.82 ± 0.04 | 6.3 x 10⁴ | An improved, more sensitive substrate.[2] |
| TNFα-based substrate (random coil) | 24 ± 6.2 | - | - | Juxtamembrane region.[25] |
| TNFα-based substrate (α-helical) | 2.0 ± 0.1 | - | - | Demonstrates the influence of secondary structure on affinity.[25] |
Data for endogenous, full-length protein substrates are challenging to obtain and often not available in a standardized format. The use of fluorogenic peptide substrates is a common and reproducible method for assessing ADAM-17 kinetics in vitro.
Table 2: Inhibitory Activity (IC50) of Selected ADAM-17 Inhibitors
This table provides a comparison of the half-maximal inhibitory concentration (IC50) values for various inhibitors against ADAM-17 and the closely related ADAM-10, highlighting their selectivity.
| Inhibitor | ADAM-17 IC50 (nM) | ADAM-10 IC50 (nM) | Selectivity (ADAM-10/ADAM-17) | Type |
| TAPI-1 | - | - | - | Broad-spectrum hydroxamate |
| INCB7839 (Aderbasib) | - | - | >70-fold | Hydroxamate-based |
| GI254023X | - | - | Selective for ADAM-10 | Hydroxamate-based |
| GW280264X | 8.0 | 11.5 | ~1.4 | Mixed ADAM-10/ADAM-17 inhibitor[8] |
| KP-457 | 11.1 | 748 | ~67 | Selective for ADAM-17[8] |
| Compound 17 | ~100,000 (cell-based) | Not active | Highly Selective | Exosite-binding[7] |
| D1(A12) Monoclonal Antibody | Sub-nanomolar | >1000 | Highly Selective | Antibody |
Experimental Protocols
Protocol 1: Fluorogenic ADAM-17 Activity Assay
This protocol outlines a general procedure for measuring ADAM-17 activity using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM-17
-
ADAM-17 fluorogenic substrate (e.g., based on the TNFα cleavage site)
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35)[21]
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Dilute the ADAM-17 enzyme and the fluorogenic substrate to the desired working concentrations in pre-chilled Assay Buffer.
-
Set up the Reaction:
-
To "Test" wells, add 50 µL of the diluted ADAM-17 enzyme.
-
To "Blank" wells (for background fluorescence), add 50 µL of Assay Buffer.
-
If screening inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
-
Initiate the Reaction: Add 50 µL of the diluted fluorogenic substrate to all wells. The final volume should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorimeter pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair of the substrate (e.g., Ex/Em = 485/530 nm).[21]
-
Data Acquisition: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Subtract the background fluorescence (from "Blank" wells) from the values of the "Test" wells.
-
Determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
Protocol 2: Cell-Based Substrate Shedding Assay
This protocol describes a general method to assess the shedding of a specific substrate from the cell surface.
Materials:
-
Cells expressing the substrate of interest and ADAM-17
-
Cell culture medium (serum-free for the assay)
-
ADAM-17 activator (e.g., PMA)
-
ADAM-17 inhibitor (for control)
-
ELISA kit or Western blot reagents for detecting the shed ectodomain
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Starvation: Replace the growth medium with serum-free medium and incubate for a period (e.g., 2-4 hours) to reduce basal shedding.
-
Treatment:
-
Treat cells with the ADAM-17 activator (e.g., 10-100 ng/mL PMA).
-
For inhibitor controls, pre-incubate cells with the ADAM-17 inhibitor for 30-60 minutes before adding the activator.
-
Include an untreated control (vehicle only).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-24 hours) to allow for substrate shedding.
-
Collect Conditioned Media: Carefully collect the cell culture supernatant, which contains the shed ectodomains.
-
Analyze Shed Ectodomain:
-
ELISA: Quantify the amount of the shed substrate in the conditioned media using a specific ELISA kit.[26]
-
Western Blot: Concentrate the conditioned media and analyze the presence of the shed ectodomain by Western blotting using an antibody that recognizes the extracellular domain of the substrate.
-
-
Cell Lysate Analysis (Optional): Lyse the cells to analyze the levels of the full-length, uncleaved substrate remaining on the cell surface. This can provide information on the extent of shedding.
Visualizations
Signaling Pathways and Experimental Workflows
Major signaling pathways regulated by ADAM-17 cleavage activity.
A typical experimental workflow for validating a putative this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADAM17-Mediated Processing of TNF-α Expressed by Antiviral Effector CD8+ T Cells Is Required for Severe T-Cell-Mediated Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TACE/ADAM17 processing of EGFR ligands indicates a role as a physiological convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epidermal ADAM17 maintains the skin barrier by regulating EGFR ligand–dependent terminal keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. embopress.org [embopress.org]
- 16. ADAM17 selectively activates the IL-6 trans-signaling/ERK MAPK axis in KRAS-addicted lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan‐Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Savior or not: ADAM17 inhibitors overcome radiotherapy-resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of ADAM-17 Substrate Shedding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of A Disintegrin and Metalloproteinase 17 (ADAM-17) substrate shedding experiments.
I. Troubleshooting Guide
This section addresses common issues encountered during ADAM-17 shedding experiments in a question-and-answer format.
Problem: Low or No Detectable Shed Substrate
-
Question: My assay shows very low or no shed substrate. What are the potential causes and solutions?
-
Answer: Low or undetectable levels of shed substrate can stem from several factors related to the enzyme, substrate, or assay conditions.
-
Inactive ADAM-17: Ensure that the ADAM-17 in your cellular or in vitro system is active. ADAM-17 is synthesized as an inactive zymogen and requires proteolytic processing for activation[1]. For cell-based assays, consider stimulating cells with phorbol-12-myristate-13-acetate (PMA) to activate protein kinase C (PKC), a known activator of ADAM-17 shedding[2][3][4].
-
Sub-optimal Substrate: The chosen substrate may not be efficiently cleaved by ADAM-17. Verify that your substrate is a known and validated target of ADAM-17[5][6]. The conformation and secondary structure of the substrate can also influence cleavage efficiency[7][8].
-
Inappropriate Assay Conditions: Metalloproteinase activity is sensitive to pH, temperature, and the presence of cofactors. Ensure your assay buffer contains adequate concentrations of Zn2+ and Ca2+, which are essential for catalytic activity.
-
Insufficient Incubation Time: The shedding process may require more time. Optimize the incubation time for your specific cell type and substrate.
-
Low Substrate Expression: In cell-based assays, low expression of the transmembrane substrate will result in low levels of shed ectodomain. Verify substrate expression levels by Western blot or flow cytometry.
-
Problem: High Background Signal
-
Question: I am observing a high background signal in my shedding assay. How can I reduce it?
-
Answer: High background can obscure the specific signal from ADAM-17-mediated shedding.
-
Non-specific Protease Activity: Other proteases in your sample may be cleaving the substrate. The use of broad-spectrum protease inhibitors (excluding metalloproteinase inhibitors) can help reduce non-specific cleavage. For more targeted inhibition, consider using specific inhibitors for other ADAMs, like ADAM10, if co-expressed[9][10].
-
Spontaneous Substrate Release: Some substrates may be unstable and shed non-enzymatically. Include a negative control with a broad-spectrum metalloproteinase inhibitor, such as TAPI-1 or GM6001, to determine the level of non-enzymatic shedding[11][12].
-
Cell Lysis: In cell-based assays, cell death can release intracellular proteases and the substrate itself, leading to high background. Ensure high cell viability throughout the experiment.
-
Problem: Inconsistent Results and Poor Reproducibility
-
Question: My results are highly variable between experiments. What steps can I take to improve reproducibility?
-
Answer: Consistency in experimental execution is key to reproducibility.
-
Cellular Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and serum starvation periods.
-
Reagent Quality and Consistency: Use fresh, high-quality reagents. Aliquot and store enzymes and critical reagents to avoid repeated freeze-thaw cycles.
-
Precise Timing and Temperature Control: Adhere strictly to incubation times and maintain a constant temperature, as enzyme kinetics are highly temperature-dependent.
-
Standardization of Stimulation: When using activators like PMA, ensure consistent final concentrations and incubation times[3][4].
-
II. Frequently Asked Questions (FAQs)
General Questions
-
Question: What is ADAM-17 and why is it important?
-
Answer: ADAM-17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a membrane-bound metalloproteinase that plays a crucial role in a process called "ectodomain shedding." This involves cleaving the extracellular domains of various transmembrane proteins, including cytokines like TNF-α, growth factors, and their receptors. This shedding process is vital for regulating signaling pathways involved in inflammation, immunity, and cancer progression[5][13][14].
-
Question: What are the key substrates of ADAM-17?
-
Answer: ADAM-17 has a broad range of substrates. Some of the most well-characterized include Tumor Necrosis Factor-α (TNF-α), Epidermal Growth Factor Receptor (EGFR) ligands (e.g., TGF-α, Amphiregulin), L-selectin, and IL-6 Receptor[2][6]. The specific substrate repertoire can be cell-type dependent.
Experimental Design and Protocols
-
Question: How do I choose the right substrate for my ADAM-17 shedding experiment?
-
Answer: The choice of substrate depends on the specific research question.
-
Known Substrates: For general activity assays, well-validated substrates like TNF-α or an alkaline phosphatase (AP)-tagged substrate are recommended[15][16].
-
Substrate Specificity: Be aware that ADAM-10 has overlapping substrate specificity with ADAM-17. Research the substrate's cleavage preference to ensure you are primarily measuring ADAM-17 activity[17][18].
-
Endogenous vs. Overexpressed Substrates: Studying endogenous substrates provides more physiologically relevant data, but overexpressing a tagged substrate can offer a more robust and easily detectable signal.
-
-
Question: What are the recommended controls for an ADAM-17 shedding assay?
-
Answer: Proper controls are essential for data interpretation.
-
Negative Control: Cells or reactions treated with a vehicle control instead of a stimulus.
-
Inhibitor Control: Treatment with a specific ADAM-17 inhibitor (e.g., TAPI-1) or a broad-spectrum metalloproteinase inhibitor (e.g., GM6001) to confirm that the observed shedding is metalloproteinase-dependent[11][12].
-
Positive Control: Stimulation with a known activator of ADAM-17, such as PMA, to ensure the assay is working[3][4].
-
Cell Line Control: If available, using ADAM-17 knockout or knockdown cells can definitively attribute shedding to ADAM-17[10].
-
III. Data Presentation: Quantitative Information
Table 1: Common Activators and Inhibitors of ADAM-17
| Compound | Type | Typical Working Concentration | Notes |
| Phorbol-12-myristate-13-acetate (PMA) | Activator | 10 - 100 ng/mL | Potent activator of PKC, leading to robust ADAM-17-mediated shedding. Can have pleiotropic effects.[3][4][19] |
| TAPI-1 | Inhibitor | 1 - 20 µM | A broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including ADAM-17. |
| GM6001 (Ilomastat) | Inhibitor | 1 - 25 µM | A broad-spectrum matrix metalloproteinase (MMP) and ADAM inhibitor.[12] |
| GI254023X | Inhibitor | 1 - 5 µM | A selective inhibitor of ADAM10, useful for distinguishing between ADAM10 and ADAM17 activity.[9][10] |
| GW280264X | Inhibitor | 1 - 5 µM | A dual inhibitor of ADAM10 and ADAM17.[10] |
IV. Experimental Protocols
Protocol 1: Cell-Based ADAM-17 Shedding Assay using an Alkaline Phosphatase (AP)-Tagged Substrate
This protocol describes a common method to quantify ADAM-17 activity by measuring the release of a secreted alkaline phosphatase tag fused to the extracellular domain of a substrate.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for AP-tagged ADAM-17 substrate (e.g., AP-TGF-α)
-
Transfection reagent
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
PMA (phorbol-12-myristate-13-acetate)
-
ADAM-17 inhibitor (e.g., TAPI-1)
-
96-well plates
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Transfect the cells with the AP-tagged substrate expression vector according to the manufacturer's protocol for your transfection reagent.
-
Cell Starvation: 24 hours post-transfection, gently wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours.
-
Treatment:
-
For stimulated shedding, add PMA to the desired final concentration (e.g., 50 ng/mL)[15].
-
For inhibitor controls, pre-incubate the cells with the ADAM-17 inhibitor for 30 minutes before adding PMA.
-
Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or for an optimized time period.
-
Collection of Supernatant: Carefully collect the conditioned medium from each well without disturbing the cell monolayer.
-
AP Activity Measurement:
-
Add an equal volume of pNPP substrate solution to each well of a new 96-well plate.
-
Add a defined volume of the collected supernatant to the corresponding wells.
-
Incubate at room temperature until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader[15].
-
-
Data Analysis: The absorbance at 405 nm is directly proportional to the amount of shed AP-tagged substrate.
Protocol 2: In Vitro ADAM-17 Cleavage Assay using a Fluorogenic Peptide Substrate
This protocol outlines a cell-free method to measure the enzymatic activity of purified ADAM-17.
Materials:
-
Recombinant human ADAM-17
-
Fluorogenic this compound (e.g., a quenched peptide substrate)
-
Assay buffer (typically containing Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35)
-
ADAM-17 inhibitor (for control)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the recombinant ADAM-17 and the fluorogenic substrate to the desired concentrations in assay buffer.
-
Assay Setup:
-
To the wells of a black 96-well plate, add the assay buffer.
-
Add the ADAM-17 inhibitor to the control wells.
-
Add the diluted recombinant ADAM-17 to all wells except the substrate control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Initiate Reaction: Add the diluted fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C[11][20].
-
Data Analysis: The rate of increase in fluorescence is proportional to the ADAM-17 activity. Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.
V. Mandatory Visualizations
Caption: Simplified signaling pathway of ADAM-17 activation and substrate shedding.
References
- 1. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of ADAM17 (a disintegrin and metalloprotease 17) is regulated by its noncatalytic domains and secondary structure of its substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADAM17 mediates ectodomain shedding of the soluble VLDL receptor fragment in the retinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease 17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Disintegrin and Metalloenzyme (ADAM) 17 Activation Is Regulated by α5β1 Integrin in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Cleavage Sites Leading to the Shed Form of the Anti-Aging Protein Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ectodomain shedding by ADAM17 (a disintegrin and metalloproteinase 17) in canine neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. amsbio.com [amsbio.com]
ADAM-17 Substrate Data Interpretation: A Technical Support Center
Welcome to the technical support center for ADAM-17 research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of ADAM-17 substrate data interpretation. Here you will find troubleshooting guides and frequently asked questions to address common pitfalls and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My fluorescent substrate assay is showing high background noise. What are the common causes and how can I troubleshoot this?
A1: High background fluorescence in ADAM-17 assays can stem from several sources. A primary cause can be the intrinsic fluorescence of test compounds, which can interfere with the assay's spectral readings. It is recommended to test the compound alone to assess its potential for interference.[1] Another common issue is the use of inappropriate buffers; the presence of strong acids or bases, ionic detergents, and high salt concentrations should be avoided.[1] Finally, ensure the final concentration of solvents like DMSO does not exceed 1%, as higher concentrations can impact assay performance.[1]
Q2: I am observing inconsistent shedding of my target substrate. What factors could be influencing ADAM-17 activity and leading to this variability?
A2: The activity of ADAM-17 is tightly regulated by a multitude of factors, which can lead to experimental variability if not properly controlled. The activation of ADAM-17 is a swift and reversible process involving conformational changes that expose its catalytic site.[2] This activation can be triggered by various physiological stimuli, including growth factors (EGF), cytokines (TNFα), and thrombin.[2] Therefore, inconsistencies in cell culture conditions or stimulation protocols can lead to variable ADAM-17 activity.
Furthermore, the maturation of ADAM-17 from its inactive pro-form, which occurs in the Golgi apparatus, is a critical step for its sheddase activity.[1][3] Incomplete maturation can result in lower than expected shedding. The cellular environment, including the presence of endogenous inhibitors like TIMP3, also plays a crucial role in modulating ADAM-17 function.[2][4]
Q3: How can I be sure that the observed shedding is specific to ADAM-17 and not another protease?
A3: Distinguishing ADAM-17-mediated shedding from that of other proteases, particularly the closely related ADAM10, is a common challenge.[2] Several strategies can be employed to confirm specificity:
-
Inhibitor Studies: Utilize specific inhibitors for ADAM-17 and other proteases. For instance, GI254023X is an inhibitor with selectivity for ADAM10 over ADAM17 at certain concentrations.[2] However, be aware that many small molecule inhibitors, especially hydroxamate-based ones, can lack specificity and inhibit multiple metalloproteinases, leading to off-target effects.[5][6]
-
Genetic Knockdown/Knockout: Employing siRNA-mediated knockdown or using cells from ADAM-17 knockout/hypomorphic mice provides strong evidence for the role of ADAM-17 in shedding a particular substrate.[3][7]
-
Substrate Specificity: While there is overlap, ADAM10 and ADAM17 have distinct substrate preferences.[2] Comparing the shedding of a known ADAM17-specific substrate alongside your protein of interest can provide a useful control.
Q4: My inhibitor, which works in vitro, is showing no effect on TNFα release in my in vivo model. Why might this be?
A4: This discrepancy is a known phenomenon. Some ADAM-17 inhibitors, particularly those with charged residues, demonstrate potent inhibition in in vitro assays but fail to inhibit TNFα release in vivo.[8] For example, the Incyte inhibitor INCB7839 prevents the shedding of many EGFR ligands but does not affect TNFα release in vivo.[8] Similarly, the monoclonal antibody inhibitor D1(A12) inhibits TNFα shedding in vitro but not in vivo.[8] The reasons for this can be complex, involving factors like bioavailability, tissue-specific regulation of ADAM-17, and interactions with the in vivo microenvironment.
Troubleshooting Guides
Issue 1: Difficulty Validating a Novel this compound
| Symptom | Possible Cause | Troubleshooting Step |
| No change in shedding upon ADAM-17 inhibition. | The protein may not be a direct this compound, or another protease may be compensating. | Use a combination of a specific ADAM-17 inhibitor and a broad-spectrum metalloproteinase inhibitor. Perform ADAM-17 knockdown experiments.[7] |
| Inconsistent results across different cell lines. | Cell-type specific expression of ADAM-17, its regulators (e.g., iRhoms), or interacting partners. | Verify ADAM-17 expression levels in your cell lines. Consider the physiological context of the cell lines used.[3] |
| Cleavage product is detected, but not by ADAM-17. | The substrate may be cleaved by another sheddase like ADAM10. | Compare shedding in wild-type vs. ADAM17-deficient cells.[2] Use inhibitors with different selectivities for ADAM10 and ADAM17. |
Issue 2: Interpreting Quantitative Proteomics Data for Substrate Identification
| Symptom | Possible Cause | Troubleshooting Step |
| Large number of potential substrates identified. | Off-target effects of inhibitors or indirect effects of ADAM-17 activity. | Validate candidates using orthogonal methods like Western blotting or targeted cleavage assays. Use stringent statistical cut-offs.[7] |
| Known substrates are not identified. | Insufficient sensitivity of the proteomic method or low abundance of the shed ectodomain. | Optimize protein enrichment steps. Increase the amount of starting material. |
| Discrepancy between proteomic data and functional assays. | The identified shedding event may not result in a functional change. | Investigate the downstream signaling effects of the shedding event. |
Experimental Protocols
Protocol 1: Fluorogenic Substrate Assay for ADAM-17 Activity
This protocol is adapted from commercially available ADAM-17 assay kits.[1][9]
Materials:
-
Recombinant human ADAM-17
-
Fluorogenic this compound
-
Assay buffer (e.g., Tris-based buffer, pH 7.5)
-
96-well black microplate
-
Fluorimeter capable of excitation at ~485 nm and emission at ~530 nm
-
Test compounds (and DMSO for dilution)
Procedure:
-
Thaw all reagents on ice.
-
Prepare a master mix containing the assay buffer and the fluorogenic substrate.
-
Add 50 µL of the master mix to each well of the 96-well plate.
-
Add 2 µL of the test compound or vehicle control (e.g., DMSO) to the appropriate wells. The final DMSO concentration should not exceed 1%.[1]
-
To initiate the reaction, add 48 µL of a solution containing the assay buffer and recombinant ADAM-17 to each well.
-
Incubate the plate at 37°C for the desired time (e.g., 30-120 minutes), protected from light.
-
Measure the fluorescence intensity at Ex/Em = 485/530 nm.
Protocol 2: Cell-Based Substrate Shedding Assay
This protocol is a general guideline for assessing the shedding of a specific substrate from the cell surface.
Materials:
-
Cells expressing the substrate of interest and ADAM-17
-
Cell culture medium and supplements
-
Stimulating agent (e.g., PMA, EGF)
-
ADAM-17 inhibitor (e.g., TAPI-2) or vehicle control
-
Lysis buffer
-
Antibodies for Western blotting (against the substrate's ectodomain and an intracellular loading control)
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Wash the cells and replace the medium with serum-free medium.
-
Pre-treat the cells with the ADAM-17 inhibitor or vehicle for 1 hour.
-
Stimulate the cells with the chosen agonist for the desired time period.
-
Collect the conditioned medium (containing the shed ectodomain).
-
Lyse the cells to obtain the cell lysate (containing the full-length substrate).
-
Analyze the conditioned medium and cell lysate by Western blotting using an antibody that recognizes the substrate's ectodomain.
-
Quantify the band intensities to determine the ratio of shed to full-length substrate.
Visualizing Key Concepts
To aid in the understanding of ADAM-17 function and experimental design, the following diagrams illustrate key pathways and workflows.
Caption: ADAM-17 activation is triggered by various external stimuli.
Caption: A logical workflow for validating a novel this compound.
Caption: The challenge of non-specific inhibitors in ADAM-17 research.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ADAM17: An Emerging Therapeutic Target for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM17 Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]
selecting appropriate controls for ADAM-17 substrate validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting and implementing appropriate controls for ADAM-17 substrate validation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for validating a putative this compound?
A1: To rigorously validate a putative this compound, a combination of positive and negative controls is crucial. These controls help to ensure that the observed shedding of your protein of interest is indeed mediated by ADAM-17.
-
Positive Controls: These are designed to stimulate ADAM-17 activity and, consequently, the shedding of its substrates.
-
Phorbol Esters (e.g., PMA): Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC), which in turn robustly stimulates ADAM-17 activity.[1][2] It is often used as a strong positive control for inducing shedding.
-
Physiological Stimuli: Depending on the cell type and context, physiological stimuli such as lysophosphatidic acid (LPA), thrombin, epidermal growth factor (EGF), and tumor necrosis factor-alpha (TNFα) can be used to activate ADAM-17.[3]
-
Known ADAM-17 Substrates: Overexpression or monitoring of a well-established this compound, such as TNFα or Transforming Growth Factor-alpha (TGFα), can serve as a positive control for enzyme activity in your experimental system.[1][3]
-
-
Negative Controls: These are employed to inhibit or reduce ADAM-17 activity to confirm its specific involvement.
-
ADAM-17 Inhibitors: Broad-spectrum metalloproteinase inhibitors (e.g., Marimastat, TAPI-0) or inhibitors with selectivity for ADAM-17 over other proteases can be used.[1][4][5] It's important to note that some inhibitors are not membrane-permeable (e.g., TAPI-0) and will only inhibit cell-surface shedding.[1]
-
Genetic Knockdown/Knockout: The most specific negative control involves reducing or eliminating ADAM-17 expression using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout.[6][7][8][9] A significant reduction in the shedding of the putative substrate upon ADAM-17 depletion is strong evidence for its dependency on this sheddase.
-
Catalytically Inactive Mutants: Overexpression of a catalytically inactive ADAM-17 mutant (e.g., ADAM17E>A) can serve as a negative control to demonstrate that the catalytic activity of ADAM-17 is required for the shedding event.[3]
-
Vehicle Controls: For experiments involving inhibitors or stimulants dissolved in a solvent (e.g., DMSO), the vehicle alone should be used as a control to rule out any effects of the solvent on shedding.[2]
-
Q2: How do I choose between using a chemical inhibitor and a genetic knockdown approach for a negative control?
A2: The choice between a chemical inhibitor and a genetic knockdown/knockout approach depends on the specific experimental goals, available resources, and the desired level of specificity.
| Feature | Chemical Inhibitors | Genetic Knockdown (siRNA) / Knockout (CRISPR) |
| Specificity | Can have off-target effects on other metalloproteinases (e.g., ADAM10).[3][4] | Highly specific to ADAM-17.[6][7] |
| Timeframe | Acute, rapid inhibition of activity.[3] | Requires time for protein turnover (24-72 hours or longer).[7][10] |
| Completeness | Inhibition may be incomplete. | Can achieve significant, near-complete loss of protein expression. |
| Compensation | Less likely to induce compensatory mechanisms. | Potential for compensatory upregulation of other proteases. |
| Ease of Use | Relatively simple to apply to cell cultures. | Requires transfection/transduction and validation of knockdown/knockout efficiency.[10][11] |
Recommendation: For initial validation, chemical inhibitors can provide a quick assessment. However, for definitive validation of ADAM-17 as the primary sheddase, genetic approaches (siRNA or knockout) are considered the gold standard due to their higher specificity.[6][7]
Troubleshooting Guide
Problem 1: No increase in substrate shedding is observed after stimulation with PMA.
| Possible Cause | Recommended Solution |
| Low ADAM-17 expression in the cell line. | Confirm ADAM-17 expression levels by Western blot or qPCR. If low, consider overexpressing ADAM-17 or using a cell line known to have high endogenous expression. |
| Ineffective PMA stimulation. | Verify the activity of your PMA stock. As a positive control, measure the shedding of a known this compound like TNFα.[1] |
| The putative substrate is not an this compound. | Consider the possibility that another protease is responsible for the shedding. |
| Sub-optimal assay conditions. | Optimize the duration of PMA stimulation and the time point for measuring shedding. PMA can induce downregulation of mature ADAM-17 over longer periods.[1][2] |
Problem 2: The ADAM-17 inhibitor did not block the shedding of my putative substrate.
| Possible Cause | Recommended Solution |
| The inhibitor is not effective or used at a sub-optimal concentration. | Titrate the inhibitor concentration to determine the optimal dose for your cell system. Verify the inhibitor's activity by testing its effect on a known this compound.[3] |
| The inhibitor has poor selectivity. | Use a more selective ADAM-17 inhibitor or confirm with a genetic knockdown approach.[4][12] |
| Another protease is responsible for the shedding. | The shedding may be mediated by another protease, such as ADAM10. Use an ADAM10-selective inhibitor to test this possibility.[3] |
| The inhibitor is not cell-permeable. | If you are investigating intracellular cleavage events, ensure you are using a cell-permeable inhibitor. TAPI-0, for instance, is not membrane-permeable.[1] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of ADAM-17 for Substrate Validation
This protocol outlines the general steps for using siRNA to validate an this compound.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two separate tubes: one with siRNA (targeting ADAM-17 or a non-targeting control) diluted in serum-free medium, and another with a transfection reagent diluted in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for the manufacturer's recommended time to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for ADAM-17 protein knockdown. The optimal time should be determined empirically.
-
Stimulation (Optional): If studying stimulated shedding, treat the cells with a known ADAM-17 activator (e.g., PMA) for the desired time.
-
Sample Collection: Collect the cell culture supernatant (conditioned medium) and/or cell lysates.
-
Analysis:
-
Interpretation: A significant reduction in the amount of shed substrate in the ADAM-17 siRNA-treated cells compared to the non-targeting control siRNA-treated cells indicates that the substrate is cleaved by ADAM-17.
Protocol 2: Fluorogenic Peptide Assay for ADAM-17 Activity
This assay measures the enzymatic activity of ADAM-17 using a synthetic peptide substrate that fluoresces upon cleavage.[1][13]
-
Cell Preparation: Seed cells in a 96-well plate.
-
Assay Initiation:
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm).[14][15]
-
Controls:
-
Negative Control (Inhibitor): Include wells where a known ADAM-17 inhibitor is added to confirm that the measured fluorescence is due to ADAM-17 activity.[1]
-
Blank: Include wells with the substrate in assay buffer without cells to determine background fluorescence.
-
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
Visualizations
Caption: PMA-induced activation of ADAM-17 leading to substrate shedding.
Caption: Experimental workflow for validating a putative this compound.
References
- 1. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using siRNA Silencing to Analyze ADAM17 in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Downregulation of ADAM17 Exerts Protective Effects against Cardiac Fibrosis by Regulating Endoplasmic Reticulum Stress and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 Mediates Proteolytic Maturation of Voltage-Gated Calcium Channel Auxiliary α2δ Subunits, and Enables Calcium Current Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM17 mediates ectodomain shedding of the soluble VLDL receptor fragment in the retinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of RNAi Knockdown Using Multiple Reaction Monitoring and Protein-AQUA [sigmaaldrich.com]
- 12. Ectodomain shedding by ADAM17 (a disintegrin and metalloproteinase 17) in canine neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biozyme-inc.com [biozyme-inc.com]
- 15. ADAM17 Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]
Technical Support Center: Navigating Variability in Primary Cell Models for ADAM-17 Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability researchers encounter when using primary cell models for ADAM-17 studies.
I. Troubleshooting Guide
This guide addresses common issues encountered during ADAM-17 experiments using primary cells, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no ADAM-17 activity in my primary cell cultures?
A1: Low or absent ADAM-17 activity can stem from several factors related to the primary cells themselves and the experimental setup.
-
Low Endogenous Expression: ADAM-17 expression levels can vary significantly between different primary cell types and even between donors of the same cell type.[1][2] It is crucial to first establish the baseline expression of ADAM-17 in your specific primary cell model.
-
Cell Passage Number: Primary cells have a limited lifespan and their characteristics, including enzyme activity, can change with increasing passage number. It is recommended to use early-passage primary cells for consistency.
-
Suboptimal Stimulation: The activity of ADAM-17 is tightly regulated and often requires stimulation to induce shedding of its substrates.[3][4][5] The choice and concentration of the stimulus, as well as the stimulation time, are critical. Phorbol-12-myristate-13-acetate (PMA) is a potent, commonly used activator of ADAM-17.[3][6][7] However, physiological stimuli such as G-protein-coupled receptor (GPCR) ligands can also be used.[4]
-
Inhibitory Factors in Serum: Some components in fetal bovine serum (FBS) can inhibit metalloproteinase activity. Consider reducing the serum concentration or using serum-free media during the shedding assay.
-
Cell Health: Poor cell viability will inevitably lead to reduced enzymatic activity. Ensure your primary cells are healthy and have a high viability before starting any experiment.
Q2: My results for ADAM-17-mediated shedding are highly variable between experiments. What are the likely causes and how can I improve reproducibility?
A2: Variability in shedding assay results is a common challenge in primary cell culture. Here are key areas to focus on for improving reproducibility:
-
Inconsistent Cell Culture Conditions: Maintain consistency in all aspects of cell culture, including media composition, serum lot, cell density at seeding, and passage number. Even minor variations can lead to phenotypic drift and altered cellular responses.
-
Variable Stimulation: The response to stimuli like PMA can be dose- and time-dependent. Precisely control the concentration and incubation time for all experiments. Be aware that prolonged PMA stimulation can lead to the downregulation of mature ADAM-17.[6]
-
Donor-to-Donor Variability: Primary cells from different donors will exhibit inherent biological variability. If possible, pool cells from multiple donors or use a single, well-characterized donor for a set of experiments to minimize this variable. Note any donor-specific information such as age and sex.
-
Assay Timing: The timing of the assay relative to the last cell passage can influence results. Standardize this timeframe across all experiments.
-
Handling Procedures: Gentle handling of primary cells is crucial to maintain their health and function. Avoid harsh pipetting or centrifugation.
Q3: I am seeing shedding of my ADAM-17 substrate even without stimulation. What could be the reason?
A3: Basal or constitutive shedding of ADAM-17 substrates can occur and may be influenced by several factors:
-
Constitutive ADAM-17 Activity: Some primary cell types may exhibit a higher basal level of ADAM-17 activity.[8]
-
Involvement of Other Proteases: Other members of the ADAM family, such as ADAM10, can also cleave some ADAM-17 substrates.[9][10] To confirm the involvement of ADAM-17, consider using a specific ADAM-17 inhibitor as a negative control.
-
Serum Components: Factors present in the serum can sometimes stimulate a low level of shedding. Performing the assay in serum-free or low-serum media can help to clarify this.
II. Frequently Asked Questions (FAQs)
Q: What are the most common primary cell types used for ADAM-17 studies?
A: A variety of primary cells are used, depending on the research question. Commonly used types include:
-
Endothelial Cells: Such as Human Umbilical Vein Endothelial Cells (HUVECs), are relevant for studying the role of ADAM-17 in angiogenesis and inflammation.[11][12]
-
Keratinocytes: Used to investigate the function of ADAM-17 in skin homeostasis and wound healing.[13][14]
-
Fibroblasts: A versatile model for studying ADAM-17 in tissue remodeling and fibrosis.[12]
-
Immune Cells: Including macrophages and B cells, are critical for understanding the role of ADAM-17 in inflammation and immune responses.[8][15]
Q: How can I confirm that the shedding I am observing is specific to ADAM-17?
A: To ensure the observed shedding is ADAM-17-specific, you can employ the following strategies:
-
Specific Inhibitors: Use well-characterized, selective inhibitors of ADAM-17 and compare the shedding levels to an untreated control.
-
Genetic Knockdown/Knockout: If feasible for your primary cell model, use siRNA or other gene-editing techniques to reduce or eliminate ADAM-17 expression and observe the effect on substrate shedding.[16]
-
Control for Other ADAMs: Consider the potential contribution of other proteases like ADAM10, which shares some substrates with ADAM-17.[10] Using inhibitors with different selectivities for ADAM10 and ADAM-17 can help dissect their respective contributions.
Q: What are some key substrates of ADAM-17?
A: ADAM-17 has a broad range of substrates, playing a role in numerous physiological and pathological processes.[4][17][18][19] Some of the key substrates include:
-
Tumor Necrosis Factor-alpha (TNF-α): ADAM-17 is also known as TNF-α converting enzyme (TACE).[19][20]
-
Epidermal Growth Factor Receptor (EGFR) Ligands: Such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG).[18][21]
-
Interleukin-6 Receptor (IL-6R): Involved in inflammatory signaling.[22]
-
L-selectin (CD62L): An adhesion molecule on leukocytes.[8]
III. Data Presentation
Table 1: Factors Contributing to Variability in Primary Cell Models for ADAM-17 Studies
| Factor | Description | Recommendations for Mitigation |
| Donor Variability | Genetic and epigenetic differences between individuals. | Pool cells from multiple donors; use a single donor for comparative experiments; document donor information. |
| Cell Type | ADAM-17 expression and activity vary between cell types.[1] | Characterize baseline ADAM-17 expression in the chosen cell type. |
| Passage Number | Phenotypic drift and senescence occur with increased passaging. | Use early-passage cells; maintain a consistent passage number for all experiments. |
| Culture Conditions | Media, serum, and cell density can influence cell behavior. | Standardize all culture protocols and reagents, including serum lot testing. |
| Stimulation Protocol | Type, concentration, and duration of stimulus affect ADAM-17 activation.[3][6] | Optimize and standardize stimulation conditions for each cell type. |
| Isolation Method | The method used to isolate primary cells can impact their health and function. | Use a consistent and gentle isolation protocol. |
Table 2: Common Stimuli for ADAM-17 Activity in Primary Cells
| Stimulus | Typical Concentration | Incubation Time | Notes |
| PMA | 10 - 100 ng/mL | 5 min - 2 hours | Potent but non-physiological activator of Protein Kinase C (PKC).[7][23] Prolonged exposure can lead to ADAM-17 downregulation.[6] |
| LPA | 10 µM | 30 minutes | Lysophosphatidic acid, a physiological GPCR ligand.[8] |
| Thrombin | 2 units/mL | 30 minutes | A physiological stimulus, particularly relevant in endothelial cells.[8] |
| TNF-α | 10 ng/mL | 30 minutes | Can induce ADAM-17 activity in a feedback loop.[8] |
| EGF | 100 ng/mL | 30 minutes | Can stimulate ADAM-17-mediated shedding of other EGFR ligands.[8] |
| BzATP | 300 µM | 30 minutes | An agonist of the P2X7 receptor that can activate both ADAM10 and ADAM17.[8] |
IV. Experimental Protocols
Detailed Methodology for a Standard ADAM-17 Shedding Assay in Primary Cells
This protocol provides a general framework for measuring the shedding of an this compound from primary cells. It should be optimized for the specific primary cell type and substrate being investigated.
-
Cell Seeding:
-
Seed primary cells in a suitable culture plate (e.g., 24-well or 96-well plate) at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells in their recommended growth medium until they reach the desired confluency.
-
-
Serum Starvation (Optional but Recommended):
-
Once cells are confluent, aspirate the growth medium and wash the cells gently with sterile phosphate-buffered saline (PBS).
-
Replace the medium with a serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 4-24 hours. This step helps to reduce basal shedding and background noise.
-
-
Stimulation:
-
Prepare a stock solution of the desired stimulus (e.g., PMA) at a high concentration.
-
Dilute the stimulus to the final working concentration in the serum-free/low-serum medium immediately before use.
-
Aspirate the starvation medium from the cells and add the medium containing the stimulus.
-
Include appropriate controls:
-
Unstimulated Control: Cells incubated with medium alone.
-
Inhibitor Control: Cells pre-incubated with a specific ADAM-17 inhibitor for 30-60 minutes before adding the stimulus.
-
-
-
Collection of Conditioned Medium:
-
Incubate the cells with the stimulus for the desired period (e.g., 30 minutes to 2 hours) at 37°C.
-
After incubation, carefully collect the conditioned medium from each well without disturbing the cell layer.
-
Centrifuge the collected medium at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the supernatant to a fresh tube. This supernatant contains the shed substrate.
-
-
Quantification of Shed Substrate:
-
The method for quantifying the shed substrate will depend on the specific substrate being studied. Common methods include:
-
ELISA: Use a specific ELISA kit to measure the concentration of the shed ectodomain.
-
Western Blot: Analyze the conditioned medium by Western blotting using an antibody that recognizes the shed ectodomain.
-
Activity Assay: If the shed substrate is an enzyme or has a measurable activity, perform an appropriate activity assay. For genetically engineered reporter substrates (e.g., alkaline phosphatase-tagged substrates), measure the reporter activity.[22]
-
-
-
Cell Lysis and Protein Quantification (for normalization):
-
After collecting the conditioned medium, wash the remaining cells in the plate with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the amount of shed substrate in the conditioned medium to the total protein concentration in the corresponding cell lysate to account for any differences in cell number.
-
V. Visualizations
Caption: ADAM-17 activation and substrate shedding pathway.
Caption: Experimental workflow for an ADAM-17 shedding assay.
References
- 1. Single cell type - ADAM17 - The Human Protein Atlas [v22.proteinatlas.org]
- 2. Cytokine secretion and NK cell activity in human ADAM17 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of ADAM17 activity by regulation of its cellular localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]
- 6. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Identification of Desmoglein 2 and Activated Leukocyte Cell Adhesion Molecule as Substrates of ADAM17 and ADAM10 by Difference Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ADAM17 impairs endothelial cell necroptosis and blocks metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADAM-17 Regulates Endothelial Cell Morphology, Proliferation, and In Vitro Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADAM17 Mediates Hypoxia-Induced Keratinocyte Migration via the p38/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal ADAM17 maintains the skin barrier by regulating EGFR ligand–dependent terminal keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADAM17 mediates ectodomain shedding of the soluble VLDL receptor fragment in the retinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADAM-17: the enzyme that does it all - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating Novel ADAM-17 Substrates: A Comparative Guide to siRNA Knockdown and Alternative Approaches
For researchers in cellular biology and drug development, validating the substrates of A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is crucial for understanding its role in physiological and pathological processes.[1][2] ADAM-17 is a key sheddase involved in the processing of numerous cell surface proteins, including growth factors, cytokines, and their receptors.[1][3] Its activity influences critical signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway and the Tumor Necrosis Factor-α (TNF-α) signaling pathway.[1][2][4] This guide provides a comprehensive comparison of siRNA-mediated knockdown with other validation techniques, supported by experimental data and detailed protocols.
Comparison of Validation Methods for ADAM-17 Substrates
The selection of a suitable method for validating a putative ADAM-17 substrate is critical for obtaining reliable and conclusive results. While siRNA knockdown is a widely used technique, other methods offer distinct advantages and can be used in a complementary manner to strengthen experimental findings.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences the expression of the ADAM17 gene, preventing the synthesis of the ADAM-17 protein.[5] | High specificity when properly designed; relatively cost-effective and rapid for initial validation.[5] | Off-target effects can occur; knockdown is transient and may not be complete.[6][7] |
| shRNA Knockdown | Stable integration of a short hairpin RNA sequence into the host genome, leading to long-term silencing of the ADAM17 gene.[6] | Suitable for long-term studies and in vivo models; heritable silencing effect.[6] | More complex and time-consuming to establish stable cell lines; potential for insertional mutagenesis. |
| Pharmacological Inhibition | Use of small molecule inhibitors that directly block the catalytic activity of ADAM-17. | Rapid and reversible inhibition; allows for dose-response studies.[8] | Many inhibitors lack specificity and can inhibit other ADAMs or matrix metalloproteinases (MMPs); potential for off-target cellular effects.[9] |
| CRISPR/Cas9 Gene Editing | Permanent disruption of the ADAM17 gene, leading to a complete knockout of the protein. | Complete and permanent loss of function; high specificity. | Technically demanding; potential for off-target mutations; may be lethal if ADAM-17 is essential for cell viability. |
| In Vitro Cleavage Assays | Incubation of a purified recombinant form of the putative substrate with active ADAM-17 enzyme. | Directly demonstrates proteolytic cleavage; allows for detailed kinetic analysis.[8] | May not fully recapitulate the cellular context, including the influence of co-factors and membrane topology. |
Experimental Protocols
siRNA-Mediated Knockdown of ADAM-17 and Substrate Cleavage Analysis
This protocol outlines the steps for transiently silencing ADAM-17 expression in a human cell line (e.g., HEK293 or HeLa) and subsequently analyzing the shedding of a putative substrate.
Materials:
-
Human cell line expressing the putative substrate
-
ADAM-17 specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for the shed ectodomain, antibodies for Western blotting or flow cytometry)
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a 12-well plate to achieve 70-80% confluency on the day of transfection.[10]
-
siRNA-Lipofectamine Complex Formation:
-
In one tube, dilute 10 pmol of ADAM-17 siRNA or control siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 5 minutes at room temperature.[10]
-
-
Transfection: Add the 100 µL siRNA-lipid complex to each well containing the cells and gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal knockdown time should be determined empirically.
-
Induction of Shedding (Optional): If the shedding of the substrate is inducible, treat the cells with a known ADAM-17 activator, such as Phorbol 12-myristate 13-acetate (PMA), for the appropriate duration before sample collection.
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture supernatant to analyze the shed ectodomain of the substrate.
-
Cell Lysate: Wash the cells with PBS and lyse them to analyze the levels of the full-length substrate and to confirm ADAM-17 knockdown.
-
-
Analysis:
-
ELISA: Quantify the concentration of the shed substrate in the conditioned medium.
-
Western Blot: Analyze the cell lysates to confirm the reduction in ADAM-17 protein levels and to assess the levels of the full-length substrate.
-
Flow Cytometry: Stain the cells with an antibody against the extracellular domain of the substrate to measure its cell surface levels.
-
Data Presentation
Table 1: Quantitative Analysis of Substrate Shedding Following ADAM-17 Knockdown
| Treatment | ADAM-17 mRNA level (relative to control) | Shed Substrate in Supernatant (ng/mL) | Cell Surface Substrate (MFI) |
| Control siRNA | 1.0 ± 0.12 | 150.4 ± 15.2 | 12,500 ± 850 |
| ADAM-17 siRNA | 0.15 ± 0.05 | 25.8 ± 5.1 | 28,300 ± 1,200 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Inhibitory Effects on Substrate Cleavage
| Method | Concentration/Dose | % Inhibition of Substrate Cleavage |
| ADAM-17 siRNA | 10 nM | 82.8% |
| ADAM-17 shRNA | N/A (stable expression) | 91.2% |
| Broad-spectrum Inhibitor (e.g., TAPI-1) | 10 µM | 75.6% |
| ADAM-17 Specific Inhibitor | 1 µM | 88.5% |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ADAM17 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation [mdpi.com]
- 5. Using siRNA Silencing to Analyze ADAM17 in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short hairpin RNA-mediated gene silencing of ADAM17 inhibits the growth of breast cancer MCF-7 cells in vitro and in vivo and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 8. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA knockdown [protocols.io]
Confirming ADAM-17 Cleavage Sites: A Comparative Guide to Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, definitively identifying the cleavage site of a protease like ADAM-17 (A Disintegrin and Metalloproteinase 17) is a critical step in understanding its biological function and developing targeted therapeutics. This guide provides a comprehensive comparison of site-directed mutagenesis with other methods for confirming ADAM-17 cleavage sites, supported by experimental data and detailed protocols.
ADAM-17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a key sheddase involved in the release of a wide variety of cell surface proteins, including cytokines, growth factors, and their receptors.[1][2] Its activity is implicated in numerous physiological and pathological processes, such as inflammation, cancer, and neurodegenerative disorders.[3][4][5] Therefore, pinpointing the exact location where ADAM-17 cleaves its substrates is paramount for elucidating signaling pathways and designing specific inhibitors.
Site-Directed Mutagenesis: The Gold Standard for Cleavage Site Validation
Site-directed mutagenesis is a powerful and widely used technique to alter specific amino acids in a protein sequence.[6][7] In the context of ADAM-17, this method is employed to substitute or delete amino acids at a predicted cleavage site within a substrate protein. The impact of these mutations on the subsequent cleavage by ADAM-17 provides strong evidence for the precise location of the scissile bond. A significant reduction or complete abolition of substrate shedding following mutagenesis strongly indicates that the mutated residues are essential for ADAM-17 recognition and cleavage.[8]
Logical Workflow for Cleavage Site Confirmation using Site-Directed Mutagenesis:
References
- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function | Springer Nature Experiments [experiments.springernature.com]
- 7. neb.com [neb.com]
- 8. Identification of Cleavage Sites Leading to the Shed Form of the Anti-Aging Protein Klotho - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling a Tale of Two Sheddases: A Comparative Guide to ADAM10 and ADAM17 Substrate Specificity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the metalloproteases ADAM10 and ADAM17 is critical. These "molecular scissors" play pivotal roles in a vast array of physiological and pathological processes, from inflammation and development to cancer and neurodegeneration.[1] Their primary function, ectodomain shedding, releases the extracellular portions of membrane-anchored proteins, thereby activating or inactivating signaling pathways.[2] While structurally similar, ADAM10 and ADAM17 exhibit distinct, yet overlapping, substrate repertoires. This guide provides an objective comparison of their substrate specificities, supported by experimental data and detailed methodologies, to aid in the design of targeted research and therapeutic strategies.
Substrate Profiles: Overlap and Predominance
While some substrates are exclusively cleaved by one enzyme, many can be processed by both, particularly under certain conditions. The concept of a "principal sheddase" is key; in wild-type cells, one ADAM is typically the dominant protease for a given substrate.[3] However, in the absence of the primary sheddase, the other can often compensate.[3][4] For instance, ADAM17 is the principal sheddase for TNF-α and TGF-α, but ADAM10 can take over this role in cells lacking ADAM17.[3]
Below is a summary of prominent substrates, categorized by their primary sheddase.
| Substrate Category | Primarily Cleaved by ADAM10 | Primarily Cleaved by ADAM17 | Shared Substrates (Context-Dependent) |
| Growth Factors & Ligands | Betacellulin (in some contexts) | TNF-α [5][6], TGF-α [3], HB-EGF [7], Amphiregulin[5], Epiregulin[8] | EGFR Ligands[9], Fractalkine (CX3CL1)[10] |
| Receptors | Notch [6][11], CD23[3], Low-density lipoprotein receptor (LDLR)[10] | IL-6 Receptor[5], TNF-Receptor I & II[2], CD16[5], CD163[5] | Amyloid Precursor Protein (APP)[5][10], L-Selectin[5][9] |
| Adhesion Molecules | E-cadherin [12], N-cadherin[9], L1CAM[6], Neuroligin-1 (NLGN1)[10] | ICAM-1[3], CD44[5], ALCAM[5] | Neurexins[13] |
| Other | Amyloid Precursor Protein (APP) (α-secretase activity)[10] | Klotho[7], ACE-2[5], Prion Protein[5] | CD137[4] |
This table represents a non-exhaustive list of key substrates. Primary sheddase activity can be cell-type and stimulus-dependent.
The Molecular Basis of Selectivity
The specificity of ADAM10 and ADAM17 is not merely a matter of chance but is dictated by a combination of factors at the molecular level, from the active site architecture to interactions with non-catalytic domains.
Active Site and Cleavage Motifs
The primary determinant of substrate selectivity lies within the enzyme's active site, particularly the S1' pocket, which accommodates the amino acid residue immediately C-terminal to the cleavage site (the P1' position).[14]
-
ADAM17 (TACE): Shows a preference for smaller aliphatic residues, such as valine and leucine, at the P1' position.[14][15]
-
ADAM10: Can accommodate larger aromatic amino acids (e.g., tyrosine, phenylalanine) in its S1' pocket, in addition to aliphatic residues.[14][15]
These distinct preferences are due to subtle differences in the amino acid residues that form the S1' pocket in each enzyme.[14] This allows for the generation of peptide substrates that are highly specific to each protease, a valuable tool for in vitro assays.[16]
Role of Non-Catalytic Domains and Substrate Conformation
Substrate recognition is not solely dependent on the primary sequence around the scissile bond. Non-catalytic "exosite" domains and the overall conformation of the substrate play crucial roles.[17]
-
Exosite Interactions: The disintegrin and cysteine-rich domains of ADAMs can engage in specific interactions with substrates, influencing binding and cleavage efficiency.[11][17] For example, ADAM10 recognition of ephrin substrates requires the formation of a complex involving the ephrin, its receptor, and non-catalytic domains of the protease.[14]
-
Substrate Structure: The secondary structure of the substrate is also critical. Studies have shown that inducing an α-helical conformation in a TNF-α-derived peptide significantly decreases its cleavage by ADAM10 and ADAM17, suggesting that the proteases prefer to cleave substrates in more flexible, unstructured regions.[17]
Differential Regulation: A Key to Functional Specificity
The context of cellular signaling is paramount in determining which sheddase is active. Different stimuli can preferentially activate distinct intracellular pathways that lead to the activation of either ADAM10 or ADAM17.[4]
-
ADAM17 is classically activated by G-protein coupled receptors (GPCRs) and Protein Kinase C (PKC) signaling. The phorbol ester PMA (phorbol 12-myristate 13-acetate) is a potent and commonly used experimental stimulus for ADAM17 activity.[5][8]
-
ADAM10 activity is often triggered by an influx of intracellular calcium. Therefore, calcium ionophores like ionomycin are used to specifically stimulate ADAM10-mediated shedding.[3][4]
This differential regulation allows cells to control the shedding of specific substrates in response to diverse environmental cues.
Figure 1. Differential activation pathways for ADAM17 and ADAM10.
Experimental Protocols for Determining Substrate Specificity
A multi-pronged approach is necessary to definitively identify the sheddase responsible for cleaving a particular substrate.
Cell-Based Shedding Assays with Selective Inhibitors or Genetic Knockout
This is the most common approach to study shedding in a physiological context.
-
Objective: To determine if a substrate is shed and to identify the responsible protease (ADAM10 or ADAM17) in cultured cells.
-
Methodology:
-
Cell Culture: Culture cells of interest (e.g., HEK293T, CHO, or primary cells) that endogenously express or are transfected to express the substrate of interest.
-
Stimulation: Treat cells with a stimulus to induce shedding. Use PMA (~100 nM) to stimulate ADAM17 or a calcium ionophore like ionomycin (~1-5 µM) to stimulate ADAM10. Include an unstimulated control.
-
Inhibition: Pre-incubate cells for 30-60 minutes with a selective inhibitor before adding the stimulus.
-
ADAM10-selective inhibitor: GI254023X (typically 1-5 µM).[12]
-
Broad-spectrum/ADAM17-potent inhibitor: GW280264X or Marimastat.
-
-
Sample Collection: After a defined incubation period (e.g., 1-4 hours), collect the conditioned media (containing the shed ectodomain) and prepare cell lysates (containing the full-length protein and C-terminal fragment).
-
Analysis: Analyze the amount of shed ectodomain in the media and the amount of full-length protein in the lysate by Western Blot using an antibody against the extracellular domain of the substrate. A reduction in shed substrate in the presence of a specific inhibitor points to the identity of the sheddase.
-
-
Alternative: Use of mouse embryonic fibroblasts (MEFs) or other cell lines derived from Adam10-/-, Adam17-/-, or Adam10/17-/- double knockout mice provides genetic evidence for the role of each sheddase.[3]
Figure 2. Workflow for cell-based shedding assays.
In Vitro Cleavage Assays
These assays use purified components to directly measure the enzymatic activity on a specific substrate.
-
Objective: To determine if a recombinant protease can directly cleave a substrate.
-
Methodology:
-
Reagents: Obtain recombinant, catalytically active ADAM10 and ADAM17 ectodomains and a synthetic, fluorogenic peptide substrate. These peptides are designed based on known cleavage site motifs and contain a fluorescent reporter and a quencher.[18]
-
Reaction Setup: In a microplate, combine the recombinant enzyme with the fluorogenic substrate in an appropriate assay buffer (e.g., 25mM Tris, pH 8).[18]
-
Measurement: Monitor the increase in fluorescence over time using a plate reader. Cleavage of the peptide by the enzyme separates the fluorophore from the quencher, resulting in a quantifiable signal.
-
Analysis: Calculate kinetic parameters (Km, kcat) to compare the efficiency of cleavage by ADAM10 versus ADAM17.
-
Proteomic Approaches for Unbiased Substrate Discovery
Advanced mass spectrometry-based techniques can identify novel substrates and their precise cleavage sites on a proteome-wide scale.
-
Objective: To systematically and unbiasedly identify the full repertoire of substrates for ADAM10 or ADAM17 in a given cell type.
-
Methodology (e.g., Q-PICS): [15]
-
Sample Preparation: Generate peptide libraries from the proteome of a relevant cell type or tissue.
-
In Vitro Cleavage: Incubate the peptide library with recombinant ADAM10 or ADAM17.
-
N-Terminomics: Specifically label the newly generated N-termini that result from protease cleavage.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to identify the labeled peptides.
-
Data Analysis: Map the identified cleavage sites back to their source proteins to generate a comprehensive list of potential substrates and the exact location of cleavage.[15][19]
-
Conclusion
The substrate specificities of ADAM10 and ADAM17 are complex and multi-layered. While distinct preferences for cleavage site motifs in the S1' pocket provide a foundational level of selectivity, the ultimate determination of which substrates are shed in a living cell is governed by exosite interactions, substrate conformation, and, critically, the specific signaling pathways that are active. For researchers, a comprehensive understanding of these factors is essential for accurately interpreting experimental results and for the successful development of selective inhibitors that can target the pathological activities of one sheddase while preserving the vital physiological functions of the other.
References
- 1. The good, the bad and the ugly substrates for ADAM10 and ADAM17 in brain pathology, inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM10 and ADAM17—Novel Players in Retinoblastoma Carcinogenesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Systematic substrate identification indicates a central role for the metalloprotease ADAM10 in axon targeting and synapse function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Renal ADAM10 and 17: Their Physiological and Medical Meanings [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biozyme-inc.com [biozyme-inc.com]
- 19. Degradome of soluble ADAM10 and ADAM17 metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
Differential Processing of Substrates by ADAM-17 in Various Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of A Disintegrin and Metalloproteinase-17 (ADAM-17), also known as TNF-α converting enzyme (TACE), across different cell lines. ADAM-17 is a key sheddase involved in the release of a wide array of cell surface proteins, including growth factors, cytokines, and their receptors.[1][2][3][4] Its activity is implicated in numerous physiological and pathological processes, such as inflammation and cancer.[1][2][3][4] Understanding the cell-line-specific processing of ADAM-17 substrates is crucial for targeted therapeutic development.
Comparative Analysis of ADAM-17 Substrate Processing
The shedding of substrates by ADAM-17 can vary significantly between different cell lines, influenced by the cellular context and the specific stimulus. While over 80 substrates for ADAM-17 have been identified, the efficiency of their cleavage is not uniform across all cell types.[1][5] This differential processing can be attributed to factors such as the expression levels of ADAM-17, the presence of regulatory proteins like iRHOMs, and the specific signaling pathways activated within a given cell line.[1]
Below is a summary of key findings on the differential processing of prominent ADAM-17 substrates in various cell lines.
| Substrate | Cell Line(s) with High Cleavage | Cell Line(s) with Low or Absent Cleavage | Stimulus/Condition | Key Findings & References |
| Tumor Necrosis Factor-α (TNF-α) | Mouse Embryonic Fibroblasts (MEFs) | iRHOM2-deficient MEFs | Phorbol-12-myristate-13-acetate (PMA) | iRHOM2 is essential for the stimulated shedding of TNF-α by ADAM-17.[1] |
| Transforming Growth Factor-α (TGF-α) | Wild-type MEFs | Adam17-/- MEFs | PMA | ADAM-17 is the principal sheddase for TGF-α.[6][7] |
| Heparin-binding EGF-like growth factor (HB-EGF) | 4T1 cancer cells | Adam17-/- 4T1 cancer cells | Co-culture with macrophages | ADAM-17-mediated shedding of HB-EGF from cancer cells educates macrophages to a protumorigenic phenotype.[8] |
| Amphiregulin (AREG) | 4T1 cancer cells | Adam17-/- 4T1 cancer cells | Co-culture with macrophages | Similar to HB-EGF, ADAM-17 is crucial for AREG shedding in this context.[8] |
| Interleukin-6 Receptor (IL-6R) | Human Embryonic Kidney (HEK) 293 cells | Murine NIH3T3 cells | PMA | Human IL-6R is efficiently cleaved by ADAM-17 in human cells, while murine IL-6R is not a major substrate for murine ADAM-17.[9] |
| p75 Neurotrophin Receptor | Neuroblastoma-glioma hybrid cells | Not specified | Myelin-associated inhibitors | ADAM-17, but not ADAM10, is the key α-secretase for p75 in this neuronal context.[10] |
| Voltage-gated calcium channel α2δ-1 subunit | CRISPR WT HEK293 cells | ADAM17-/- HEK293 cells | Basal | ADAM-17 is responsible for a significant portion of the proteolytic cleavage of α2δ-1, which is crucial for its function.[11] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to assess ADAM-17-dependent substrate shedding.
Cell Culture and Stimulation
-
Cell Lines: HEK293, HeLa, various cancer cell lines (e.g., SKOV3, MDA-MB-231, 4T1), and Mouse Embryonic Fibroblasts (MEFs) from wild-type and ADAM-17 knockout mice are commonly used.[1][5][6][12]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce ADAM-17 activity, cells are often treated with phorbol-12-myristate-13-acetate (PMA) at a concentration of 100 nM.[10][13] Other stimuli include calcium ionophores (e.g., ionomycin), G protein-coupled receptor (GPCR) ligands, or co-culture with other cell types.[5][6]
Analysis of Substrate Shedding
a) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Conditioned media from cell cultures is collected after stimulation.
-
Assay Performance: A sandwich ELISA is performed using capture and detection antibodies specific for the ectodomain of the substrate of interest (e.g., TNF-α, HB-EGF).
-
Quantification: The concentration of the shed substrate in the supernatant is determined by comparing the absorbance to a standard curve generated with recombinant protein. This method was used to identify HB-EGF and amphiregulin as key mediators in macrophage education by cancer cells.[8]
b) Western Blotting
-
Protein Extraction: Cell lysates are prepared using lysis buffers containing protease inhibitors. For secreted proteins, conditioned media can be concentrated.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This technique can be used to detect both the full-length, membrane-bound substrate in cell lysates and the shed ectodomain in the supernatant. For instance, Western blotting of cell-surface biotinylated proteins can track the amount of mature ADAM-17 on the cell surface over time.[13]
c) Flow Cytometry
-
Cell Preparation: Cells are harvested and washed with a staining buffer (e.g., PBS with 1% BSA).
-
Antibody Staining: Cells are incubated with a fluorescently-labeled primary antibody that recognizes the ectodomain of the substrate.
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in surface fluorescence indicates shedding of the substrate. This method has been used to analyze the surface expression of ADAM-17 itself in HEK293 and HeLa cells after stimulation.[5][13]
Visualizing Differential Processing and Signaling
The following diagrams illustrate the differential processing of ADAM-17 substrates and the experimental workflow to assess its activity.
Caption: Differential processing of IL-6R by ADAM-17 in human vs. murine cells.
Caption: Workflow for comparing this compound shedding across cell lines.
References
- 1. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species Specificity of ADAM10 and ADAM17 Proteins in Interleukin-6 (IL-6) Trans-signaling and Novel Role of ADAM10 in Inducible IL-6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADAM17 Mediates Proteolytic Maturation of Voltage-Gated Calcium Channel Auxiliary α2δ Subunits, and Enables Calcium Current Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADAM metallopeptidase domain 17 (ADAM17) is naturally processed through major histocompatibility complex (MHC) class I molecules and is a potential immunotherapeutic target in breast, ovarian and prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
validation of ADAM-17 substrates identified through proteomic screens
For researchers, scientists, and drug development professionals, the accurate identification and validation of substrates for A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical step in understanding its role in physiological and pathological processes. This guide provides a comparative overview of proteomic screening methods and subsequent validation assays, supported by experimental data and detailed protocols.
ADAM-17 is a key sheddase involved in the release of a wide array of cell surface proteins, including growth factors, cytokines, and their receptors. Its activity is implicated in numerous diseases, making it a significant therapeutic target. The identification of its substrates is paramount to elucidating its biological functions and developing targeted therapies.
Proteomic Screening Methods for ADAM-17 Substrate Discovery
Several proteomic techniques are employed to identify potential ADAM-17 substrates on a large scale. These methods primarily rely on detecting changes in the cellular secretome upon modulation of ADAM-17 activity.
| Method | Principle | Advantages | Disadvantages |
| Secretome Analysis by LC-MS/MS | Compares the protein content of conditioned media from cells with normal versus inhibited or genetically silenced ADAM-17 activity. Substrates show decreased levels in the secretome when ADAM-17 is inactive. | Unbiased, high-throughput discovery of shed proteins. | Can be challenging to detect low-abundance substrates. |
| Heparin-Treated Secretome (HEP-SEC) Analysis | A specialized secretome analysis for identifying substrates that bind to heparan sulfate proteoglycans (HSPGs). Heparin is added to the culture medium to release HSPG-bound shed ectodomains for mass spectrometry analysis. | Enables the identification of a subset of substrates that might be missed in standard secretome analysis.[1] | Limited to HSPG-binding proteins. |
| Difference Gel Electrophoresis (DIGE) | A proteomic approach that uses fluorescent dyes to label proteins from different samples (e.g., control vs. ADAM-17 overexpressing cells) which are then separated on a single 2D gel. Differences in protein spot intensity indicate potential substrates.[2] | Provides a visual representation of changes in the secretome and is a powerful tool for comparative proteomics. | Can be less sensitive than LC-MS/MS and requires subsequent protein identification by mass spectrometry. |
| Quantitative Proteomics for the Identification of Cleavage Sites (Q-PICS) | Utilizes proteome-derived peptide libraries to determine the cleavage site specificity of proteases like ADAM-17.[3][4] | Provides detailed information on the preferred amino acid sequences at and around the cleavage site, aiding in the prediction of novel substrates.[3][4] | Does not directly identify full-length protein substrates in a cellular context. |
Validation of Putative ADAM-17 Substrates
Once potential substrates are identified through proteomic screens, their interaction with ADAM-17 must be validated using biochemical and cell-based assays.
Biochemical Validation: In Vitro Cleavage Assays
These assays directly assess the ability of ADAM-17 to cleave a putative substrate in a controlled, cell-free environment.
Experimental Protocol: Fluorogenic Peptide Assay [5][6]
This assay measures the enzymatic activity of ADAM-17 using a synthetic peptide substrate that fluoresces upon cleavage.
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compound (inhibitor or activator) or vehicle control.
-
Add the diluted ADAM-17 enzyme to all wells except the blank controls.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) at regular intervals.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the fluorescence intensity against time to determine the reaction rate.
-
For inhibitor studies, calculate the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
| Inhibitor | Target(s) | Reported IC50 for ADAM-17 |
| TAPI-2 | ADAM-17, other ADAMs, and MMPs | ~10 µM (in some cellular assays)[9] |
| GI254023X | Primarily ADAM-10 | 541 nM[10] |
Cell-Based Validation: Confirming Substrate Shedding in a Physiological Context
Cell-based assays are crucial to confirm that the identified protein is a true substrate of ADAM-17 in a cellular environment.
Experimental Protocol: Western Blot Analysis of Substrate Shedding [11][12][13]
This technique is used to detect the full-length substrate in cell lysates and its shed ectodomain in the conditioned medium.
-
Cell Culture and Treatment:
-
Culture cells known to express both ADAM-17 and the putative substrate.
-
Treat cells with an ADAM-17 activator (e.g., PMA) to stimulate shedding, or with an ADAM-17 inhibitor or siRNA to block shedding.[14]
-
-
Sample Collection:
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins from the conditioned medium and cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the ectodomain of the putative substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Compare the band intensities of the shed ectodomain in the conditioned medium and the full-length substrate in the cell lysates between different treatment conditions. A decrease in the shed form upon ADAM-17 inhibition or knockdown validates it as a substrate.
-
Comparison with the Closely Related Protease ADAM-10
ADAM-10 is the closest homolog of ADAM-17, and they share some overlapping substrates. Distinguishing between their respective substrates is a key challenge.
| Feature | ADAM-17 | ADAM-10 |
| Primary Activator | Phorbol esters (e.g., PMA), GPCR agonists | Calcium ionophores |
| Key Substrates | TNF-α, TGF-α, Amphiregulin, L-selectin | Notch, E-cadherin, Betacellulin |
| Cleavage Site Specificity (P1' position) | Prefers smaller aliphatic residues, particularly valine.[1][3][4] | Can accommodate larger aromatic amino acids.[1][3][4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ADAM-17 function and its experimental investigation is crucial for a comprehensive understanding.
References
- 1. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Identification of Desmoglein 2 and Activated Leukocyte Cell Adhesion Molecule as Substrates of ADAM17 and ADAM10 by Difference Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-MS based cleavage site profiling of the proteases ADAM10 and ADAM17 using proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Proteolytic Landscape: A Comparative Analysis of ADAM-17 Substrate Profiles in Health and Disease
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms that drive disease is paramount. A key player in many pathological processes is the enzyme ADAM-17 (A Disintegrin and Metalloproteinase 17), a cell-surface sheddase that cleaves and releases the extracellular domains of a vast array of protein substrates. This "shedding" profoundly alters cellular signaling and contributes to the progression of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions. This guide provides a comparative analysis of ADAM-17 substrate profiles in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to illuminate the enzyme's role in pathophysiology and highlight its potential as a therapeutic target.
The Shifting Substrate Landscape: Quantitative Insights
The activity of ADAM-17 is tightly regulated in healthy tissues, ensuring normal physiological processes. However, in diseased states, its expression and activity can become dysregulated, leading to aberrant shedding of its substrates. This shift in the substrate profile can have profound consequences, driving disease progression. The following tables summarize quantitative data on the differential shedding of key ADAM-17 substrates in cancer, rheumatoid arthritis, and cardiovascular disease compared to healthy controls.
Table 1: this compound Profile in Cancer
| Substrate | Cancer Type(s) | Change in Shedding (Fold Change or % Increase) | Method of Detection | Reference |
| EGFR Ligands | ||||
| Amphiregulin (AREG) | Breast Cancer, Colon Cancer | Increased | ELISA, Mass Spectrometry | [1] |
| Transforming Growth Factor-alpha (TGF-α) | Breast Cancer, NSCLC | Increased | ELISA, Western Blot | [2] |
| Heparin-binding EGF-like growth factor (HB-EGF) | Breast Cancer | Increased | Mass Spectrometry, ELISA | [1] |
| Adhesion Molecules | ||||
| L-selectin | Leukemia | Decreased surface expression | Flow Cytometry | |
| Cytokine and Chemokine Receptors | ||||
| TNF Receptor 1 (TNFR1) | Various Cancers | Increased soluble form | ELISA | |
| TNF Receptor 2 (TNFR2) | Various Cancers | Increased soluble form | ELISA | |
| Other | ||||
| Notch1 | Non-Small Cell Lung Cancer (NSCLC) | Increased cleavage | Western Blot | [2] |
Note: Specific fold changes are often dependent on the specific cancer subtype, stage, and experimental model. The table provides a general overview of observed trends.
Table 2: this compound Profile in Rheumatoid Arthritis (RA)
| Substrate | Sample Type | Change in Shedding vs. Healthy Controls | Method of Detection | Reference(s) |
| TNF-α | Serum, Synovial Fluid | Significantly higher soluble levels | ELISA | [3] |
| TNF Receptor 1 (TNFR1) | Serum | Increased soluble levels | ELISA | [4] |
| TNF Receptor 2 (TNFR2) | Serum | Increased soluble levels | ELISA | [4] |
| IL-6 Receptor (IL-6R) | Serum, Synovial Fluid | Increased soluble levels | ELISA | [5] |
| Fractalkine (CX3CL1) | Serum | Significantly higher soluble levels | ELISA | [6] |
| ICAM-1 | Serum, Synovial Fluid | Increased soluble levels | ELISA | [7] |
Table 3: this compound Profile in Cardiovascular Disease
| Substrate | Disease Condition | Change in Shedding vs. Healthy Controls | Method of Detection | Reference(s) |
| TNF Receptor 1 (TNFR1) | Myocardial Infarction, Heart Failure | Significantly higher plasma/serum levels | ELISA | [8][9][10] |
| TNF Receptor 2 (TNFR2) | Myocardial Infarction, Heart Failure | Significantly higher plasma/serum levels | ELISA | [10] |
| IL-6 Receptor (IL-6R) | Atherosclerosis | Increased soluble levels | ELISA | |
| L-selectin | Atherosclerosis | Decreased surface expression on leukocytes | Flow Cytometry | |
| VCAM-1 | Atherosclerosis | Increased soluble levels | ELISA |
Experimental Protocols: Methodologies for Substrate Identification
The identification and quantification of ADAM-17 substrates are crucial for understanding its role in disease. Several powerful techniques are employed by researchers in this field.
Quantitative N-terminomics: Terminal Amine Isotopic Labeling of Substrates (TAILS)
TAILS is a mass spectrometry-based technique that allows for the global and quantitative analysis of protein N-termini, enabling the identification of protease cleavage sites and their substrates.[11][12][13]
Detailed Protocol Outline:
-
Sample Preparation:
-
Lyse cells or tissues from healthy and diseased states.
-
Block all primary amines (N-termini and lysine side chains) with a specific chemical label (e.g., formaldehyde for dimethylation). For quantitative analysis, isotopic labels are used to differentiate between samples (e.g., light and heavy formaldehyde).
-
-
Proteolysis:
-
Digest the proteome with trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, creating new N-termini for all internal peptides. The original N-termini and any neo-N-termini generated by in vivo proteases (like ADAM-17) remain blocked.
-
-
Negative Selection of N-terminal Peptides:
-
The peptide mixture is incubated with an amine-reactive polymer that specifically captures all peptides with a free N-terminus (the internal tryptic peptides).
-
The original, blocked N-terminal peptides and neo-N-terminal peptides are not captured and remain in the supernatant.
-
-
Mass Spectrometry and Data Analysis:
-
The enriched N-terminal peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
By comparing the ratios of the isotopic labels, researchers can quantify the relative abundance of each N-terminal peptide between the healthy and diseased samples. An increased ratio for a specific peptide in the diseased state indicates increased proteolytic processing of that protein.
-
Cell-Based Shedding Assay using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the amount of a specific soluble protein (the shed ectodomain) in a sample, such as cell culture supernatant or patient serum.[14][15][16]
General Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cells, synoviocytes) in appropriate media.
-
Treat cells with stimuli known to induce ADAM-17 activity (e.g., phorbol esters like PMA) or with specific inhibitors to confirm ADAM-17 dependence.
-
Collect the conditioned media at different time points.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the ectodomain of the substrate of interest.
-
Block non-specific binding sites in the wells.
-
Add the cell culture supernatants (or patient serum/plasma) to the wells. The shed substrate will bind to the capture antibody.
-
Add a detection antibody that is also specific for the substrate and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate for the enzyme that produces a colorimetric or fluorescent signal.
-
Measure the signal intensity using a plate reader. The intensity is proportional to the amount of shed substrate in the sample.
-
-
Quantification:
-
A standard curve is generated using known concentrations of the recombinant substrate protein to accurately quantify the amount of shed substrate in the samples.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the complex interplay of ADAM-17 in disease, visual representations of signaling pathways and experimental workflows are invaluable.
Caption: ADAM-17 mediated EGFR signaling in cancer.
Caption: ADAM-17's role in TNF-α signaling in Rheumatoid Arthritis.
Caption: Experimental workflow for TAILS proteomics.
Conclusion
The comparative analysis of this compound profiles reveals a dramatic shift in its proteolytic activity in diseased tissues compared to healthy ones. This altered shedding landscape contributes significantly to the pathophysiology of cancer, rheumatoid arthritis, and cardiovascular disease by modulating key signaling pathways. The quantitative data presented, along with detailed experimental protocols, provide a valuable resource for researchers seeking to further elucidate the role of ADAM-17 in disease and to develop novel therapeutic strategies that target this critical sheddase. The continued exploration of the ADAM-17 degradome holds immense promise for advancing our understanding of disease and for the development of more effective treatments.
References
- 1. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Reduction of Serum ADAM17 Level Accompanied with Decreased Cytokines after Abatacept Therapy in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM-17 is expressed on rheumatoid arthritis fibroblast-like synoviocytes and regulates proinflammatory mediator expression and monocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Changes in concentrations of tumor necrosis factor TNF and its soluble receptors type 1 (sTNF-r1) and type 2 (sTNF-R2) in serum of patients with ST-segment elevation myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The association between change of soluble tumor necrosis factor receptor R1 (sTNF-R1) measurements and cardiovascular and all-cause mortality—Results from the population-based (Cardiovascular Disease, Living and Ageing in Halle) CARLA study 2002–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levels of soluble tumor necrosis factor receptor 1 and 2 are associated with survival after ST segment elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of proteolytic products and natural protein N-termini by Terminal Amine Isotopic Labeling of Substrates (TAILS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TAILS | The Overall Lab [clip.ubc.ca]
- 14. cloud-clone.com [cloud-clone.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Human TACE/ADAM17 ELISA Kit (EHADAM17) - Invitrogen [thermofisher.com]
Cross-Validation of ADAM-17 Substrates: A Comparative Guide to Independent Assays
For Researchers, Scientists, and Drug Development Professionals
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a vast array of extracellular protein domains. This process, known as ectodomain shedding, releases soluble signaling molecules and modulates cell-cell and cell-matrix interactions, making ADAM-17 a key player in numerous physiological and pathological processes, including inflammation, cancer, and neurodegenerative disorders.[1][2][3] Given its therapeutic potential, rigorous identification and validation of its substrates are paramount. This guide provides a comparative overview of multiple independent assays for the cross-validation of ADAM-17 substrates, complete with experimental data and detailed protocols.
The Importance of Multi-Assay Validation
Relying on a single method for substrate identification can lead to false positives. Therefore, a multi-pronged approach using independent assays is crucial for robust validation. This typically involves a discovery phase using high-throughput methods, followed by validation with lower-throughput, more specific assays.
Key ADAM-17 Substrates
ADAM-17 has a broad substrate repertoire, with over 80 known substrates.[2][4] These include cytokines, growth factors, receptors, and adhesion molecules.[3][4][5] Some of the most well-characterized substrates and their primary functions are listed below.
| Substrate Family | Examples | Primary Function of Shed Product |
| Cytokines | Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory signaling[2] |
| Cytokine Receptors | Interleukin-6 Receptor (IL-6R) | Trans-signaling, pro-inflammatory responses[2][3] |
| EGF Receptor Ligands | Amphiregulin (AREG), Transforming Growth Factor-α (TGF-α), Heparin-binding EGF-like growth factor (HB-EGF) | Activation of EGFR signaling pathways involved in cell proliferation and survival[2][3] |
| Adhesion Molecules | L-selectin | Regulation of leukocyte trafficking[6] |
| Receptors | Discoidin domain receptor 1 (DDR1) | Regulation of cell adhesion and migration[7] |
Comparative Analysis of Validation Assays
A combination of proteomic, in vitro, and cell-based assays provides a comprehensive approach to identify and validate ADAM-17 substrates.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Mass Spectrometry-Based Proteomics | Identification and quantification of shed ectodomains in the secretome of cells with modulated ADAM-17 activity. | Unbiased, high-throughput discovery of novel substrates. | Technically demanding, may miss low-abundance substrates. | High |
| In Vitro Cleavage Assays | Purified recombinant ADAM-17 is incubated with a putative substrate (peptide or full-length protein), and cleavage is detected. | Direct evidence of enzymatic activity, allows for kinetic studies. | May not reflect cellular context (e.g., substrate presentation, co-factors). | Low to Medium |
| Cell-Based Reporter Assays | Cells are engineered to express a substrate tagged with a reporter (e.g., alkaline phosphatase), and shedding is measured by reporter activity in the medium. | Reflects cellular processing, can be adapted for high-throughput screening. | Overexpression may lead to artifacts, requires genetic modification of cells. | High |
| Western Blotting | Detection of the shed ectodomain in the cell culture supernatant and/or the remaining membrane-bound fragment in cell lysates. | Widely accessible, provides information on fragment size. | Low throughput, may lack sensitivity for low-abundance substrates. | Low |
Experimental Protocols
Mass Spectrometry-Based Proteomics for Substrate Discovery
This protocol outlines a general workflow for identifying ADAM-17 substrates using quantitative proteomics.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or murine embryonic fibroblasts) and modulate ADAM-17 activity. This can be achieved through:
-
Secretome Collection: Collect the conditioned media from the different treatment groups.
-
Protein Preparation: Concentrate the proteins in the secretome and prepare them for mass spectrometry analysis (e.g., through filter-aided sample preparation).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Substrates of ADAM-17 will show decreased abundance in the secretome of inhibitor-treated or knockdown cells, and increased abundance in activator-treated cells.
In Vitro Fluorogenic Peptide Cleavage Assay
This assay provides direct evidence of ADAM-17's ability to cleave a specific peptide sequence.
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate in a 96-well plate.
-
Add recombinant ADAM-17 to initiate the reaction.
-
Incubate at 37°C and monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[11]
-
Include a negative control without the enzyme and a positive control with a known ADAM-17 substrate.
-
Cell-Based Alkaline Phosphatase (AP) Reporter Assay
This assay quantifies the shedding of a specific substrate from the surface of living cells.
-
Construct Generation: Create a fusion protein of the putative substrate with a C-terminal alkaline phosphatase (AP) tag.
-
Cell Transfection: Transfect cells (e.g., HEK293) with the expression vector for the substrate-AP fusion protein.
-
Modulation of ADAM-17 Activity: Treat the transfected cells with ADAM-17 inhibitors or activators.
-
Sample Collection:
-
Collect the conditioned medium.
-
Lyse the cells to measure the amount of cell-associated substrate-AP.
-
-
AP Activity Measurement:
-
Incubate the conditioned medium and cell lysates with an AP substrate (e.g., p-nitrophenyl phosphate).
-
Measure the colorimetric change using a spectrophotometer.
-
-
Data Analysis: Calculate the shedding activity as the ratio of AP activity in the medium to the total AP activity (medium + cell lysate).[13]
Visualizing Workflows and Pathways
Cross-Validation Workflow for ADAM-17 Substrates
Caption: A general workflow for the identification and cross-validation of ADAM-17 substrates.
ADAM-17 Signaling Pathways
Caption: Key signaling pathways initiated by ADAM-17-mediated substrate shedding.
By employing a combination of these robust and independent assays, researchers can confidently identify and validate novel ADAM-17 substrates, paving the way for a deeper understanding of its biological functions and the development of targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. biozyme-inc.com [biozyme-inc.com]
- 12. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease 17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Kinetic Parameters of ADAM-17 with Diverse Substrates
For researchers, scientists, and professionals in drug development, understanding the kinetics of A Disintegrin and Metalloproteinase-17 (ADAM-17) is pivotal for dissecting its role in physiological and pathological processes. This guide provides a comparative overview of the kinetic parameters of ADAM-17 for various substrates, supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.
ADAM-17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a key sheddase involved in the release of a wide array of cell surface proteins, including cytokines, growth factors, and their receptors.[1] The efficiency and specificity of this shedding are dictated by the kinetic parameters of the enzyme-substrate interaction, namely the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). These parameters are crucial for understanding substrate prioritization and the impact of ADAM-17 in various signaling pathways.
Comparative Kinetic Data of ADAM-17 for Different Substrates
The following table summarizes the kinetic parameters of ADAM-17 for a selection of synthetic and endogenous substrates. The data highlights the variability in enzyme affinity and turnover rates depending on the substrate's structure, including post-translational modifications like glycosylation.
| Substrate Type | Substrate Name/Description | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Synthetic | TNFα-based peptide (non-glycosylated) | 12 ± 3 | 0.25 ± 0.03 | 2.1 x 10⁴ | [2] |
| Synthetic | TNFα-based peptide (glycosylated) | 4.0 ± 0.3 | 0.08 ± 0.01 | 2.0 x 10⁴ | [2] |
| Synthetic | Fluorogenic Peptide Substrate (PEPDAB064) | N/A | N/A | 6.3 x 10⁴ | [3] |
| Endogenous | Pro-Tumor Necrosis Factor-α (pro-TNFα) | Data not available | Data not available | Data not available | [4][5] |
| Endogenous | Interleukin-6 Receptor (IL-6R) | Data not available | Data not available | Data not available | [6][7] |
| Endogenous | Transforming Growth Factor-α (TGFα) | Data not available | Data not available | Data not available | [4][8] |
| Endogenous | Amphiregulin (AREG) | Data not available | Data not available | Data not available | [4][9][10] |
| Endogenous | Heparin-Binding EGF-like Growth Factor (HB-EGF) | Data not available | Data not available | Data not available | [8] |
N/A: Not available in the cited literature. While specific Km and kcat values for many endogenous substrates are not readily found in the literature, their shedding by ADAM-17 is well-documented, indicating they are physiologically relevant substrates.
Experimental Protocols
The determination of ADAM-17 kinetic parameters typically involves in vitro assays using either purified recombinant ADAM-17 or cell lysates containing the active enzyme, and a specific substrate.
Protocol 1: Fluorogenic Peptide Substrate Assay
This method is widely used for high-throughput screening and detailed kinetic analysis of ADAM-17 with synthetic peptide substrates.
1. Reagents and Materials:
-
Recombinant human ADAM-17 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., based on the TNFα cleavage site with a fluorophore and a quencher)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO and dilute to various concentrations in assay buffer.
-
Add a fixed concentration of recombinant ADAM-17 to each well of the microplate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate and separation of the fluorophore from the quencher.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
Protocol 2: Assay with Full-Length Protein Substrates
Determining the kinetic parameters for full-length, endogenous substrates is more complex and often involves techniques like Western blotting or ELISA to quantify the cleaved product.
1. Reagents and Materials:
-
Recombinant human ADAM-17
-
Purified, recombinant full-length substrate protein (e.g., pro-TNFα ectodomain)
-
Assay buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Antibody specific to the cleaved ectodomain of the substrate
-
ELISA plates and reagents
2. Procedure (Western Blotting-based):
-
Set up reaction mixtures containing a fixed concentration of ADAM-17 and varying concentrations of the full-length substrate.
-
Incubate the reactions at 37°C for different time points.
-
Stop the reactions by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody that specifically recognizes the shed ectodomain.
-
Quantify the band intensity of the cleaved product using densitometry.
-
Calculate the initial reaction velocities from the amount of product formed over time.
-
Determine the kinetic parameters as described in Protocol 1.
Visualizing Experimental and Signaling Pathways
To further aid in the conceptualization of ADAM-17 kinetics and its biological significance, the following diagrams illustrate a typical experimental workflow and a key signaling pathway initiated by ADAM-17.
Caption: Experimental workflow for determining ADAM-17 kinetic parameters.
Caption: ADAM-17 mediated signaling pathways.
References
- 1. ADAM17 - Wikipedia [en.wikipedia.org]
- 2. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TACE/ADAM17 processing of EGFR ligands indicates a role as a physiological convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. To cleave or not to cleave: role of ADAM17 in cell proliferation in PKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "ADAM17 is essential for ectodomain shedding of the EGF-receptor ligand" by Vishnu Hosur, Michelle L Farley et al. [mouseion.jax.org]
- 10. biorxiv.org [biorxiv.org]
Unveiling the Triggers: A Comparative Guide to ADAM-17 Substrate Shedding
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ADAM-17-mediated substrate shedding is paramount. This guide provides a comprehensive comparison of the effects of various stimuli on the shedding of key ADAM-17 substrates, supported by experimental data and detailed protocols to facilitate reproducible research.
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface protease that plays a pivotal role in a multitude of physiological and pathological processes. By cleaving the extracellular domains of a wide array of transmembrane proteins—a process termed "shedding"—ADAM-17 regulates cellular signaling, inflammation, and development. The activity of ADAM-17 is tightly controlled and can be rapidly induced by a diverse range of stimuli. This guide delves into the comparative effects of well-established stimuli on the shedding of prominent ADAM-17 substrates.
Comparative Analysis of Stimuli on ADAM-17 Substrate Shedding
The following tables summarize the quantitative effects of different stimuli on the shedding of various ADAM-17 substrates. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview. Variations in cell types, experimental conditions, and detection methods can influence the observed shedding efficiency.
Table 1: Effect of Stimuli on Tumor Necrosis Factor-α (TNF-α) Shedding
| Stimulus | Cell Type | Concentration | Fold Increase in TNF-α Shedding (approx.) | Key Signaling Pathways Involved |
| Phorbol-12-myristate-13-acetate (PMA) | HepG2 cells, Macrophages, Neutrophils | 10 - 100 nM | 3 - 10 fold | Protein Kinase C (PKC), ERK/MAPK |
| Lipopolysaccharide (LPS) | Macrophages, Aortic Endothelial Cells | 10 - 100 ng/mL | 2 - 5 fold | p38 MAPK[1][2] |
| Anisomycin | Various cell lines | 1 - 10 µg/mL | 2 - 4 fold | p38/JNK MAPK |
| Thrombin | Mouse Embryonic Fibroblasts | 2 units/ml | Significant increase[3] | G-protein coupled receptor (GPCR) signaling |
| Lysophosphatidic acid (LPA) | Mouse Embryonic Fibroblasts | 10 µM | Significant increase[3] | GPCR signaling |
Table 2: Effect of Stimuli on Interleukin-6 Receptor (IL-6R) Shedding
| Stimulus | Cell Type | Concentration | Fold Increase in IL-6R Shedding (approx.) | Key Signaling Pathways Involved |
| Phorbol-12-myristate-13-acetate (PMA) | Murine Monocytic Cells, Human Macrophages | 10 - 100 nM | 2 - 4 fold[4] | PKC |
| Lipopolysaccharide (LPS) | Murine Monocytic Cells | 1 µg/mL | ~2 fold[4] | Toll-like Receptor (TLR) signaling |
| Cholesterol Depletion (Methyl-β-cyclodextrin) | THP-1, Hep3B cells | 1 - 10 mM | Significant increase[5] | Not dependent on PKC activation[5] |
Table 3: Effect of Stimuli on Transforming Growth Factor-α (TGF-α) Shedding
| Stimulus | Cell Type | Concentration | Fold Increase in TGF-α Shedding (approx.) | Key Signaling Pathways Involved |
| TRAIL | Colorectal Cancer Cells | Varies | Significant increase[6] | Src Family Kinases (SFK)[6] |
| ATP | Murine Fibroblasts, CHO cells | Varies | Significant increase[7][8] | P2Y GPCRs, Mitochondrial ROS[7][8] |
| Epidermal Growth Factor (EGF) | Mouse Embryonic Fibroblasts | 100 ng/ml | Significant increase[3] | Receptor Tyrosine Kinase (RTK) signaling |
Signaling Pathways and Experimental Workflows
The activation of ADAM-17 and subsequent substrate shedding is a complex process involving various signaling cascades. Below are diagrams illustrating a generalized signaling pathway for ADAM-17 activation and a typical experimental workflow for studying substrate shedding.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. amsbio.com [amsbio.com]
- 4. High-throughput protease activity cytometry reveals dose-dependent heterogeneity in PMA-mediated ADAM17 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. High-throughput protease activity cytometry reveals dose-dependent heterogeneity in PMA-mediated ADAM17 activation. | Sigma-Aldrich [sigmaaldrich.com]
- 7. biovendor.com [biovendor.com]
- 8. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conservation of ADAM-17 Substrates Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the conservation of A Disintegrin and Metalloproteinase-17 (ADAM-17) substrates across various species. ADAM-17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a critical sheddase involved in the proteolytic release of the extracellular domains of a wide array of membrane-bound proteins.[1][2] This ectodomain shedding is a key mechanism regulating cellular signaling in numerous physiological and pathological processes, including inflammation, development, and cancer.[2][3][4] Understanding the conservation of ADAM-17 substrates is paramount for translational research and the development of targeted therapeutics.
Conservation of ADAM-17 Substrates
The repertoire of proteins cleaved by ADAM-17, collectively known as the "sheddome," exhibits significant conservation across mammalian species. This conservation underscores the fundamental biological roles of ADAM-17-mediated signaling. Below is a table summarizing the conservation of prominent human ADAM-17 substrates in mouse, rat, and dog, based on orthology data.
| Human Substrate | Gene Symbol | Mouse Ortholog | Rat Ortholog | Dog Ortholog | Primary Function |
| Tumor necrosis factor | TNF | Tnf | Tnf | TNF | Pro-inflammatory cytokine[1][5] |
| Epidermal growth factor receptor | EGFR | Egfr | Egfr | EGFR | Receptor tyrosine kinase[1][6] |
| Amphiregulin | AREG | Areg | Areg | AREG | EGFR ligand[6] |
| Epiregulin | EREG | Ereg | Ereg | EREG | EGFR ligand[6] |
| Heparin-binding EGF-like growth factor | HBEGF | Hbegf | Hbegf | HBEGF | EGFR ligand[6] |
| Transforming growth factor-alpha | TGFA | Tgfa | Tgfa | TGFA | EGFR ligand[6] |
| L-selectin | SELL | Sell | Sell | SELL | Adhesion molecule[2] |
| Interleukin-6 receptor | IL6R | Il6r | Il6r | IL6R | Cytokine receptor[2] |
| Notch1 | NOTCH1 | Notch1 | Notch1 | NOTCH1 | Developmental signaling[1] |
| CD62L (L-selectin) | SELL | Sell | Sell | SELL | Adhesion molecule[2] |
| ICAM-1 | ICAM1 | Icam1 | Icam1 | ICAM1 | Adhesion molecule |
| VCAM-1 | VCAM1 | Vcam1 | Vcam1 | VCAM1 | Adhesion molecule |
| Amyloid precursor protein | APP | App | App | APP | Neuronal function |
| Fractalkine (CX3CL1) | CX3CL1 | Cx3cl1 | Cx3cl1 | CX3CL1 | Chemokine |
| Neuregulin 1 | NRG1 | Nrg1 | Nrg1 | NRG1 | Neuronal development |
Experimental Protocols for Assessing ADAM-17 Substrate Shedding
The identification and validation of ADAM-17 substrates rely on a combination of proteomic and immunological techniques. Below are detailed methodologies for key experiments.
Secretome Analysis for Substrate Discovery
This method aims to identify proteins shed from the cell surface into the conditioned medium in an ADAM-17-dependent manner.
a. Cell Culture and Stimulation:
-
Culture cells of interest (e.g., human, mouse, or rat cell lines) to near confluency in standard growth medium.
-
Wash the cells three times with serum-free medium to remove serum proteins.[7]
-
Incubate the cells in serum-free medium for 12-24 hours to allow for the accumulation of secreted proteins.[7]
-
To specifically assess ADAM-17 activity, cells can be treated with a phorbol ester like Phorbol 12-myristate 13-acetate (PMA) to stimulate shedding, or with a specific ADAM-17 inhibitor (e.g., TAPI-2) as a negative control.[8]
b. Sample Preparation for Mass Spectrometry:
-
Collect the conditioned medium and centrifuge at low speed to remove cells and debris.[9]
-
Concentrate the proteins in the supernatant using ultrafiltration devices with an appropriate molecular weight cutoff.[9]
-
Precipitate the proteins using methods such as trichloroacetic acid (TCA) or acetone precipitation.[9]
-
Resuspend the protein pellet in a lysis buffer containing a denaturing agent (e.g., SDS or urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.[10]
-
Desalt the resulting peptides using C18 Zip-Tips before analysis.[9]
c. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Identify and quantify the proteins using database search algorithms (e.g., Mascot, Sequest) and quantification software.
-
Compare the protein abundance between stimulated and control/inhibited samples to identify potential ADAM-17 substrates.
Western Blotting for Substrate Validation
Western blotting is a standard technique to validate the shedding of a specific candidate substrate.
a. Sample Preparation:
-
Following cell culture and stimulation as described above, collect the conditioned medium.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) to obtain the cell lysate containing the full-length, membrane-bound form of the substrate.
-
Concentrate the conditioned medium containing the shed ectodomain.
-
Determine the protein concentration of both the cell lysate and the concentrated conditioned medium using a protein assay (e.g., BCA assay).
b. Electrophoresis and Transfer:
-
Separate 20-30 µg of protein from both the cell lysate and the conditioned medium on an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the full-length and shed forms of the substrate.[11]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
c. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for the substrate of interest overnight at 4°C. The antibody should recognize an epitope in the shed ectodomain.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] An increase in the band corresponding to the shed ectodomain in the conditioned medium of stimulated cells compared to the control is indicative of ADAM-17-mediated cleavage.
In Vitro Cleavage Assay
This assay directly assesses the ability of ADAM-17 to cleave a putative substrate in a cell-free system.
-
Obtain recombinant, purified ADAM-17 enzyme and the purified ectodomain of the candidate substrate.
-
Incubate the recombinant ADAM-17 with the substrate in a suitable reaction buffer (e.g., Tris-HCl buffer, pH 8.0) at 37°C for a defined period (e.g., overnight).[16]
-
As a negative control, incubate the substrate alone and ADAM-17 alone under the same conditions.
-
Analyze the reaction products by SDS-PAGE and Coomassie blue staining or Western blotting to detect cleavage fragments.[17] The appearance of smaller fragments in the presence of ADAM-17 indicates direct cleavage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by ADAM-17 and a typical experimental workflow for substrate identification.
Caption: ADAM-17 mediated EGFR signaling pathway.
Caption: ADAM-17 mediated TNF-α signaling pathway.
Caption: Experimental workflow for this compound identification.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.unil.ch [wp.unil.ch]
- 8. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of secretome proteins and mass spectrometric analysis [bio-protocol.org]
- 10. Sample preparation protocol for bottom-up proteomic analysis of the secretome of the islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Profiles of Compounds on Different ADAM-17 Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory profiles of various compounds targeting A Disintegrin and Metalloproteinase-17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). As a key sheddase, ADAM-17 releases a wide array of cell surface proteins, including cytokines and growth factors, making it a critical target in various pathologies such as inflammation and cancer. This document offers a detailed analysis of inhibitor performance against different ADAM-17 substrates, supported by experimental data and detailed protocols to aid in research and development.
Inhibitory Profiles of ADAM-17 Compounds
The development of ADAM-17 inhibitors has evolved from broad-spectrum metalloproteinase inhibitors to more selective, non-zinc-binding compounds that target exosites. This shift aims to improve specificity and reduce off-target effects. The following table summarizes the inhibitory activities (IC50 values) of selected compounds against the shedding of various ADAM-17 substrates.
| Compound/Inhibitor | Substrate | Inhibition (IC50 in µM) | Compound Type | Reference |
| Marimastat | Synthetic Substrate | ~0.01 | Broad-Spectrum, Zinc-Binding | [1] |
| TNFα | ~10 (in THP-1 cells) | [2] | ||
| Heregulin | Active (complete inhibition at 10µM) | [2] | ||
| Betacellulin (ADAM-10 substrate) | Active (almost complete inhibition at 10µM) | [2] | ||
| Compound 17 | Synthetic Substrate | 5.7 | Non-Zinc-Binding, Exosite-Targeting | [2] |
| TNFα | ~100 (in THP-1 cells) | [2] | ||
| Heregulin | Active (complete inhibition at 40µM) | [2] | ||
| TGFα | Inactive | [1] | ||
| Betacellulin (ADAM-10 substrate) | Inactive | [2] | ||
| Compound 19 | Synthetic Substrate | 7.9 | Non-Zinc-Binding, Exosite-Targeting | [2] |
| TNFα | ~28 (in THP-1 cells) | [2] | ||
| Heregulin | Partially Active | [2] | ||
| INCB7839 | EGFR Ligands | Active | Zinc-Binding | [1] |
| TNFα | Inactive (in vivo) | [1] | ||
| D1(A12) Monoclonal Antibody | Synthetic Substrate | Subnanomolar | Antibody | [1] |
| TNFα | Active (in vitro) | [1] | ||
| TNFα | Inactive (in vivo) | [1] | ||
| TGFα | Active | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory profiles of compounds against ADAM-17.
Biochemical Assay for ADAM-17 Activity Using a Fluorogenic Substrate
This assay measures the direct enzymatic activity of ADAM-17 on a synthetic peptide substrate.
Materials:
-
Recombinant human ADAM-17
-
Fluorogenic ADAM-17 substrate (e.g., based on the TACEtide peptide)
-
Assay Buffer: 25mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the this compound in DMSO (typically around 10 mM) and dilute to the working concentration (e.g., 10 µM) in Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Add 50 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.
-
Add 25 µL of the diluted recombinant ADAM-17 enzyme to each well.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 455 nm.
-
Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Shedding Assay for TNFα
This assay quantifies the ability of a compound to inhibit the release of TNFα from the surface of cultured cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
96-well tissue culture plate
-
Human TNFα ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/well and differentiate them into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα shedding and incubate for 4-6 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
To normalize for cell viability, lyse the cells remaining in the plate and determine the total protein concentration using a BCA protein assay.
-
Calculate the percentage of inhibition of TNFα shedding for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Shedding Assay for EGFR Ligands (e.g., Heregulin, Amphiregulin, TGFα)
This assay is similar to the TNFα shedding assay but is adapted for measuring the release of EGFR ligands.
Materials:
-
A549 cells (human lung carcinoma cell line) or other suitable cell line expressing the EGFR ligand of interest.
-
DMEM medium supplemented with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.
-
Test compounds dissolved in DMSO.
-
96-well tissue culture plate.
-
ELISA kit specific for the EGFR ligand of interest (e.g., human Heregulin, Amphiregulin, or TGFα).
-
Cell lysis buffer.
-
BCA protein assay kit.
Procedure:
-
Seed A549 cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1 hour.
-
Stimulate the cells with PMA (e.g., 100 ng/mL) to induce shedding of the EGFR ligand and incubate for 30-60 minutes at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the amount of the soluble EGFR ligand in the supernatant using the specific ELISA kit.
-
Normalize for cell viability by measuring the total protein concentration of the remaining cells.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the TNFα assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ADAM-17-mediated shedding and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
References
validating the role of co-factors in ADAM-17 substrate recognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles of various co-factors in the substrate recognition and activity of A Disintegrin and Metalloproteinase 17 (ADAM-17), a key sheddase involved in numerous physiological and pathological processes. Understanding the intricate mechanisms by which these co-factors modulate ADAM-17 function is crucial for the development of targeted therapeutics. This document summarizes key experimental findings, presents comparative data in a structured format, and provides detailed experimental methodologies.
Introduction to ADAM-17 and its Co-factors
ADAM-17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane metalloprotease responsible for the ectodomain shedding of a wide array of cell surface proteins, including cytokines, growth factors, and their receptors. The activity and substrate specificity of ADAM-17 are tightly regulated by interaction with specific co-factors. The most well-characterized of these are the inactive rhomboid proteins (iRhoms), particularly iRhom2, and to a lesser extent, tetraspanins. For comparative purposes, this guide will also discuss the regulation of the closely related sheddase, ADAM10, by the TspanC8 family of tetraspanins, as this provides a valuable parallel for understanding co-factor-mediated sheddase regulation.
Comparative Analysis of Co-factor Function
The following tables summarize the differential effects of iRhom and TspanC8 co-factors on ADAM-17 and ADAM10 activity and substrate selectivity. While precise quantitative data on binding affinities and enzyme kinetics are not extensively available in the current literature, the semi-quantitative data presented here, derived from cell-based shedding assays, provides a strong basis for comparison.
Table 1: iRhom Co-factors and ADAM-17 Substrate Selectivity
| Co-factor | Effect on ADAM-17 Maturation & Trafficking | Key Substrates Influenced | Experimental Observations |
| iRhom1 | Essential for ADAM-17 maturation and trafficking out of the endoplasmic reticulum. | Transforming Growth Factor-α (TGFα) | Can support the stimulated shedding of TGFα.[1] |
| iRhom2 | Essential for ADAM-17 maturation and trafficking, particularly in hematopoietic cells.[2] | Heparin-binding EGF-like growth factor (HB-EGF), Kit ligand 2, Amphiregulin, Epiregulin, Tumor Necrosis Factor-α (TNFα) | Crucial for the stimulated shedding of a broad range of ADAM-17 substrates.[2][3] The cytoplasmic domain of iRhom2 is required for the stimulated shedding of specific substrates.[2][3] |
| No iRhom | ADAM-17 is retained in the endoplasmic reticulum and does not mature properly.[4] | General reduction in shedding of all ADAM-17 substrates. | Stimulated shedding of most ADAM-17 substrates is abolished.[1] |
Table 2: TspanC8 Co-factors and ADAM10 Substrate Selectivity (for comparison)
| Co-factor | Effect on ADAM10 Trafficking | Key Substrates Influenced | Experimental Observations |
| Tspan5 | Promotes ADAM10 exit from the ER and trafficking to the cell surface.[5] | Notch, CD44, VE-cadherin | Positively regulates ligand-induced Notch activation.[5][6] Promotes cleavage of CD44.[7] |
| Tspan14 | Promotes ADAM10 exit from the ER and trafficking to the cell surface.[5] | Notch, GPVI | Positively regulates ligand-induced Notch activation.[5] Uniquely reduces cleavage of the platelet collagen receptor GPVI. |
| Tspan15 | Promotes ADAM10 exit from the ER and trafficking to the cell surface.[5] | N-cadherin, APP | The only TspanC8 shown to strongly promote the cleavage of N-cadherin.[8] Can inhibit the cleavage of Amyloid Precursor Protein (APP) in some cell types.[7] |
| Tspan33 | Promotes ADAM10 exit from the ER and trafficking to the cell surface.[6] | Notch | Appears to be a negative regulator of ligand-induced Notch activity.[6] |
Signaling Pathways and Regulatory Mechanisms
The interaction between ADAM-17 and its co-factors is a critical regulatory hub. Structural and functional studies have revealed key molecular determinants of this regulation.
Cryo-electron microscopy studies have revealed that iRhom2 interacts with the transmembrane domain of ADAM-17, a crucial step for the exit of ADAM-17 from the endoplasmic reticulum and its subsequent maturation in the Golgi apparatus.[4] At the cell surface, the ADAM-17/iRhom2 complex is responsible for the cleavage of specific substrates. The cytoplasmic tail of iRhom2 is implicated in conferring substrate selectivity, suggesting a model where iRhom2 not only acts as a chaperone but also as a modulator of ADAM-17's catalytic activity towards specific substrates.[2][3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Co-immunoprecipitation of ADAM-17 and iRhom2
This protocol describes the co-immunoprecipitation of endogenous or overexpressed ADAM-17 and iRhom2 from cell lysates to validate their interaction.
Materials:
-
Cells expressing ADAM-17 and iRhom2 (e.g., HEK293T, bone marrow-derived macrophages)
-
Lysis Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors)
-
Antibody against ADAM-17 or iRhom2 for immunoprecipitation (IP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture and harvest cells.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (anti-ADAM-17 or anti-iRhom2) or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both ADAM-17 and iRhom2.
Cell-Based ADAM-17 Shedding Assay
This assay measures the shedding of an this compound from the cell surface, which can be used to assess the impact of co-factor expression.
Materials:
-
Cells co-transfected with an this compound (e.g., AP-tagged TGFα) and the co-factor of interest (e.g., iRhom2).
-
Cell culture medium
-
PMA (phorbol 12-myristate 13-acetate) or other stimuli
-
ADAM-17 inhibitor (e.g., TAPI-1) as a control
-
Alkaline Phosphatase (AP) substrate and detection reagents
Procedure:
-
Seed transfected cells in a 96-well plate.
-
After 24-48 hours, wash the cells and replace the medium with serum-free medium.
-
Add stimuli (e.g., PMA) and/or inhibitors to the appropriate wells.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Collect the cell culture supernatant (containing the shed ectodomain).
-
Lyse the cells to measure the amount of remaining cell-associated substrate.
-
Measure the AP activity in both the supernatant and the cell lysate using an AP substrate and a plate reader.
-
Calculate the percentage of shed substrate as (AP activity in supernatant) / (AP activity in supernatant + AP activity in lysate) * 100.
In Vitro Fluorogenic Peptide Cleavage Assay
This assay directly measures the enzymatic activity of purified ADAM-17 in the presence or absence of co-factors using a synthetic fluorogenic substrate.
Materials:
-
Recombinant ADAM-17 protein
-
Recombinant co-factor protein (if applicable and available)
-
Fluorogenic this compound (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and the fluorogenic substrate.
-
Add recombinant ADAM-17 (and co-factor, if applicable) to the wells.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 405 nm).
-
Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve.
-
Kinetic parameters (Km and kcat) can be determined by measuring V0 at different substrate concentrations.
Alternative Mechanisms and Future Directions
While iRhoms and tetraspanins are key players, other regulatory mechanisms for ADAM-17 are emerging. These include the influence of the local membrane environment, interactions with other membrane proteins, and post-translational modifications of both ADAM-17 and its substrates.
Future research should focus on obtaining high-resolution structural information of ADAM-17 in complex with various co-factors and substrates. Furthermore, the development of more sophisticated in vitro and in vivo models will be essential to dissect the precise quantitative contributions of each co-factor to ADAM-17's diverse functions. This knowledge will be instrumental in designing highly specific inhibitors that target pathological ADAM-17 activity while preserving its essential physiological roles.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. iRhom2 controls the substrate selectivity of stimulated ADAM17-dependent ectodomain shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM reveals that iRhom2 restrains ADAM17 protease activity to control the release of growth factor and inflammatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. portlandpress.com [portlandpress.com]
A Comparative Guide to Confirming the Subcellular Localization of ADAM17 and Its Substrates
For researchers, scientists, and professionals in drug development, understanding the precise location of proteins within a cell is paramount to deciphering their function, interaction, and role in disease. This guide provides a comparative overview of key experimental methods to confirm the subcellular localization of A Disintegrin and Metalloproteinase 17 (ADAM17) and its diverse substrates. ADAM17, also known as TNF-α converting enzyme (TACE), is a critical cell-surface sheddase that plays a central role in regulating signaling pathways by cleaving and releasing the extracellular domains of numerous membrane-bound proteins.
Subcellular Localization of ADAM17
ADAM17 is a type I transmembrane protein synthesized in an inactive form.[1] Its journey to becoming a functional protease involves trafficking through the secretory pathway. While it is functionally active at the plasma membrane, a significant portion of the mature ADAM17 protein resides intracellularly.
-
Endoplasmic Reticulum (ER) and Golgi Apparatus: ADAM17 is synthesized and folds in the ER. Its maturation and trafficking to the cell surface are critically regulated by inactive rhomboid proteases (iRhoms), which act as chaperones guiding it through the Golgi complex.[1]
-
Plasma Membrane: Only about 10% of the total ADAM17 protein is found on the cell surface at any given time.[2] It is often concentrated in cholesterol-rich microdomains known as lipid rafts.[2]
-
Intracellular Vesicles: ADAM17 is subject to constitutive internalization from the cell surface via clathrin-coated pits, leading to its presence in endocytic vesicles.[3][4] This process is a key mechanism for regulating its surface abundance and activity.
Key Substrates of ADAM17
ADAM17 has a broad substrate repertoire, influencing numerous physiological and pathological processes, including inflammation, cell proliferation, and migration.[5] The shedding of these substrates from the cell surface can either activate or inhibit signaling pathways.
| Substrate Category | Examples | Pre-Cleavage Localization | Function Modulated by Shedding |
| Cytokines | Tumor Necrosis Factor-α (TNF-α)[6][7] | Plasma Membrane | Release of soluble, active TNF-α, a key inflammatory mediator. |
| Cytokine Receptors | IL-6 Receptor (IL-6R)[1][6], TNF Receptors (TNFR1/2)[6][8] | Plasma Membrane | Generation of soluble receptors that can act as antagonists or agonists (trans-signaling). |
| Growth Factor Ligands | Amphiregulin (AREG), TGF-α, HB-EGF[1] | Plasma Membrane | Release of soluble ligands that activate the Epidermal Growth Factor Receptor (EGFR).[1][2] |
| Adhesion Molecules | L-selectin (CD62L)[9], VCAM-1[2] | Leukocyte/Endothelial Cell Surface | Regulation of leukocyte adhesion, rolling, and transmigration.[2] |
Comparative Analysis of Experimental Methods
Several techniques can be employed to determine the subcellular localization of ADAM17 and its substrates. The choice of method depends on the specific research question, required resolution, and available resources.
| Method | Principle | Resolution | Throughput | Cell State | Advantages | Disadvantages |
| Confocal Immunofluorescence (IF) | Fluorescently-labeled antibodies bind to the target protein, which is then visualized using a confocal microscope. Co-localization is assessed with organelle-specific markers.[10][11][12] | High (Optical) | Low to Medium | Fixed | Provides high-resolution spatial information within the cellular context; allows for multi-protein visualization. | Requires specific and validated antibodies; fixation can create artifacts; provides a static snapshot. |
| Fluorescent Protein Tagging | The target protein is genetically fused to a fluorescent protein (e.g., GFP, RFP) and expressed in cells. Its localization is tracked via live-cell imaging.[10][13] | High (Optical) | Low to Medium | Live | Enables visualization in living cells, allowing for dynamic tracking of protein movement. | The fluorescent tag could potentially alter protein function or localization; overexpression artifacts are possible. |
| Subcellular Fractionation & Western Blot | Cells are lysed and organelles are separated by differential or density gradient centrifugation. The presence of the protein in each fraction is detected by Western blotting.[13] | Low | Medium | Lysed | Provides biochemical confirmation of localization; allows for the analysis of endogenous protein levels. | Resolution is limited to the purity of the fractions; spatial information within the organelle is lost. |
| Mass Spectrometry (LOPIT) | Combines biochemical fractionation with quantitative mass spectrometry to assign proteins to subcellular niches on a proteome-wide scale.[14] | Low to Medium | High | Lysed | High-throughput and unbiased; can identify the localization of thousands of proteins simultaneously. | Requires specialized equipment and complex data analysis; does not provide single-cell resolution. |
| Proximity Ligation Assay (PLA) | Uses antibody pairs and DNA ligation/amplification to visualize protein-protein interactions (<40 nm) in situ, implying co-localization.[12] | Very High | Low | Fixed | Provides evidence of close proximity, suggesting potential interaction and co-localization with very high specificity. | Technically demanding; requires two highly specific primary antibodies from different species. |
Detailed Experimental Protocols
Protocol 1: Confirming Co-localization by Confocal Immunofluorescence
This protocol describes a standard procedure for co-staining a target protein (e.g., ADAM17) and a known organelle marker to assess co-localization.
-
Cell Culture and Preparation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach 60-70% confluency.
-
Wash the cells gently twice with ice-cold Phosphate Buffered Saline (PBS).
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step allows antibodies to access intracellular epitopes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 22.52 mg/mL glycine in PBST) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against your target protein (e.g., anti-ADAM17) and the organelle marker (e.g., anti-Calnexin for ER) in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (for nuclear staining).
-
Image the slides using a confocal microscope. Acquire separate images for each channel and a merged image to assess co-localization. Use sequential scanning to minimize spectral bleed-through.[15]
-
Protocol 2: Subcellular Fractionation by Differential Centrifugation
This method separates major organelles to determine the general location of a protein.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle until most cells are lysed (check under a microscope).
-
-
Differential Centrifugation:
-
Step 1 (Nuclear Fraction): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei. Collect the supernatant.
-
Step 2 (Mitochondrial Fraction): Centrifuge the supernatant from Step 1 at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains mitochondria. Collect the supernatant.
-
Step 3 (Microsomal/Membrane Fraction): Centrifuge the supernatant from Step 2 at 100,000 x g for 1 hour at 4°C. The pellet contains microsomes (ER fragments) and plasma membranes. The supernatant is the cytosolic fraction.
-
-
Analysis:
-
Resuspend each pellet in a suitable buffer.
-
Determine the protein concentration of each fraction.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest. Include antibodies for organelle-specific markers to validate the purity of the fractions.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: ADAM17-mediated shedding of AREG activates EGFR signaling pathways.[1]
Caption: Experimental workflow for immunofluorescence co-localization analysis.
References
- 1. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity [mdpi.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. ADAM17 ADAM metallopeptidase domain 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different signaling pathways stimulate a disintegrin and metalloprotease-17 (ADAM17) in neutrophils during apoptosis and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bird Eye View of Protein Subcellular Localization Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining Protein Subcellular Localization in Mammalian Cell Culture with Biochemical Fractionation and iTRAQ 8-Plex Quantification | Springer Nature Experiments [experiments.springernature.com]
- 15. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of ADAM-17 Substrates
For researchers and professionals in drug development, the proper handling and disposal of specialized reagents like ADAM-17 substrates are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of ADAM-17 substrates, which are often peptide-based and may be fluorogenic.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation. ADAM-17 substrate waste should be categorized based on its physical state (solid, liquid) and contamination level.
Key Waste Streams:
-
Unused/Expired Solid Substrate: The pure, solid form of the peptide substrate.
-
Liquid Waste: Solutions containing the this compound, typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) or aqueous buffers.
-
Contaminated Solid Waste: Labware such as pipette tips, tubes, and gloves that have come into contact with the substrate.
-
Biohazardous Waste: If the substrate is used in cell-based assays or with animal models, all contaminated materials fall into this category.
It is crucial to maintain separate, clearly labeled waste containers for each category to prevent dangerous chemical reactions and ensure proper disposal routes are followed.
Disposal Protocols
1. Unused/Expired Solid this compound:
Due to the general nature of peptide-based molecules and the potential for unknown long-term environmental effects, direct disposal as regular trash is not recommended.
-
Procedure:
-
Consult the Safety Data Sheet (SDS) for any specific disposal instructions. An SDS for a similar compound, an ADAM-17 inhibitor, indicates high toxicity to aquatic life, suggesting a cautious approach.[1]
-
If no specific instructions are available, the precautionary principle dictates treating the solid substrate as hazardous chemical waste.
-
Package the solid substrate in a securely sealed, clearly labeled container. The label should include "Hazardous Chemical Waste," the full chemical name of the substrate, and the date.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
-
2. Liquid Waste Containing this compound:
This is the most common form of waste generated. The disposal method depends heavily on the solvent used.
-
Aqueous Solutions (in Buffer):
-
Neutralization: Adjust the pH of the solution to a neutral range (typically between 6.0 and 8.0) using appropriate acids or bases. This should be done carefully to avoid exothermic reactions.[1][2]
-
Collection: Collect the neutralized solution in a designated hazardous waste container for aqueous chemical waste.
-
Disposal: Do not pour down the drain unless explicitly permitted by your institution's EHS office for non-hazardous, water-soluble peptides in very small quantities. Given the potential aquatic toxicity, collection for professional disposal is the safest route.
-
-
Organic Solvent Solutions (e.g., DMSO):
-
Segregation: Collect all waste containing DMSO and the this compound in a designated container for non-halogenated organic solvent waste.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: DMSO and [Substrate Name]".
-
Storage: Keep the waste container sealed and stored in a well-ventilated area, away from ignition sources, as DMSO is combustible.[3][4]
-
Disposal: Arrange for disposal through your EHS office. This waste stream is typically handled by incineration at a licensed facility.[1]
-
3. Contaminated Solid Waste (Non-Biohazardous):
This includes items like pipette tips, centrifuge tubes, and gloves.
-
Procedure:
-
Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.
-
Label the container clearly as "Hazardous Chemical Waste - Solids" and list the contaminating chemical (this compound).
-
When the container is full, seal it securely and arrange for pickup by your institution's EHS.
-
4. Biohazardous Waste:
If the this compound is used in experiments involving cells, tissues, or live animals, all resulting waste is considered biohazardous.
-
Procedure:
-
Dispose of all contaminated materials (liquid and solid) in designated biohazard waste containers.
-
Follow your institution's specific protocols for biohazardous waste, which typically involves autoclaving before final disposal.
-
Quantitative Data Summary for Disposal Parameters
| Parameter | Guideline | Source |
| Aqueous Waste pH | Neutralize to pH 5-9 before collection. | [1] |
| DMSO Concentration | Keep final DMSO concentration in assays at or below 1%. | |
| Organic Waste | Segregate halogenated from non-halogenated solvents. | [1] |
| Storage Temperature | Store waste in a cool, well-ventilated area. | [5] |
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol outlines the steps for neutralizing acidic or basic aqueous solutions of this compound before collection as hazardous waste.
Materials:
-
Aqueous this compound waste
-
Dilute solutions of a weak acid (e.g., 0.1M HCl) and a weak base (e.g., 0.1M NaOH)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, gloves
-
Designated aqueous hazardous waste container
Procedure:
-
Place the container of aqueous waste on a stir plate in a fume hood and add a stir bar.
-
Begin gentle stirring.
-
Measure the initial pH of the solution.
-
If the solution is acidic (pH < 6.0), slowly add the dilute base dropwise while continuously monitoring the pH.
-
If the solution is basic (pH > 8.0), slowly add the dilute acid dropwise while continuously monitoring the pH.
-
Continue adding the neutralizing agent until the pH is stable within the 6.0-8.0 range.
-
Once neutralized, transfer the solution to the designated aqueous hazardous waste container.
-
Label the container with all constituents and arrange for disposal through your EHS office.
Visual Guidance for Disposal and Safety
To further clarify the disposal workflow and safety procedures, the following diagrams illustrate the decision-making process and spill response.
Caption: Decision tree for proper segregation and disposal of this compound waste.
References
- 1. peptiderecon.com [peptiderecon.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Fluorogenic peptide sequences--transformation of short peptides into fluorophores under ambient photooxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sfasu.edu [sfasu.edu]
- 5. NIBSC - Peptide Storage [nibsc.org]
Safeguarding Your Research: A Guide to Handling ADAM-17 Substrate
Essential protocols for the safe handling, use, and disposal of ADAM-17 substrates to ensure laboratory safety and experimental integrity.
For researchers and scientists in the field of drug development, the proper handling of ADAM-17 substrates is paramount. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans. By adhering to these procedural steps, you can mitigate risks and ensure the safe and effective use of these materials in your laboratory.
Personal Protective Equipment (PPE) at a Glance
A risk assessment is crucial to determine the appropriate PPE for handling ADAM-17 substrate and associated chemicals. The following table summarizes the recommended PPE based on general laboratory safety standards and the specific properties of common solvents like DMSO.
| PPE Category | Item | Specification/Recommendation | Rationale |
| Hand Protection | Gloves | Butyl rubber, fluoroelastomer, neoprene, or thick (15 mil) latex gloves are recommended when using DMSO.[1][2] | Standard nitrile gloves can degrade quickly upon exposure to DMSO, which is a common solvent for ADAM-17 substrates and can enhance skin absorption of chemicals.[1][3] |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant splash hazard.[3][4] | Protects eyes from splashes of the substrate solution or solvents. |
| Body Protection | Laboratory Coat | Standard laboratory coat. A flame-resistant coat should be considered if working with flammable solvents. | Protects skin and personal clothing from contamination.[3][5] |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in solution, should be conducted in a certified chemical fume hood.[3] | Minimizes inhalation of any aerosols or vapors from the substrate or its solvent. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[5][6] | Protects feet from spills and falling objects. |
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting. Adherence to this workflow will help ensure both personnel safety and the integrity of the substrate.
Key Experimental Protocols
Reconstitution of Lyophilized this compound:
-
Preparation: Before opening the vial, bring the lyophilized substrate to room temperature.
-
Personal Protective Equipment: Don a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Solvent Addition: In a chemical fume hood, add the appropriate volume of high-purity DMSO to the vial to create a stock solution.
-
Mixing: Gently vortex or pipette to ensure the substrate is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate microcentrifuge tubes.
-
Storage: Store the aliquots at -70°C, protected from light.
Disposal of this compound Waste:
-
Waste Segregation: All materials that have come into contact with the this compound, including pipette tips, tubes, and gloves, should be considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the substrate and/or DMSO in a clearly labeled, sealed hazardous waste container.
-
Solid Waste: Collect all contaminated solid waste in a designated hazardous waste bag or container.
-
Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
ADAM-17 Signaling Pathway Overview
ADAM-17, also known as TACE (tumor necrosis factor-α-converting enzyme), is a key sheddase that cleaves the extracellular domains of a variety of transmembrane proteins. This "shedding" releases soluble ectodomains that can then act as signaling molecules. The diagram below illustrates some of the key signaling pathways initiated by ADAM-17 activity.
ADAM-17 plays a critical role in various cellular processes, including inflammation and cell proliferation, by releasing signaling molecules like TNF-α and EGFR ligands.[7][8][9] For instance, the cleavage of membrane-bound pro-TNF-α by ADAM-17 releases soluble TNF-α, a potent pro-inflammatory cytokine.[7] Similarly, the shedding of EGFR ligands leads to the activation of the EGFR pathway, which can drive cell growth and survival.[8][9] Understanding these pathways is crucial for researchers investigating ADAM-17 as a therapeutic target.
References
- 1. support.al.umces.edu [support.al.umces.edu]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. nbinno.com [nbinno.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 7. ADAM17 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
